(rel)-Mirogabalin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(1S,5R,6R)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBQORVNHOIASH-NHCYSSNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2C(C1)CC2(CC(=O)O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C[C@H]2[C@@H](C1)C[C@]2(CC(=O)O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148671 | |
| Record name | (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138245-15-4 | |
| Record name | (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138245-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Technical-Deep-Dive-into-the-Chemical-Structure-of-rel-Mirogabalin-besylate
Abstract
This technical guide provides a comprehensive examination of the chemical structure of (rel)-Mirogabalin besylate, a novel gabapentinoid analgesic. The document elucidates the stereochemistry, the constituent moieties (Mirogabalin and besylate), and the nature of their ionic interaction. Detailed chemical information is presented in tabular format, and logical relationships are visualized using Graphviz diagrams to cater to researchers, scientists, and professionals in drug development.
Introduction
Mirogabalin is a potent and selective ligand for the α2δ subunit of voltage-gated calcium channels, representing a significant therapeutic agent for neuropathic pain.[1][2] Its besylate salt form, Mirogabalin besylate, ensures stability and bioavailability.[1] A critical aspect of its chemical identity is the "(rel)" descriptor, which denotes a racemic mixture of enantiomers, a key feature for understanding its synthesis and pharmacological profile.[3] This document will deconstruct the chemical structure, providing a granular view of each component.
Chemical Structure Elucidation
The compound "this compound besylate" is an ionic salt composed of two distinct moieties: the active pharmaceutical ingredient, Mirogabalin, and the counter-ion, besylate (benzenesulfonate).
The Mirogabalin Moiety
Mirogabalin is a γ-aminobutyric acid (GABA) analog characterized by a strained bicyclo[3.2.0]heptane skeleton.[3] The core structure possesses three contiguous stereogenic centers, making its stereoselective synthesis a complex challenge.[3]
Stereochemistry: The "(rel)" Descriptor
The prefix "(rel)" signifies a racemic mixture, meaning the substance contains an equimolar (1:1) ratio of two enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other.
The specific enantiomers of Mirogabalin are:
-
(+)-Mirogabalin: Whose systematic IUPAC name is 2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid.[4][5]
-
(-)-Mirogabalin: Whose systematic IUPAC name is 2-[(1S,5R,6R)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid.
Therefore, this compound refers to the racemic mixture of these (1R,5S,6S) and (1S,5R,6R) enantiomers.
The Besylate Counter-ion
The besylate, or benzenesulfonate (B1194179), anion is the conjugate base of benzenesulfonic acid (C₆H₅SO₃H).[6][7] It is a common counter-ion used in the pharmaceutical industry to form stable and soluble salts of basic drug molecules. Benzenesulfonic acid is a strong acid, ensuring a complete proton transfer to the basic site on the Mirogabalin molecule.[7][8]
Ionic Salt Formation
Mirogabalin besylate is formed through an acid-base reaction. The basic primary amine group (-NH₂) on the aminomethyl substituent of Mirogabalin accepts a proton (H⁺) from the strongly acidic sulfonic acid group (-SO₃H) of benzenesulfonic acid. This proton transfer results in the formation of a positively charged Mirogabalin cation (an ammonium (B1175870) ion, -NH₃⁺) and the negatively charged benzenesulfonate anion (-SO₃⁻). These two ions are held together by a strong electrostatic (ionic) bond.
Chemical and Physical Data
The key quantitative data for Mirogabalin besylate and its constituent parts are summarized below for clarity and comparison.
| Property | This compound Besylate | Mirogabalin (Free Base) | Benzenesulfonic Acid |
| Molecular Formula | C₁₈H₂₅NO₅S[1][9] | C₁₂H₁₉NO₂[4] | C₆H₆O₃S[7][8] |
| Molecular Weight | 367.46 g/mol [1][10] | 209.28 g/mol [4] | 158.18 g/mol [8][11] |
| IUPAC Name | 2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid[5][9] (for one enantiomer salt) | 2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid[4] (one enantiomer) | Benzenesulfonic acid[8] |
| CAS Number | 1138245-21-2[1][10][12] | 1138245-13-2[4][] | 98-11-3[7][11] |
| Appearance | White crystalline solid | White powder[] | White deliquescent sheet crystals or waxy solid[7] |
| Component Compounds | Mirogabalin (CID 59509752), Benzenesulfonic Acid (CID 7371)[9] | - | - |
Visualization of Structural Relationships
To illustrate the logical composition and formation of this compound besylate, the following diagrams are provided in DOT language script.
Diagram 1: Composition of this compound Besylate
Caption: Logical breakdown of this compound besylate into its components.
Diagram 2: Ionic Salt Formation Workflow
Caption: Workflow illustrating the proton transfer that forms the ionic salt.
Experimental Protocols
This document serves to describe the known chemical structure of this compound besylate based on public chemical data. As no new experimental data is presented, this section is not applicable. The structural information is derived from established spectroscopic and crystallographic studies cited in public databases and literature.
Conclusion
The chemical structure of this compound besylate is that of a racemic salt. It consists of a 1:1 mixture of the (1R,5S,6S) and (1S,5R,6R) enantiomers of Mirogabalin, which exist as cations due to the protonation of their primary amine group. This cationic species is ionically bonded to the benzenesulfonate (besylate) anion. This precise structural understanding is fundamental for its synthesis, quality control, and interpretation of its pharmacological and pharmacokinetic properties in drug development.
References
- 1. Mirogabalin besylate | 1138245-21-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Mirogabalin | C12H19NO2 | CID 59509752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mirogabalin Besylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Benzenesulfonate | C6H5O3S- | CID 91526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 8. Benzenesulfonic Acid | C6H6O3S | CID 7371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mirogabalin Besylate | C18H25NO5S | CID 81689826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. medkoo.com [medkoo.com]
The Preclinical Pharmacological Profile of (rel)-Mirogabalin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rel)-Mirogabalin ([ (1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid) is a novel, orally bioavailable gabapentinoid developed for the treatment of neuropathic pain.[1][2] Like other gabapentinoids, its primary mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[1][3][4] However, preclinical studies have revealed a unique pharmacological profile for mirogabalin (B560033), distinguishing it from its predecessors, gabapentin (B195806) and pregabalin (B1679071). This technical guide provides an in-depth summary of the preclinical pharmacological data for this compound, focusing on its binding characteristics, in vitro and in vivo functional activity, and safety pharmacology. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of novel analgesics.
Binding Characteristics to α2δ Subunits
Mirogabalin exhibits potent and selective binding to the α2δ subunits of VGCCs, with notable differences in its binding kinetics compared to pregabalin.[1][2] These unique binding properties are thought to underlie its potent and long-lasting analgesic effects observed in preclinical models.[1][2]
Binding Affinity
Preclinical studies have demonstrated that mirogabalin has a high affinity for both human and rat α2δ-1 and α2δ-2 subunits.[1][2] Notably, mirogabalin displays a greater binding affinity for these subunits compared to pregabalin.[3][5]
Table 1: Binding Affinities (Kd) of Mirogabalin and Pregabalin for α2δ Subunits
| Compound | Subunit | Species | Kd (nmol/L) | Reference |
| Mirogabalin | α2δ-1 | Human | 13.5 | [3] |
| α2δ-2 | Human | 22.7 | [3] | |
| Pregabalin | α2δ-1 | Human | 62.5 | [3] |
| α2δ-2 | Human | 125.0 | [6] |
Dissociation Kinetics
A key differentiating feature of mirogabalin is its slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit.[1][2] This contrasts with pregabalin, which shows similar dissociation rates from both subunits.[3] The prolonged binding to the α2δ-1 subunit, which is linked to the analgesic effects of gabapentinoids, may contribute to the sustained efficacy of mirogabalin.[3]
Table 2: Dissociation Half-Life (t1/2) of Mirogabalin and Pregabalin from Human α2δ Subunits
| Compound | Subunit | Dissociation Half-Life (hours) | Reference |
| Mirogabalin | α2δ-1 | 11.1 | [3] |
| α2δ-2 | 2.4 | [3] | |
| Pregabalin | α2δ-1 | 1.4 | [3] |
| α2δ-2 | 1.4 | [3] |
Selectivity
Mirogabalin is highly selective for the α2δ subunits of VGCCs. In a broad panel of off-target screening, mirogabalin showed no significant effects on 186 other proteins, including a wide range of receptors, ion channels, transporters, and enzymes.[1][2] This high selectivity suggests a lower potential for off-target side effects.
In Vitro Functional Activity
The binding of mirogabalin to the α2δ subunit of VGCCs leads to a reduction in calcium influx into presynaptic nerve terminals.[3][4] This, in turn, inhibits the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P, which are key mediators of pain signaling.[3][5]
Inhibition of Calcium Channel Currents
In vitro electrophysiological studies using rat dorsal root ganglion (DRG) neurons have demonstrated that mirogabalin inhibits N-type calcium channel currents.[7] Mirogabalin was found to be more potent than pregabalin in this regard, with significant inhibition observed at a lower concentration.[7]
Inhibition of Neurotransmitter Release
In Vivo Efficacy in Preclinical Pain Models
Mirogabalin has demonstrated potent and long-lasting analgesic effects in a variety of preclinical models of neuropathic and inflammatory pain.
Neuropathic Pain Models
-
Partial Sciatic Nerve Ligation (PSNL) in Rats: In this model of traumatic nerve injury, a single oral administration of mirogabalin produced a more potent and longer-lasting analgesic effect compared to pregabalin.[1][2]
-
Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy in Rats: Mirogabalin also showed superior and more sustained analgesic effects than pregabalin in this model of diabetic peripheral neuropathy.[1][2] After repeated administration, the analgesic effects of mirogabalin were more pronounced.[3]
-
Spinal Cord Injury (SCI) in Rats: A single oral dose of mirogabalin (2.5, 5, or 10 mg/kg) significantly increased the paw withdrawal threshold in a rat model of SCI, with the effects lasting for up to 8 hours.[3]
-
Chronic Constriction Injury (CCI) in Mice: In a mouse model of CCI, a single administration of mirogabalin was more effective at diminishing tactile hypersensitivity than pregabalin.[8] Repeated administration of mirogabalin was also shown to prevent spinal microglia/macrophage activation.[8][9]
Inflammatory and Other Pain Models
-
Formalin-Induced Inflammatory Pain in Rats: In the rat formalin test, orally administered mirogabalin significantly attenuated flinching behavior in both the acute and tonic phases of the inflammatory response.[10]
-
Fibromyalgia Models in Mice and Rats: Mirogabalin demonstrated significant, dose-dependent, and long-lasting analgesic effects in both the intermittent cold stress model in mice and the intramuscular acidic saline injection model in rats, two animal models of fibromyalgia.[11]
Table 3: Summary of In Vivo Efficacy of Mirogabalin in Preclinical Pain Models
| Pain Model | Species | Key Findings | Reference |
| Partial Sciatic Nerve Ligation | Rat | More potent and longer-lasting analgesia than pregabalin. | [1][2] |
| Streptozotocin-Induced Diabetic Neuropathy | Rat | Superior and more sustained analgesia than pregabalin; enhanced effect with repeated dosing. | [1][2][3] |
| Spinal Cord Injury | Rat | Significant and long-lasting increase in paw withdrawal threshold. | [3] |
| Chronic Constriction Injury | Mouse | More effective than pregabalin in reducing tactile hypersensitivity; prevents microglial activation. | [8][9] |
| Formalin-Induced Inflammatory Pain | Rat | Attenuated flinching behavior in both phases of the inflammatory response. | [10] |
| Fibromyalgia Models | Mouse, Rat | Potent, dose-dependent, and long-lasting analgesic effects. | [11] |
Safety Pharmacology
Preclinical safety pharmacology studies have evaluated the potential central nervous system (CNS) side effects of mirogabalin, a common concern with gabapentinoids.
Effects on Motor Coordination and Locomotor Activity
In rats, both mirogabalin and pregabalin inhibited performance on the rota-rod test and decreased locomotor activity, indicative of CNS depressant effects.[1][2] However, the safety indices for mirogabalin, which represent the margin between the doses causing CNS side effects and the doses producing analgesic effects, were superior to those of pregabalin.[1][2] This wider safety margin is thought to be related to mirogabalin's unique binding kinetics, particularly its faster dissociation from the α2δ-2 subunit, which is more associated with CNS adverse effects.[3]
Experimental Protocols
Radioligand Binding Assay for α2δ Subunits
This protocol is adapted from methods used for [3H]gabapentin and [3H]pregabalin binding assays.
-
Membrane Preparation:
-
Tissues (e.g., rat brain or spinal cord) or cells expressing recombinant human α2δ-1 or α2δ-2 subunits are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Binding Assay:
-
Membrane preparations (typically 15-50 µg of protein) are incubated with a fixed concentration of radiolabeled ligand (e.g., [3H]mirogabalin) in a binding buffer (e.g., 10 mM HEPES, pH 7.4).
-
For competition assays, varying concentrations of unlabeled mirogabalin or other competing ligands are included.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM pregabalin).[1]
-
Incubation is carried out at room temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[1]
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For saturation binding experiments, the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the specific binding data.
-
For competition binding experiments, the IC50 (the concentration of competing ligand that inhibits 50% of specific binding) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
-
In Vitro Neurotransmitter Release Assay
This protocol describes a method for measuring K+-evoked glutamate release from cultured dorsal root ganglion (DRG) neurons.
-
DRG Neuron Culture:
-
DRGs are dissected from neonatal rats and dissociated into single cells using enzymatic digestion (e.g., collagenase and dispase).
-
The dissociated neurons are plated on coated culture dishes (e.g., poly-L-lysine and laminin) and maintained in a suitable culture medium.
-
-
Neurotransmitter Release Assay:
-
The cultured DRG neurons are pre-incubated with a buffer solution.
-
To stimulate neurotransmitter release, the buffer is replaced with a high-potassium buffer (e.g., containing 100 µM KCl).[12]
-
The supernatant is collected after a short incubation period (e.g., 2 minutes).
-
To study the effect of mirogabalin, the drug is included in the pre-incubation and stimulation buffers at various concentrations.
-
-
Quantification of Glutamate:
-
The concentration of glutamate in the collected supernatant is measured using a sensitive analytical method, such as a colorimetric assay kit or high-performance liquid chromatography (HPLC) with fluorescence detection.[12]
-
-
Data Analysis:
-
The amount of glutamate released is normalized to the total protein content of the cell culture.
-
The inhibitory effect of mirogabalin on K+-evoked glutamate release is determined by comparing the amount of glutamate released in the presence and absence of the drug.
-
Partial Sciatic Nerve Ligation (PSNL) Model in Rats
-
Surgical Procedure:
-
Rats are anesthetized, and the sciatic nerve of one hind limb is exposed at the mid-thigh level.
-
Approximately one-third to one-half of the nerve is tightly ligated with a silk suture.
-
The muscle and skin are then closed in layers.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Behavioral Testing (von Frey Test):
-
Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments.
-
Rats are placed in individual compartments on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications, often using the up-down method.
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats
-
Induction of Diabetes:
-
Rats are fasted overnight and then receive a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate (B86180) buffer.[1]
-
Blood glucose levels are monitored regularly, and animals with sustained hyperglycemia (e.g., >250 mg/dL) are considered diabetic.
-
-
Behavioral Testing (von Frey Test):
-
The development of mechanical allodynia is assessed using the von Frey test as described in the PSNL model protocol.
-
Rota-rod Test in Rats
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Rats are placed on the rotating rod, which is set at a constant or accelerating speed.
-
The latency to fall from the rod is recorded.
-
Animals are typically trained on the apparatus for a few days before the actual test.
-
-
Data Analysis: The mean latency to fall is calculated for each treatment group and compared to the vehicle control group.
Visualizations
Signaling Pathway of Mirogabalin's Action
Caption: Mechanism of action of Mirogabalin at the presynaptic terminal.
Experimental Workflow for Preclinical Pain Studies
Caption: Typical experimental workflow for in vivo preclinical pain studies.
Binding Profile and Pharmacological Effects
References
- 1. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Calcium channel alpha(2)delta subunits-structure and Gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P release from K+-depolarized rat brain synaptosomes at one-second resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of dopamine depletion upon the K(+)-evoked release of CCK from superfused striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evidence for Glutamate as a Neuroglial Transmitter within Sensory Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substance P in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potassium evoked catecholamine release from the nucleus tractus solitarius in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resting and K+-evoked release of serotonin and norephinephrine in vivo from the rat and cat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The K+-induced increases in noradrenaline and dopamine release are accompanied by reductions in the release of their intraneuronal metabolites from the rat anterior hypothalamus. An in vivo brain microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
(rel)-Mirogabalin's Binding Affinity for Voltage-Gated Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of (rel)-Mirogabalin for voltage-gated calcium channels (VGCCs), with a specific focus on the α2δ subunits. The document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and workflows to support further research and development in the field of neuropathic pain therapeutics.
Core Mechanism of Action
Mirogabalin (B560033) is a novel gabapentinoid that exhibits a high and selective binding affinity for the α2δ subunits of VGCCs.[1][2][3][4] This interaction is central to its therapeutic effects. By binding to the α2δ-1 and α2δ-2 subunits, mirogabalin modulates calcium influx into presynaptic neurons.[1][3][4] This modulation leads to a reduction in the release of excitatory neurotransmitters, such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[5] The ultimate effect is a decrease in neuronal hyperexcitability, which is a key factor in the pathophysiology of neuropathic pain.[1] Mirogabalin's potent and long-lasting analgesic effects are attributed to its unique binding characteristics, particularly its slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit and in comparison to other gabapentinoids like pregabalin (B1679071).[2][6][7][8]
Quantitative Binding Affinity Data
The binding affinity of mirogabalin and its comparator, pregabalin, for the human α2δ-1 and α2δ-2 subunits has been quantified through in vitro radioligand binding assays. The key parameters, including the equilibrium dissociation constant (Kd) and dissociation half-life (t1/2), are summarized in the tables below. Lower Kd values indicate a higher binding affinity.
Table 1: Equilibrium Dissociation Constants (Kd) of Mirogabalin and Pregabalin for Human α2δ Subunits [7][9][10]
| Compound | α2δ-1 Kd (nmol/L) | α2δ-2 Kd (nmol/L) |
| Mirogabalin | 13.5 | 22.7 |
| Pregabalin | 62.5 | 125.0 |
Table 2: Dissociation Half-life (t1/2) of Mirogabalin and Pregabalin from Human α2δ Subunits [6][7][9]
| Compound | α2δ-1 t1/2 (hours) | α2δ-2 t1/2 (hours) |
| Mirogabalin | 11.1 | 2.4 |
| Pregabalin | 1.4 | 1.4 |
These data highlight that mirogabalin has a significantly higher binding affinity for both α2δ-1 and α2δ-2 subunits compared to pregabalin.[7][10] Furthermore, the markedly slower dissociation of mirogabalin from the α2δ-1 subunit is a distinguishing feature that is thought to contribute to its sustained analgesic effect.[6][7]
Experimental Protocols
The determination of mirogabalin's binding affinity for the α2δ subunits of VGCCs is primarily achieved through radioligand binding assays. Below is a detailed, representative protocol based on methodologies cited in the literature.
Radioligand Binding Assay for Mirogabalin
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of mirogabalin for the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels using [³H]-pregabalin or a similar [³H]-labeled gabapentinoid as the radioligand.
1. Materials and Reagents:
-
Biological Source: Cell membrane fractions prepared from Human Embryonic Kidney (HEK293) cells stably expressing either the human α2δ-1 or α2δ-2 subunit.[7][11]
-
Radioligand: [³H]-pregabalin or [³H]-mirogabalin (specific activity typically 30-60 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compound: Pregabalin.
-
Non-specific Binding Control: A high concentration of unlabeled gabapentin (B195806) or pregabalin (e.g., 10 µM).
-
Buffers:
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay Buffer: 10 mM HEPES, 100 mM NaCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
-
Homogenizer (e.g., Dounce or Potter-Elvehjem).
-
High-speed refrigerated centrifuge.
-
96-well microplates.
-
Filtration apparatus (e.g., Brandel or Packard cell harvester).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine.
-
Scintillation counter.
-
Scintillation fluid.
-
2. Cell Membrane Preparation from HEK293 Cells:
-
Culture HEK293 cells stably expressing the target α2δ subunit to confluency.
-
Harvest the cells by scraping and centrifuge at a low speed (e.g., 1000 x g for 5 minutes) at 4°C to pellet the cells.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.
-
Homogenize the cell suspension on ice using a homogenizer.
-
Centrifuge the homogenate at a high speed (e.g., 40,000 x g for 30 minutes) at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Membrane Preparation Buffer.
-
Repeat the centrifugation and resuspension step to wash the membranes.
-
After the final wash, resuspend the membrane pellet in a suitable buffer for storage (e.g., containing sucrose (B13894) as a cryoprotectant) and store at -80°C until use.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
3. Radioligand Binding Assay Procedure:
-
Assay Setup: In a 96-well microplate, set up the following reaction mixtures in triplicate:
-
Total Binding: Membrane preparation (typically 20-50 µg of protein), radioligand (at a final concentration near its Kd), and Assay Buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of mirogabalin or pregabalin.
-
-
Incubation: Incubate the microplate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using the filtration apparatus. This separates the bound radioligand (on the filter) from the free radioligand (in the filtrate).
-
Washing: Quickly wash the filters several times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity on each filter using a scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts.
-
Generate Saturation Curves (for Kd determination): Plot the specific binding against the concentration of the radioligand. Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax (maximum number of binding sites).
-
Generate Competition Curves (for Ki determination): Plot the percentage of specific binding against the logarithm of the competitor (mirogabalin or pregabalin) concentration.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Inhibitory Constant (Ki): Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
The following diagrams illustrate the signaling pathway of mirogabalin and the experimental workflows described.
References
- 1. jneurosci.org [jneurosci.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Clinical Application and Progress of Mirogabalin on Neuropathic Pain as a Novel Selective Gabapentinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
(rel)-Mirogabalin: An In-Depth Examination of Molecular Targets Beyond the α2δ-1 Subunit
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(rel)-Mirogabalin is a novel gabapentinoid approved for the treatment of peripheral neuropathic pain, including diabetic peripheral neuropathic pain and postherpetic neuralgia.[1][2] Its primary mechanism of action is through potent and selective binding to the α2δ subunits of voltage-gated calcium channels (VGCCs).[3][4] This interaction is well-established and forms the basis of its analgesic effects. However, a comprehensive understanding of a drug's molecular interactions is paramount for predicting its full therapeutic potential and safety profile. This technical guide provides an in-depth review of the known molecular targets of this compound, with a specific focus on interactions beyond its primary target, the α2δ-1 subunit. We will present available quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows to offer a thorough resource for the scientific community.
Primary Molecular Targets: α2δ-1 and α2δ-2 Subunits
Mirogabalin's principal therapeutic targets are the α2δ-1 and α2δ-2 auxiliary subunits of VGCCs.[4] It exhibits a high binding affinity for both subunits, with a notably slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit.[2][3] This unique binding kinetic profile is believed to contribute to its sustained analgesic efficacy and a potentially wider safety margin compared to other gabapentinoids.[2]
Data Presentation: Mirogabalin (B560033) Binding Affinity for α2δ Subunits
| Target | Species | Kd (nmol/L) | Dissociation Half-life (t1/2) | Dissociation Rate Constant (koff) (h-1) | Reference |
| α2δ-1 | Human | 13.5 | 11.1 h | 0.0627 | [2] |
| α2δ-2 | Human | 22.7 | 2.4 h | 0.2837 | [2] |
Molecular Interactions Beyond the α2δ Subunits
Despite its high selectivity, a complete pharmacological profile requires investigation into potential off-target interactions.
Off-Target Screening
A key study by Domon et al. (2018) reported that mirogabalin was profiled against a panel of 186 off-target proteins and showed no significant effects.[3][5][6] This extensive screening underscores the high selectivity of mirogabalin for the α2δ subunits. The specific list of the 186 off-targets is not publicly available in the supplementary materials of the publication.
Interaction with Drug Transporters
Recent research has identified that mirogabalin is a substrate for several drug transporters, which are crucial for its absorption and renal excretion.[1][7] Mirogabalin has been shown to be a substrate for:
-
Peptide Transporters: PEPT1 and PEPT2
-
Organic Anion Transporters: OAT1 and OAT3
-
Organic Cation Transporters: OCT2
-
Multidrug and Toxin Extrusion Proteins: MATE1 and MATE2-K
Currently, quantitative data on the binding affinity (Ki or Km) or inhibitory concentrations (IC50) of mirogabalin for these transporters are not available in the public literature. The interaction with these transporters is primarily evidenced by substrate transport assays. For instance, the co-administration of cimetidine (B194882), a known inhibitor of MATE1 and MATE2-K, has been shown to decrease the renal clearance of mirogabalin, suggesting a clinically relevant interaction.[8]
Indirect Effects on Signaling Pathways
It is important to distinguish between direct molecular targets and downstream, indirect effects on cellular signaling. Mirogabalin's interaction with the α2δ-1 subunit leads to the modulation of downstream signaling cascades.
p38 MAP Kinase (p38MAPK) Pathway: Studies in mouse models of neuropathic pain have shown that repeated administration of mirogabalin can prevent the activation of spinal microglia and macrophages.[9] This is accompanied by a reduction in the levels of phosphorylated p38 MAP kinase (p38MAPK), a key signaling molecule involved in inflammatory and pain responses.[9] This effect is considered to be an indirect consequence of mirogabalin's primary action on the α2δ-1 subunit, leading to a reduction in neuronal hyperexcitability and subsequent neuroinflammatory signals.
Indirect effect of Mirogabalin on the p38MAPK pathway.
Experimental Protocols
A detailed understanding of the methodologies used to characterize mirogabalin's molecular interactions is essential for interpreting the data and designing future studies.
Radioligand Binding Assay for α2δ Subunits
This protocol is a generalized procedure based on standard radioligand binding assays used to determine the affinity of a compound for its receptor.
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing the human α2δ-1 or α2δ-2 subunit.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]-gabapentin or a tritiated version of a high-affinity α2δ ligand), and varying concentrations of unlabeled mirogabalin.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled ligand (e.g., pregabalin).
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
3. Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the mirogabalin concentration and fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a radioligand binding assay.
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol outlines the key steps for assessing the indirect effect of mirogabalin on p38 MAPK activation in a relevant cell or tissue model.
1. Sample Preparation:
-
Treat cultured cells (e.g., microglial cells) or tissue homogenates from animal models with mirogabalin or vehicle control.
-
Lyse the cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by size by running equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (e.g., anti-phospho-p38 MAPK (Thr180/Tyr182)).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated p38 MAPK signal to the total p38 MAPK signal.
Conclusion
This compound is a highly selective ligand for the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. Extensive off-target screening has shown a very clean pharmacological profile, with no significant interactions with a large panel of other proteins.[3] While direct off-target binding appears minimal, mirogabalin's disposition in the body is influenced by its interaction with several drug transporters, including PEPT, OAT, OCT, and MATE family members.[7] Further research is warranted to quantify the affinity of mirogabalin for these transporters to better predict potential drug-drug interactions. The observed effects of mirogabalin on signaling pathways, such as the p38MAPK pathway, are understood to be indirect consequences of its primary mechanism of action.[9] This in-depth guide provides a current overview of the molecular targets of mirogabalin beyond its primary site of action, highlighting its high selectivity and identifying areas for future investigation.
References
- 1. The Clinical Application and Progress of Mirogabalin on Neuropathic Pain as a Novel Selective Gabapentinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mirogabalin, a novel α2δ ligand, is not a substrate of LAT1, but of PEPT1, PEPT2, OAT1, OAT3, OCT2, MATE1 and MATE2-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renal tubular transporter-mediated interactions between mirogabalin and cimetidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mirogabalin Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
(rel)-Mirogabalin's Precision Strike on Excitatory Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of (rel)-Mirogabalin, a novel gabapentinoid, focusing on its effects on the release of excitatory neurotransmitters. By delving into its binding characteristics, impact on neuronal signaling, and the experimental methodologies used for its evaluation, this document provides a comprehensive resource for professionals in the field of neuroscience and drug development.
Core Mechanism of Action: Targeting the α2δ Subunit
Mirogabalin (B560033) exerts its therapeutic effects by selectively binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2] This binding is the critical initiating step that leads to a reduction in the release of key excitatory neurotransmitters, including glutamate (B1630785), substance P, and calcitonin gene-related peptide (CGRP).[2][3] The α2δ-1 subunit, in particular, is a key therapeutic target for gabapentinoids, and its interaction with mirogabalin is central to the drug's analgesic properties.[4]
The binding of mirogabalin to the α2δ subunit does not directly block the ion-conducting pore of the calcium channel. Instead, it is thought to modulate the trafficking and function of the VGCC complex, leading to a decrease in the influx of calcium ions into the presynaptic nerve terminal upon neuronal depolarization.[5][6] This reduction in intracellular calcium is the direct cause of the decreased release of neurotransmitter-containing vesicles.
Quantitative Analysis of Mirogabalin's Effects
The following tables summarize the key quantitative data that define mirogabalin's interaction with its target and its subsequent effects on neuronal function.
Table 1: Binding Affinity and Dissociation Kinetics of Mirogabalin and Pregabalin for Human α2δ Subunits [7]
| Ligand | Subunit | Dissociation Constant (Kd) (nmol/L) | Dissociation Half-life (t1/2) (hours) |
| Mirogabalin | α2δ-1 | 13.5 | 11.1 |
| α2δ-2 | 22.7 | 2.4 | |
| Pregabalin | α2δ-1 | 62.5 | 1.4 |
| α2δ-2 | 125.0 | 1.4 |
Table 2: Inhibition of N-type Calcium Channel Currents in Rat Dorsal Root Ganglion (DRG) Neurons [7][8]
| Compound | Concentration (μmol/L) | Effect |
| Mirogabalin | 50 | Inhibition of N-type calcium channel currents |
| Pregabalin | 200 | Inhibition of N-type calcium channel currents |
Table 3: Effect of Repeated Mirogabalin Administration on Substance P mRNA Levels in the Spinal Cord of CCI Mice [4]
| Treatment Group | Relative Substance P mRNA Expression | Statistical Significance (vs. Vehicle) |
| Naïve | Baseline | - |
| Vehicle (CCI) | Upregulated | - |
| Mirogabalin (CCI) | Significantly decreased | p < 0.05 |
Signaling Pathways and Experimental Workflows
Visualizing the intricate processes involved in mirogabalin's mechanism of action and its experimental evaluation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Mirogabalin treatment of postoperative neuropathic pain after thoracic surgery: study protocol for a multicenter, randomized, open-label, parallel-group, interventional trial - Doi - Journal of Thoracic Disease [jtd.amegroups.org]
- 4. Mirogabalin Decreases Pain-like Behaviours and Improves Opioid and Ketamine Antinociception in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
An In-Depth Technical Guide to the Stereoselective Synthesis of Mirogabalin for Research Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Mirogabalin, a potent and selective ligand for the α2δ subunit of voltage-gated calcium channels, is a second-generation gabapentinoid approved for the treatment of neuropathic pain. Its complex structure, featuring a bicyclo[3.2.0]heptane core with three contiguous stereocenters, presents a significant challenge for stereoselective synthesis. This technical guide provides a detailed overview of the core methodologies developed for the stereose lective synthesis of Mirogabalin, with a focus on two prominent industrial routes. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in the facile and efficient laboratory-scale synthesis of this important therapeutic agent.
Introduction
Mirogabalin, ((1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid, is a pharmaceutical agent developed by Daiichi Sankyo for the management of peripheral neuropathic pain, including diabetic peripheral neuropathic pain and postherpetic neuralgia.[1][2] Like other gabapentinoids, its mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels.[2] The intricate three-dimensional architecture of Mirogabalin, possessing a strained bicyclic system and three stereocenters, necessitates highly controlled and efficient stereoselective synthetic strategies for its production.[1][3]
This guide will explore two principal strategies that have been successfully employed for the stereoselective synthesis of Mirogabalin:
-
The Daiichi Sankyo Process: This original route relies on the resolution of a racemic bicyclic ketone intermediate, followed by a diastereoselective cyanation to establish the critical quaternary stereocenter.[1][3]
-
The Kaneka Corporation Process: An alternative and more recent approach that circumvents the use of highly toxic cyanide reagents by employing a stereoselective 1,4-addition of lithioacetonitrile to an alkylidene malonate, followed by a Hofmann rearrangement to furnish the desired aminomethyl group.[1][4]
The Daiichi Sankyo Synthetic Approach
The initial industrial synthesis of Mirogabalin developed by Daiichi Sankyo establishes the key stereocenters through a combination of kinetic resolution and diastereoselective addition. A key intermediate is the optically active bicyclic ketone, which is obtained through the resolution of its racemic precursor.[1][3]
Synthesis of the Racemic Bicyclic Ketone
The synthesis commences with the construction of the racemic bicyclo[3.2.0]hept-3-en-6-one core. This is typically achieved through a Claisen rearrangement followed by an intramolecular [2+2] cycloaddition.[3]
Kinetic Resolution of the Bicyclic Ketone
A critical step in this pathway is the resolution of the racemic ketone. An efficient method for this is an organocatalytic kinetic resolution via an aldol (B89426) reaction with p-formylbenzoic acid, which allows for the isolation of the desired enantiomer with high enantiomeric purity.[3]
Elaboration to Mirogabalin
The optically pure ketone is then subjected to a Knoevenagel condensation with diethyl malonate, followed by a highly diastereoselective 1,4-addition of a cyanide source to construct the quaternary stereocenter.[1][3] Subsequent reduction of the nitrile and hydrolysis of the esters yield Mirogabalin.
Synthetic Pathway Overview (Daiichi Sankyo)
Caption: Daiichi Sankyo's synthetic route to Mirogabalin.
The Kaneka Corporation Synthetic Approach
In an effort to develop a more sustainable and safer manufacturing process, Kaneka Corporation devised an alternative synthesis that avoids the use of sodium cyanide and pyrophoric catalysts.[1] This route introduces a two-carbon unit via a stereoselective Michael addition, followed by a one-carbon degradation.[1][4]
Key Stereoselective Step: 1,4-Addition of Lithioacetonitrile
The cornerstone of the Kaneka synthesis is the stereoselective 1,4-addition of lithioacetonitrile to diethyl cyclobutylidene malonate. This reaction proceeds with high stereoselectivity to establish the desired stereochemistry at the newly formed quaternary center.[1]
One-Carbon Degradation via Hofmann Rearrangement
Following the Michael addition, the resulting cyanomethyl adduct undergoes a one-pot decarboxylation, hydrolysis, and hydration to form a primary amide.[1] This amide is then subjected to a Hofmann rearrangement to yield the aminomethyl group, thus completing the carbon skeleton of Mirogabalin.[1][4]
Synthetic Pathway Overview (Kaneka Corporation)
Caption: Kaneka Corporation's synthetic route to Mirogabalin.
Quantitative Data Summary
The following tables summarize the reported yields for the key transformations in the Daiichi Sankyo and Kaneka Corporation synthetic routes.
Table 1: Quantitative Data for the Daiichi Sankyo Approach
| Step | Transformation | Reagents & Conditions | Yield (%) | Stereoselectivity | Reference |
| 1 | Kinetic Resolution | Organocatalyst, p-formylbenzoic acid | High e.e. | High | [3] |
| 2 | Knoevenagel Condensation | TiCl₄, Ti(Oi-Pr)₄, CPME | Good | N/A | [1] |
| 3 | Diastereoselective Cyanation | NaCN | High | Perfect | [1] |
| 4 | Hydrolysis & Decarboxylation | KOH, EtOH, heat | Good | N/A | [1] |
| 5 | Nitrile Reduction | Sponge Cobalt, H₂ | Good | N/A | [1] |
Table 2: Quantitative Data for the Kaneka Corporation Approach
| Step | Transformation | Reagents & Conditions | Yield (%) | Stereoselectivity | Reference |
| 1 | Stereoselective 1,4-Addition | n-BuLi, MeCN, THF, -20 °C | 75.4 | High | [1] |
| 2 | One-Pot Decarboxylation, Hydrolysis & Hydration | KOH, EtOH; H₂O₂ | 84.4 (crude) | N/A | [1] |
| 3 | Hofmann Rearrangement | NaOCl | High | N/A | [1] |
Detailed Experimental Protocols
The following are representative experimental protocols for the key stereoselective steps in the synthesis of Mirogabalin.
Protocol 1: Stereoselective 1,4-Addition of Lithioacetonitrile (Kaneka Route)
To a solution of diethyl cyclobutylidene malonate (1.0 eq) and acetonitrile (B52724) (1.5 eq) in anhydrous THF (10 volumes) under a nitrogen atmosphere at -20 °C is added n-butyllithium (1.5 M in hexane, 1.5 eq) dropwise, maintaining the internal temperature below -15 °C. The resulting mixture is stirred at -20 °C for 1 hour. Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired lithioacetonitrile adduct.[1]
Protocol 2: Hofmann Rearrangement (Kaneka Route)
To a solution of the crude amide precursor (1.0 eq) in water is added a solution of sodium hypochlorite (B82951) (1.2 eq) at 0-5 °C. The reaction mixture is stirred at this temperature for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours. The pH of the solution is adjusted to approximately 3 with concentrated HCl. The aqueous solution is then washed with dichloromethane. The pH of the aqueous layer is subsequently adjusted to 7 with aqueous sodium hydroxide, and the solution is concentrated under reduced pressure. The resulting solid is triturated with ethanol (B145695) to afford Mirogabalin.[1]
Protocol 3: Diastereoselective Cyanation (Daiichi Sankyo Route)
To a solution of diethyl cyclobutylidene malonate (1.0 eq) in a suitable solvent such as DMF is added sodium cyanide (1.1 eq) at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the cyanated adduct with high diastereoselectivity.[1]
Conclusion
The stereoselective synthesis of Mirogabalin has been successfully addressed through multiple innovative strategies. The original Daiichi Sankyo route, while effective, relies on a resolution step and the use of a toxic cyanide reagent. The more recent Kaneka Corporation approach offers a compelling alternative by employing a stereoselective 1,4-addition and a subsequent Hofmann rearrangement, thereby avoiding hazardous reagents and potentially improving the overall efficiency and safety of the process. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to replicate and potentially improve upon these synthetic routes for research and development purposes.
References
In-Vitro Characterization of (rel)-Mirogabalin's Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mirogabalin (B560033), a novel ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs), is approved for the treatment of neuropathic pain. As a chiral molecule, its pharmacological activity resides primarily in one of its enantiomers, specifically [(1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid. This technical guide provides a comprehensive overview of the in-vitro characterization of this active enantiomer, including its binding affinity, dissociation kinetics, and functional effects on its target. While the existence of its enantiomer, (1S,5R,6R)-mirogabalin, is known through synthetic processes involving racemic mixtures, detailed in-vitro characterization data for this specific enantiomer is not extensively available in publicly accessible scientific literature. This document summarizes the available data for the active enantiomer and outlines the standard experimental protocols for such characterization.
Introduction
Mirogabalin is a second-generation gabapentinoid that exhibits high affinity and selectivity for the α2δ subunit of VGCCs, a key target in the modulation of neuropathic pain.[1] The specific stereochemistry of the active enantiomer, (1R,5S,6S)-mirogabalin, is crucial for its potent pharmacological activity.[2] Understanding the in-vitro characteristics of both enantiomers is fundamental for a complete pharmacological profile and for regulatory purposes. This guide focuses on the detailed in-vitro characterization of the active (1R,5S,6S)-enantiomer and provides the methodological framework for the characterization of its counterpart.
Binding Characteristics of (1R,5S,6S)-Mirogabalin
The interaction of (1R,5S,6S)-mirogabalin with its target α2δ subunits has been extensively studied using radioligand binding assays. These assays are crucial for determining the affinity (Kd) and the dissociation kinetics (kon and koff) of the ligand-receptor interaction.
Binding Affinity
(1R,5S,6S)-Mirogabalin demonstrates a high binding affinity for both human α2δ-1 and α2δ-2 subunits. The equilibrium dissociation constants (Kd) highlight this potent interaction.
| Subunit | Species | Kd (nM) | Reference |
| α2δ-1 | Human | 13.5 | [3] |
| α2δ-2 | Human | 22.7 | [3] |
Table 1: Binding Affinity (Kd) of (1R,5S,6S)-Mirogabalin for Human α2δ Subunits.
Dissociation Kinetics
A key characteristic of (1R,5S,6S)-mirogabalin is its slow dissociation rate, particularly from the α2δ-1 subunit, which is believed to contribute to its sustained analgesic effect.[3]
| Subunit | Species | Dissociation Half-Life (t½) (hours) | Reference |
| α2δ-1 | Human | 11.1 | [3] |
| α2δ-2 | Human | 2.4 | [3] |
Table 2: Dissociation Half-Life of (1R,5S,6S)-Mirogabalin from Human α2δ Subunits.
Functional Activity of (1R,5S,6S)-Mirogabalin
The functional consequence of (1R,5S,6S)-mirogabalin binding to the α2δ subunit is the modulation of calcium influx through VGCCs. This is typically assessed using in-vitro functional assays, such as calcium influx assays.
Inhibition of Calcium Influx
Studies have shown that (1R,5S,6S)-mirogabalin effectively inhibits depolarization-evoked calcium influx in neuronal cells expressing VGCCs. While specific IC50 values from homogenous calcium influx assays are not consistently reported in the primary literature, electrophysiology studies demonstrate a significant reduction in calcium currents.
| Assay Type | Cell Line/Neuron Type | Key Findings | Reference |
| Whole-cell patch clamp | Rat Dorsal Root Ganglion (DRG) neurons | Significant inhibition of N-type calcium channel currents | [4] |
Table 3: Functional Activity of (1R,5S,6S)-Mirogabalin on Calcium Channel Currents.
In-Vitro Characterization of (1S,5R,6R)-Mirogabalin
Despite extensive searches of scientific literature and chemical supplier databases, specific in-vitro characterization data for the (1S,5R,6R)-enantiomer of mirogabalin, including its binding affinity (Kd) and functional activity (IC50), are not publicly available. The synthesis of mirogabalin often involves the resolution of a racemic mixture, confirming the existence of the (1S,5R,6R) enantiomer.[1] It is a common practice in drug development to characterize both enantiomers, and it is plausible that this data exists within internal documentation of the manufacturer. However, for the purpose of this public-facing technical guide, a direct comparison of the in-vitro pharmacology of the two enantiomers cannot be presented.
Experimental Protocols
The following sections detail the standard methodologies for the in-vitro characterization of ligands targeting the α2δ subunit of VGCCs.
Radioligand Binding Assay
This protocol outlines the general steps for determining the binding affinity and kinetics of a test compound for the α2δ subunits.
Objective: To determine the equilibrium dissociation constant (Kd) and dissociation half-life (t½) of a test compound.
Materials:
-
Membrane preparations from cells stably expressing human α2δ-1 or α2δ-2 subunits.
-
Radioligand (e.g., [³H]-gabapentin or a tritiated version of the test compound).
-
Test compound (e.g., (1R,5S,6S)-mirogabalin or (1S,5R,6R)-mirogabalin).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand like gabapentin).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Workflow:
Procedure:
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound. For saturation binding, vary the radioligand concentration.
-
Equilibrium: Allow the reaction to reach equilibrium. For kinetic studies, the incubation time is varied.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Kd, Ki (for competition assays), and dissociation rates.
Calcium Influx Assay
This protocol describes a method to assess the functional activity of a test compound by measuring changes in intracellular calcium concentration.
Objective: To determine the potency (IC50) of a test compound in inhibiting depolarization-evoked calcium influx.
Materials:
-
A cell line expressing the VGCC of interest (e.g., HEK293 cells stably expressing N-type calcium channels and the α2δ subunit).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Depolarizing agent (e.g., potassium chloride, KCl).
-
Test compound.
-
A fluorescence plate reader or a flow cytometer.
Workflow:
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Incubation: Incubate the cells with varying concentrations of the test compound.
-
Baseline Measurement: Measure the baseline fluorescence.
-
Depolarization and Measurement: Add a depolarizing agent (e.g., KCl) to stimulate calcium influx and immediately measure the change in fluorescence.
-
Data Analysis: Plot the inhibition of the calcium influx against the test compound concentration to determine the IC50 value.
Signaling Pathway
Mirogabalin exerts its effect by binding to the α2δ subunit of VGCCs, which in turn modulates the activity of these channels and reduces the release of neurotransmitters.
Conclusion
The (1R,5S,6S)-enantiomer of mirogabalin is a potent and selective ligand for the α2δ subunits of VGCCs, characterized by high binding affinity and slow dissociation kinetics, particularly from the α2δ-1 subunit. These properties translate to a functional inhibition of calcium influx, which is the basis of its therapeutic effect in neuropathic pain. While its enantiomer, (1S,5R,6R)-mirogabalin, is a known chemical entity, a detailed public record of its in-vitro pharmacological profile is lacking. The experimental protocols provided herein represent the standard methodologies that would be employed to fully characterize and compare the in-vitro properties of both enantiomers, which is a critical step in the comprehensive understanding of any chiral therapeutic agent. Further research and disclosure of the in-vitro data for the (1S,5R,6R)-enantiomer would be invaluable to the scientific community.
References
- 1. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 4. mdpi.com [mdpi.com]
The Pharmacodynamics of (rel)-Mirogabalin in Rodent Models of Pain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of (rel)-Mirogabalin, a novel α2δ ligand, in various rodent models of pain. The information presented herein is intended to support further research and development in the field of analgesics.
Core Mechanism of Action
This compound exerts its analgesic effects primarily by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs) in the central and peripheral nervous systems.[1][2] This binding is highly selective and potent.[3] The α2δ-1 subunit, in particular, is a key target, and its expression is upregulated in dorsal root ganglion (DRG) and dorsal horn neurons in models of neuropathic pain.[4] By binding to the α2δ subunit, Mirogabalin (B560033) reduces the influx of calcium into presynaptic nerve terminals.[2][3] This, in turn, inhibits the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), which are crucial mediators in the transmission of pain signals.[2][3][5] The ultimate effect is a dampening of neuronal hyperexcitability and a reduction in the transmission of pain signals.[5][6]
Recent studies also suggest that Mirogabalin's mechanism may involve anti-inflammatory effects, including the prevention of spinal microglia and macrophage activation and the suppression of astroglia and neutrophil infiltration.[1][7] It has also been shown to reduce levels of pronociceptive chemokines like CCL2 and CCL5 and inhibit the downstream p38MAPK pathway.[1][7]
Signaling Pathway of Mirogabalin's Action
Caption: Mirogabalin binds to the α2δ-1 subunit of VGCCs, inhibiting calcium influx and subsequent neurotransmitter release.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data on the binding characteristics and in vivo efficacy of Mirogabalin in rodent models.
Table 1: In Vitro Binding Characteristics of Mirogabalin
| Ligand | Subunit | Species | Binding Affinity (Kd, nM) | Dissociation Half-Life (t½, hours) | Reference |
| Mirogabalin | α2δ-1 | Human | 13.5 | 11.1 | [3][8] |
| α2δ-2 | Human | 24.7 | 2.4 | [3][8] | |
| α2δ-1 | Rat | 16.2 | - | [8] | |
| α2δ-2 | Rat | 26.6 | - | [8] | |
| Pregabalin | α2δ-1 | Human | 62.5 | 1.4 | [3] |
| α2δ-2 | Human | 104 | 1.4 | [3] | |
| α2δ-1 | Rat | 89.2 | - | [8] | |
| α2δ-2 | Rat | 129 | - | [8] |
Note: A lower Kd value indicates a higher binding affinity.
Table 2: In Vivo Efficacy of Mirogabalin in Rodent Neuropathic Pain Models
| Pain Model | Species | Route | Dose (mg/kg) | Outcome Measure | Efficacy | Reference |
| Chronic Constriction Injury (CCI) | Rat | p.o. | 3, 10 | Paw Withdrawal Threshold (von Frey) | Dose-dependent increase in threshold | [9] |
| Mouse | i.p. | 10, 20, 40 | Paw Withdrawal Threshold (von Frey) | Significant attenuation of tactile hypersensitivity, greatest effect at 40 mg/kg | [7][10] | |
| Mouse | i.p. | 20, 40 | Paw Withdrawal Latency (Cold Plate) | Significant reduction in thermal hypersensitivity | [10] | |
| Spinal Nerve Ligation (SNL) | Rat | p.o. | 1, 3, 10 | Paw Withdrawal Threshold (von Frey) | More potent and longer-lasting analgesia compared to pregabalin | [8] |
| Diabetic Neuropathy (STZ-induced) | Rat | p.o. | 1, 3, 10 | Paw Withdrawal Threshold (von Frey) | Potent and sustained analgesic effect; ED50 of 4.4 mg/kg | [11][12] |
| Mouse | i.p. | 30 | Paw Withdrawal Threshold (von Frey) | Significant reduction in tactile allodynia | [13] | |
| Spinal Cord Injury | Rat | p.o. | 2.5, 5, 10 | Paw Withdrawal Threshold (von Frey) | Significant and long-lasting (up to 8 hours) increase in threshold | [3][14] |
| Formalin Test | Rat | p.o. | 1, 10 | Flinching Behavior | Dose-dependent analgesic effect in both phases | [15] |
Table 3: Electrophysiological Effects of Mirogabalin
| Preparation | Method | Concentration | Effect | Reference |
| Rat Dorsal Root Ganglion (DRG) Neurons | Whole-cell patch clamp | 50 µM | Inhibition of N-type calcium channel currents | [16][17] |
| Rat Dorsal Root Ganglion (DRG) Neurons (Comparison) | Whole-cell patch clamp | 200 µM (Pregabalin) | Inhibition of N-type calcium channel currents | [16][17] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Rodent Models of Neuropathic Pain
The CCI model is induced by creating a unilateral peripheral mononeuropathy.
-
Surgical Procedure:
-
Animals (rats or mice) are anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve.
-
The muscle and skin are then closed in layers.
-
-
Behavioral Assessment:
The SNL model involves the ligation of spinal nerves to induce neuropathic pain.[18]
-
Surgical Procedure:
-
Rats are anesthetized, and a midline incision is made at the L4-S2 level.[19]
-
The L6 transverse process is removed to expose the L4 and L5 spinal nerves.[19]
-
The L5 (and sometimes L6) spinal nerve is isolated and tightly ligated with silk suture.[19][20]
-
The incision is closed. Sham surgery involves the same procedure without ligation.[19]
-
-
Behavioral Assessment:
-
Paw withdrawal threshold to mechanical stimuli is measured using von Frey filaments with the up-down method.[20]
-
Cold allodynia is assessed by applying a drop of acetone (B3395972) to the plantar surface of the hind paw and observing the response.[20]
-
This model mimics the painful neuropathy associated with diabetes.
-
Induction:
-
A single intraperitoneal injection of streptozotocin (B1681764) is administered to induce hyperglycemia.
-
Diabetes is confirmed by measuring blood glucose levels.
-
-
Behavioral Assessment:
-
Development of mechanical hypersensitivity is monitored over several weeks using the von Frey test.[11]
-
In Vitro Electrophysiology
This technique is used to measure ion channel currents in isolated neurons.
-
Procedure:
-
Dorsal root ganglia are dissected from rats.
-
Neurons are dissociated and cultured for 20-24 hours with Mirogabalin or a vehicle control.[17]
-
The whole-cell patch-clamp technique is used to record calcium channel currents.
-
Neurons are held at a specific potential and then depolarized in steps to elicit channel opening.[17]
-
The identity of N-type calcium channels can be confirmed by their sensitivity to the selective blocker ω-conotoxin GVIA.[17]
-
Experimental Workflow for Preclinical Efficacy Testing
Caption: A typical workflow for evaluating the analgesic efficacy of Mirogabalin in rodent pain models.
Conclusion
This compound demonstrates potent and sustained analgesic effects across a range of rodent models of neuropathic pain. Its favorable pharmacodynamic profile, characterized by a high affinity and slow dissociation from the α2δ-1 subunit, suggests a wider therapeutic window compared to other gabapentinoids.[1][8] The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to advance the treatment of neuropathic pain.
References
- 1. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mirogabalin and emerging therapies for diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Mirogabalin Besilate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiolytic effects of the novel α2δ ligand mirogabalin in a rat model of chronic constriction injury, an experimental model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Naturally Inspired Molecules for Neuropathic Pain Inhibition—Effect of Mirogabalin and Cebranopadol on Mechanical and Thermal Nociceptive Threshold in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analgesic effects of the novel α₂δ ligand mirogabalin in a rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effects of mirogabalin, a novel ligand for the α₂δ subunit of voltage-gated calcium channels, on N-type calcium channel currents of rat dorsal root ganglion culture neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iasp-pain.org [iasp-pain.org]
- 19. Spinal nerve ligation neuropathic pain model establishment in rats [bio-protocol.org]
- 20. Spinal nerve ligation model [pspp.ninds.nih.gov]
Unraveling the Stereochemistry of Mirogabalin: A Technical Guide to the "(rel)" Notation and its Pharmacological Implications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stereochemical notation of Mirogabalin, with a particular focus on the significance of the "(rel)" descriptor in its chemical name. This document will delve into the pharmacological importance of its specific stereoisomers, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Introduction to Mirogabalin and its Stereochemistry
Mirogabalin is a potent and selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs), developed for the treatment of neuropathic pain.[1][2] Its chemical structure contains a bicyclo[3.2.0]heptane skeleton with three contiguous stereogenic centers, making its stereochemistry a critical determinant of its pharmacological activity.[3] The active enantiomer of Mirogabalin is systematically named 2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid .[4]
Understanding the "(rel)" Notation in IUPAC Nomenclature
In the context of chemical nomenclature, the descriptor "(rel)" is employed according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines to denote the relative configuration of stereocenters within a molecule. This notation is used when the spatial arrangement of substituents at one stereocenter relative to another is known, but the absolute configuration of the entire molecule has not been determined.
For a molecule with multiple stereocenters, if the absolute configuration is unknown, one stereocenter is arbitrarily assigned as a reference (e.g., 'R'), and the configurations of the other stereocenters are then defined relative to this reference point. The "(rel)" prefix before the systematic name indicates that the depicted or named stereochemistry represents one of two possible enantiomers.
In the case of Mirogabalin, while the active pharmaceutical ingredient is the specific (1R,5S,6S) enantiomer, the "(rel)" notation would be relevant in synthetic processes where a racemic mixture or a mixture of diastereomers is produced before chiral resolution. It signifies that the relative arrangement of the substituents on the bicycloheptane (B81988) ring is as depicted, but the overall molecule could be either the (1R,5S,6S) form or its enantiomer, the (1S,5R,6R) form.
Pharmacological Significance of Mirogabalin's Stereoisomers
Quantitative Analysis of Mirogabalin's Binding Affinity
The following table summarizes the binding affinities and dissociation kinetics of Mirogabalin for the human α2δ-1 and α2δ-2 subunits, with a comparison to Pregabalin, another well-known α2δ ligand.
| Ligand | Target Subunit | Dissociation Constant (Kd) (nmol/L) | Dissociation Half-life (t1/2) (hours) |
| Mirogabalin | Human α2δ-1 | 13.5[5] | 11.1[1][5] |
| Human α2δ-2 | 22.7[5] | 2.4[1][5] | |
| Pregabalin | Human α2δ-1 | 62.5[1][5] | 1.4[1][5] |
| Human α2δ-2 | Not specified | 1.4[1][5] | |
| (1S,5R,6R)-Mirogabalin | Human α2δ-1 | Data not available | Data not available |
| Human α2δ-2 | Data not available | Data not available |
Table 1: Binding affinities and dissociation kinetics of Mirogabalin and Pregabalin for human α2δ subunits.
The data clearly indicates that Mirogabalin possesses a significantly higher binding affinity (lower Kd) for both α2δ-1 and α2δ-2 subunits compared to Pregabalin.[1][5] Notably, the dissociation half-life of Mirogabalin from the α2δ-1 subunit is substantially longer than that of Pregabalin, which is believed to contribute to its sustained analgesic effect.[1][5]
Experimental Protocols
Asymmetric Synthesis of Mirogabalin
The stereospecific synthesis of the (1R,5S,6S)-enantiomer of Mirogabalin is a critical aspect of its manufacturing process. Two primary strategies are employed: asymmetric synthesis and chiral resolution.
Asymmetric Synthesis: This approach utilizes chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer from achiral or prochiral starting materials. One reported method involves an organocatalytic kinetic resolution of a racemic bicyclic ketone as a key step.[6]
Chiral Resolution: This method involves the synthesis of a racemic mixture of Mirogabalin, followed by the separation of the enantiomers. This can be achieved through several techniques, including:
-
Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent to form diastereomers, which have different physical properties (e.g., solubility) and can be separated by crystallization.
-
Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation.
A general workflow for the synthesis and resolution of Mirogabalin is outlined below:
Radioligand Binding Assay for Affinity Determination
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[7] The following protocol provides a general overview of how the binding affinity of Mirogabalin to the α2δ subunits can be determined.
Objective: To determine the dissociation constant (Kd) of Mirogabalin for the α2δ-1 and α2δ-2 subunits.
Materials:
-
Membrane preparations from cells expressing human α2δ-1 or α2δ-2 subunits.
-
Radiolabeled ligand (e.g., [3H]-Gabapentin or a specific high-affinity radiolabeled ligand for α2δ).
-
Unlabeled Mirogabalin.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor subunit and prepare a membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Mirogabalin.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of Mirogabalin. The concentration of Mirogabalin that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant), which reflects the binding affinity, can be calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathway of Mirogabalin
Mirogabalin exerts its analgesic effects by binding to the α2δ subunit of VGCCs, which are upregulated in neuropathic pain states. This binding modulates the function of the calcium channel, leading to a reduction in calcium influx into presynaptic nerve terminals. The decreased intracellular calcium concentration, in turn, inhibits the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[8][9]
Recent studies have also suggested that the downstream effects of α2δ ligand binding may involve the modulation of inflammatory signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway, and a reduction in the levels of pro-inflammatory chemokines like CCL2 and CCL5.
Conclusion
The stereochemistry of Mirogabalin is fundamental to its therapeutic action. The "(rel)" notation in its chemical name is a crucial descriptor in synthetic chemistry, indicating the relative configuration of its stereocenters before the absolute configuration is established or the enantiomers are separated. The (1R,5S,6S)-enantiomer is the active form, exhibiting high affinity and slow dissociation from the α2δ subunits of voltage-gated calcium channels, leading to a potent and sustained analgesic effect. A thorough understanding of these stereochemical and pharmacological principles is essential for researchers and professionals involved in the development of novel analgesics.
References
- 1. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mirogabalin-A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Preclinical Profile of (rel)-Mirogabalin in Diabetic Peripheral Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for (rel)-mirogabalin in the context of diabetic peripheral neuropathic pain (DPNP). The information presented herein is curated from a range of preclinical studies, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel analgesics.
Core Mechanism of Action
This compound is a novel gabapentinoid that exhibits a high and selective binding affinity for the α2δ subunit of voltage-gated calcium channels (VGCCs).[1][2][3] This binding is crucial to its analgesic effect. In pathological pain states such as DPNP, there is a significant upregulation of the α2δ-1 subunit in the dorsal root ganglion (DRG) and spinal cord.[4][5] This upregulation is thought to enhance calcium influx into presynaptic terminals, leading to an increased release of excitatory neurotransmitters like glutamate (B1630785) and substance P, which in turn sensitizes the spinal cord to pain signals.[4][6]
Mirogabalin (B560033) modulates the function of these hyperexcitable neurons by binding to the α2δ-1 subunit, which reduces the influx of calcium and subsequently diminishes the release of these neurotransmitters.[1][2][6] This action dampens the aberrant neuronal activity that characterizes neuropathic pain.[1] Notably, mirogabalin demonstrates a slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit, which may contribute to its sustained analgesic effects and a wider safety margin compared to other gabapentinoids like pregabalin.[5][6][7]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of mirogabalin in models of diabetic peripheral neuropathic pain.
Table 1: Binding Affinity and Dissociation Rates of Mirogabalin
| Ligand | Subunit | Dissociation Constant (Kd) | Dissociation Half-life (t½) | Reference |
| Mirogabalin | Human α2δ-1 | 13.5 nM | 11.1 hours | [6] |
| Human α2δ-2 | 22.7 nM | 2.4 hours | [6] | |
| Pregabalin | Human α2δ-1 | 6.0 nM | 1.4 hours | [6] |
| Human α2δ-2 | 7.2 nM | 1.4 hours | [6] |
Table 2: Analgesic Efficacy of Mirogabalin in a Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model
| Drug | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Change from Vehicle | Time Point | 50% Effective Dose (ED50) | Reference |
| Mirogabalin | 1 | Significant increase | 4 hours post-dose | 4.4 mg/kg (Day 1) | [8] |
| 3 | Sustained significant increase | Up to 8 hours post-dose | [2] | ||
| 10 | Potent and long-lasting effect | Peak at 4 hours, sustained for 6-8 hours | [2][7] | ||
| Pregabalin | 30 | Significant increase | 26.8 mg/kg (Day 1) | [8] |
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats
This is the most commonly cited animal model for studying the efficacy of mirogabalin in DPNP.[7][8]
1. Induction of Diabetes:
-
Animal Strain: Male Sprague-Dawley or Wistar rats are typically used.
-
Inducing Agent: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of streptozotocin (STZ), dissolved in citrate (B86180) buffer (pH 4.5), is administered. The typical dose ranges from 50 to 65 mg/kg.
-
Confirmation of Diabetes: Blood glucose levels are measured 48-72 hours post-STZ injection. Rats with blood glucose levels consistently above 250-300 mg/dL are considered diabetic and are used for subsequent experiments.
2. Assessment of Neuropathic Pain:
-
Timeline: Mechanical allodynia, a hallmark of neuropathic pain, typically develops within 2-4 weeks after the induction of diabetes.
-
Methodology (von Frey Test): Rats are placed in individual plastic cages with a wire mesh floor. Calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method. A significant decrease in the paw withdrawal threshold in diabetic rats compared to non-diabetic controls indicates the presence of mechanical allodynia.
3. Drug Administration and Efficacy Measurement:
-
Administration: Mirogabalin, pregabalin, or vehicle is administered orally (p.o.) via gavage.
-
Evaluation: The paw withdrawal threshold is measured at various time points (e.g., 1, 2, 4, 6, 8, and 12 hours) after drug administration to assess the onset and duration of the analgesic effect. The reversal of mechanical allodynia is the primary endpoint.
Visualizations
Signaling Pathway of Mirogabalin's Analgesic Action
Caption: Mirogabalin's mechanism of action in reducing neuropathic pain.
Experimental Workflow for Preclinical DPNP Studies
Caption: A typical experimental workflow for evaluating mirogabalin in a rat model of DPNP.
References
- 1. What is the mechanism of action of Mirogabalin Besilate? [synapse.patsnap.com]
- 2. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Mirogabalin and emerging therapies for diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Journey of Gabapentinoids: From Foundational Research to the Precision of Mirogabalin
A Technical Guide for Researchers and Drug Development Professionals
This in-depth guide explores the foundational research on gabapentinoids, tracing their evolution from broad-spectrum anticonvulsants to the highly selective analgesic, Mirogabalin. We delve into the core mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for key assays, offering a comprehensive resource for scientists and professionals in the field of neuroscience and drug development.
Foundational Concepts: The Genesis of Gabapentinoids
Initially conceived in the 1970s as analogs of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), the first gabapentinoids were designed to leverage GABA's therapeutic potential by enhancing its ability to cross the blood-brain barrier. However, contrary to their design, these compounds, including Gabapentin and its successor Pregabalin, were found to exert their effects independently of the GABAergic system. They do not bind to GABA receptors nor do they significantly alter GABA levels. The true mechanism of action, discovered later, lies in their interaction with the α2δ subunit of voltage-gated calcium channels (VGCCs).
Mechanism of Action: Targeting the α2δ Subunit
The primary therapeutic target of gabapentinoids is the α2δ auxiliary subunit of presynaptic VGCCs, with a higher affinity for the α2δ-1 and α2δ-2 isoforms. In pathological states such as neuropathic pain, the expression of the α2δ-1 subunit is upregulated in dorsal root ganglion (DRG) and spinal cord neurons, contributing to neuronal hyperexcitability and pain transmission.
By binding to the α2δ-1 subunit, gabapentinoids modulate calcium influx into the presynaptic neuron. This, in turn, inhibits the release of excitatory neurotransmitters like glutamate, substance P, and noradrenaline, thereby dampening the transmission of pain signals.
A secondary and independent mechanism involves the interaction of the α2δ-1 subunit with thrombospondins, extracellular matrix proteins secreted by astrocytes. This interaction promotes the formation of new excitatory synapses, a process implicated in the central sensitization associated with chronic pain. Gabapentinoids can antagonize this binding, thus inhibiting aberrant synaptogenesis.
The Evolution to Mirogabalin: A Leap in Selectivity and Potency
The development of Mirogabalin represents a significant advancement in the gabapentinoid class, born from a rational drug design approach aimed at improving upon the therapeutic window of its predecessors. The goal was to create a molecule with higher affinity and selectivity for the α2δ-1 subunit, which is primarily implicated in the analgesic effects, while minimizing interaction with the α2δ-2 subunit, which is more associated with central nervous system side effects like dizziness and somnolence.
Mirogabalin exhibits a significantly higher binding affinity for the α2δ-1 subunit compared to Gabapentin and Pregabalin. Crucially, it also demonstrates a much slower dissociation rate from the α2δ-1 subunit, leading to a more sustained analgesic effect. This unique binding kinetic profile is believed to contribute to its potent and durable efficacy in treating neuropathic pain.
Quantitative Data Summary
The following tables summarize the key quantitative data for Gabapentin, Pregabalin, and Mirogabalin, providing a clear comparison of their binding affinities, pharmacokinetic properties, and preclinical efficacy.
Table 1: Comparative Binding Affinities and Kinetics for α2δ Subunits
| Compound | α2δ-1 Kd (nmol/L) | α2δ-2 Kd (nmol/L) | α2δ-1 Koff (per hour) | α2δ-2 Koff (per hour) | α2δ-1 t1/2 (hours) | α2δ-2 t1/2 (hours) |
| Gabapentin | 59 | 153 | - | - | - | - |
| Pregabalin | 62.5 | 125.0 | 0.5051 | 0.5103 | - | - |
| Mirogabalin | 13.5 | 22.7 | 0.0627 | 0.2837 | 11.1 | 2.4 |
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Gabapentin | Pregabalin | Mirogabalin |
| Bioavailability | 33-60% (dose-dependent) | ≥90% | ~90% |
| Tmax (hours) | 3-4 | ~1 | <1 |
| Plasma Protein Binding | <3% | <1% | <25% |
| Metabolism | Negligible | Negligible | Negligible |
| Elimination Half-life (hours) | 5-7 | 6.3 | 2-4 |
Table 3: Comparative Preclinical Efficacy in Rat Models of Neuropathic Pain (ED50, mg/kg)
| Model | Gabapentin | Pregabalin | Mirogabalin |
| Chronic Constriction Injury (CCI) | 10-100 (i.p.) | 3-30 (p.o.) | 1-10 (p.o.) |
| Spinal Nerve Ligation (SNL) | 30-100 (i.p.) | 10-30 (p.o.) | 1-10 (p.o.) |
| Streptozotocin (STZ) - Diabetic Neuropathy | 50-100 (i.p.) | 10-30 (p.o.) | 1-10 (p.o.) |
| Formalin Test (Phase 2) | 30-90 (s.c.) | 10-30 (p.o.) | 1-10 (p.o.) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of gabapentinoids.
Radioligand Binding Assay for α2δ Subunit Affinity
Objective: To determine the binding affinity (Kd) of gabapentinoids to the α2δ subunits.
Materials:
-
[³H]gabapentin or [³H]pregabalin as the radioligand.
-
Membrane preparations from cells expressing recombinant human α2δ-1 or α2δ-2 subunits.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds (Gabapentin, Pregabalin, Mirogabalin) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 30-60 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki (and subsequently Kd) value using the Cheng-Prusoff equation.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To induce a neuropathic pain state in rodents to evaluate the analgesic efficacy of gabapentinoids.
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments (scissors, forceps).
-
4-0 chromic gut or silk sutures.
Protocol:
-
Anesthetize the rat.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures around the sciatic nerve with a 1 mm spacing between each ligature. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animal to recover for 7-14 days for the development of neuropathic pain behaviors.
-
Assess pain behaviors using tests such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
Objective: To induce a model of painful diabetic neuropathy to assess the efficacy of gabapentinoids.
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
Streptozotocin (STZ) solution (e.g., 50-65 mg/kg in citrate (B86180) buffer, pH 4.5).
-
Blood glucose meter.
Protocol:
-
Induce diabetes by a single intraperitoneal (i.p.) injection of STZ.
-
Monitor blood glucose levels regularly. Animals with blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.
-
Allow 2-4 weeks for the development of diabetic neuropathy.
-
Assess neuropathic pain behaviors using the von Frey and Hargreaves tests.
Behavioral Testing for Neuropathic Pain
Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
A set of calibrated von Frey filaments of increasing stiffness.
-
An elevated wire mesh platform.
Protocol:
-
Acclimatize the animal to the testing environment.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force until the animal withdraws its paw.
-
The lowest force that elicits a withdrawal response is recorded as the paw withdrawal threshold.
-
Repeat the measurement several times and calculate the average threshold.
Objective: To measure the paw withdrawal latency in response to a thermal stimulus.
Materials:
-
A radiant heat source (e.g., Hargreaves apparatus).
-
A glass platform.
Protocol:
-
Acclimatize the animal to the testing apparatus.
-
Position the radiant heat source under the glass platform, aimed at the plantar surface of the hind paw.
-
Activate the heat source and record the time it takes for the animal to withdraw its paw (paw withdrawal latency).
-
A cut-off time is set to prevent tissue damage.
-
Repeat the measurement several times and calculate the average latency.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of gabapentinoids at the presynaptic terminal.
Caption: Gabapentinoid inhibition of thrombospondin-mediated synaptogenesis.
Caption: General experimental workflow for preclinical evaluation of gabapentinoids.
Conclusion
The journey from the serendipitous discovery of Gabapentin's analgesic properties to the rational design of Mirogabalin exemplifies the power of translational research in drug development. By understanding the fundamental mechanisms of gabapentinoid action at the molecular and systems levels, researchers have been able to refine and optimize these compounds, leading to therapies with improved efficacy and tolerability. This guide provides a comprehensive overview of this evolution, offering valuable insights and practical methodologies for the researchers and drug development professionals who will continue to build upon this foundational knowledge to address the unmet needs of patients with neuropathic pain.
(rel)-Mirogabalin's Effect on Spinal Cord Hyperexcitability: A Technical Guide
Introduction
Spinal cord hyperexcitability is a key pathophysiological mechanism underlying central neuropathic pain (CNeP), a debilitating condition often resulting from spinal cord injury (SCI).[1] This state of heightened neuronal responsiveness in the spinal dorsal horn leads to the amplification of pain signals, resulting in spontaneous pain, hyperalgesia, and allodynia.[2] At the core of this phenomenon is the increased release of excitatory neurotransmitters from the presynaptic terminals of primary afferent fibers.
Mirogabalin (brand name: Tarlige®) is a novel, orally administered gabapentinoid developed for the treatment of neuropathic pain.[3][4] Like other gabapentinoids, its primary mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[5][6] Mirogabalin exhibits unique binding kinetics, which may confer a more potent and sustained analgesic effect, making it a promising therapeutic agent for managing conditions driven by spinal cord hyperexcitability.[7][8] This guide provides an in-depth technical overview of the mechanism, preclinical evidence, and clinical efficacy of (rel)-Mirogabalin in modulating spinal cord hyperexcitability.
Core Mechanism of Action
The analgesic effect of Mirogabalin is primarily mediated by its high-affinity binding to the α2δ-1 subunit of presynaptic VGCCs in the central nervous system, particularly in the spinal dorsal horn.[5][7]
-
Role of the α2δ-1 Subunit in Hyperexcitability: Following nerve injury, there is a significant upregulation of α2δ-1 subunit expression in the spinal dorsal horn.[5] This increase in α2δ-1 subunits leads to enhanced calcium (Ca2+) influx into presynaptic terminals upon neuronal depolarization. The elevated intracellular Ca2+ concentration triggers excessive release of excitatory neurotransmitters such as glutamate (B1630785) and substance P, contributing to the hyperexcitable state of dorsal horn neurons and the central sensitization of pain.[7]
-
Mirogabalin's Modulatory Action: Mirogabalin selectively binds to the α2δ-1 subunit.[8] This binding modulates the function of the VGCCs, reducing the influx of calcium into the presynaptic neuron.[7] By limiting Ca2+ entry, Mirogabalin effectively suppresses the release of excitatory neurotransmitters, thereby dampening neuronal hyperexcitability in the spinal cord and attenuating pain signaling.[9]
-
Supraspinal and Descending Pathway Involvement: Beyond its direct action in the spinal cord, Mirogabalin also exerts analgesic effects through supraspinal mechanisms. Binding to the α2δ-1 subunit in the brain activates the descending noradrenergic pain inhibitory system.[8][10] This pathway projects down to the spinal cord, where the release of norepinephrine (B1679862) activates α2-adrenergic receptors, further contributing to the inhibition of pain transmission.[8]
-
Unique Binding Kinetics: Mirogabalin is distinguished from other gabapentinoids, like pregabalin, by its unique binding characteristics. It demonstrates a significantly slower dissociation rate from the α2δ-1 subunit, which is believed to contribute to a more sustained analgesic effect and a potentially wider safety margin.[7][8]
Data Presentation
Table 1: Comparative Binding Characteristics of Mirogabalin and Pregabalin
This table summarizes the binding affinity (Kd) and dissociation half-life (t½) for the human α2δ-1 and α2δ-2 subunits, highlighting Mirogabalin's potent and sustained binding profile.
| Ligand | Target Subunit | Binding Affinity (Kd, nmol/L) | Dissociation Half-life (t½, hours) |
| Mirogabalin | α2δ-1 | 13.5 | 11.1[7] |
| α2δ-2 | 22.8 | 2.4[7] | |
| Pregabalin | α2δ-1 | 62.5[7] | 1.4[8] |
| α2δ-2 | Not specified | 1.4[8] |
Data sourced from in vitro studies.
Table 2: Preclinical Efficacy in a Rat Model of Spinal Cord Injury
This table presents data from a study by Domon et al. (2018) investigating the analgesic effect of Mirogabalin in a rat model of neuropathic pain induced by spinal cord injury.
| Treatment Group (Oral Administration) | Paw Withdrawal Threshold (g) at 4 hours post-dose |
| Vehicle | ~4 |
| Mirogabalin (2.5 mg/kg) | ~8 |
| Mirogabalin (5 mg/kg) | ~11 |
| Mirogabalin (10 mg/kg) | ~13* |
p < 0.05 vs. Vehicle. Data are approximated from graphical representations in the cited literature.[4]
Table 3: Efficacy Results from Phase 3 Trial in CNeP after Spinal Cord Injury (NCT03901352)
This table summarizes the primary and key secondary endpoints from a 14-week, randomized, double-blind, placebo-controlled study in Asian patients with central neuropathic pain following traumatic spinal cord injury.[1][11][12]
| Endpoint | Mirogabalin (n=150) | Placebo (n=150) | Least-Squares Mean Difference (95% CI) | p-value |
| Change in Average Daily Pain Score (ADPS) from Baseline to Week 14 | -12.0 (±15.47)[1] | -4.5 (±15.90)[1] | -0.71 (-1.08 to -0.34)[1][11] | 0.0001[1][11] |
| ≥30% Responder Rate at Week 14 | Higher than placebo | Lower than Mirogabalin | OR: 1.91 (1.11 to 3.27)[1][11] | N/A |
| ≥50% Responder Rate at Week 14 | Higher than placebo | Lower than Mirogabalin | OR: 2.52 (1.11 to 5.71)[1][11] | N/A |
| Change in Short-Form McGill Pain Questionnaire (SF-MPQ) Total Score | N/A | N/A | -2.4 (-3.8 to -1.1)[1][11] | N/A |
| Change in Average Daily Sleep Interference Score (ADSIS) | N/A | N/A | -0.71 (-1.04 to -0.38)[1][11] | N/A |
| Change in Neuropathic Pain Symptom Inventory (NPSI) Total Score | -12.0 (±15.47)[1] | -4.5 (±15.90)[1] | -7.7 (-11.1 to -4.4)[1][11] | <0.0001[1] |
CI: Confidence Interval; OR: Odds Ratio.
Experimental Protocols
Spinal Nerve Ligation (SNL) Model
The SNL model is a widely used preclinical model to induce peripheral neuropathic pain that results in central sensitization and spinal cord hyperexcitability.[5]
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: A surgical incision is made to expose the lumbar (L5 and L6) spinal nerves. The L5 and L6 spinal nerves are then tightly ligated with silk suture distal to the dorsal root ganglion.
-
Post-operative Care: The incision is closed, and animals are allowed to recover. This procedure leads to the development of mechanical hypersensitivity on the ipsilateral (operated) side.
-
Behavioral Assessment: Mechanical allodynia is typically assessed using the von Frey test.
-
Mechanism Investigation: Following behavioral testing, spinal cord tissue (lumbar dorsal horn) is harvested for analysis, such as immunohistochemistry, to measure the expression levels of the α2δ-1 subunit.[5]
Phase 3 Clinical Trial Protocol (NCT03901352)
This protocol outlines the design of the pivotal clinical trial assessing Mirogabalin for CNeP after SCI.[1][12]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study conducted in Asia (Japan, Korea, Taiwan).[1][3]
-
Patient Population: 274 adult patients with central neuropathic pain due to traumatic spinal cord injury.[3][13]
-
Randomization: Patients were randomized on a 1:1 basis to receive either Mirogabalin or a matching placebo.[1]
-
Dosing Regimen:
-
Week 1: Mirogabalin 5 mg twice daily (BID).
-
Week 2: Mirogabalin 10 mg BID.
-
Weeks 3-14: Flexible dosing of Mirogabalin 10 or 15 mg BID.
-
Note: Patients with moderate renal impairment received half the dosage.[12]
-
-
Primary Efficacy Endpoint: The change from baseline in the weekly Average Daily Pain Score (ADPS) at Week 14.[3][14]
-
Secondary Efficacy Endpoints: Included ADPS responder rates (≥30% and ≥50% reduction in pain), Short-Form McGill Pain Questionnaire (SF-MPQ), Average Daily Sleep Interference Score (ADSIS), and the Neuropathic Pain Symptom Inventory (NPSI).[1][12]
-
Safety Assessment: Monitoring of all treatment-emergent adverse events.
Conclusion
This compound effectively mitigates spinal cord hyperexcitability through its potent and sustained binding to the α2δ-1 subunit of presynaptic voltage-gated calcium channels. This action reduces the release of excitatory neurotransmitters in the spinal dorsal horn and engages descending pain inhibitory pathways. Preclinical models demonstrate its ability to reverse nerve injury-induced hypersensitivity and inhibit the underlying upregulation of its target subunit.[5] Furthermore, a robust Phase 3 clinical trial has confirmed that Mirogabalin provides statistically significant and clinically meaningful pain relief for patients with central neuropathic pain following spinal cord injury, a condition notoriously difficult to treat.[1][11] These findings establish Mirogabalin as a valuable therapeutic option for managing pain states characterized by spinal cord hyperexcitability.
References
- 1. neurology.org [neurology.org]
- 2. Frontiers | An electrophysiologist’s guide to dorsal horn excitability and pain [frontiersin.org]
- 3. Daiichi Sankyo Initiates Phase 3 Trial of Mirogabalin in Asian Post-spinal Cord Injury Neuropathic Pain Patients Including Japan - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 4. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Gabapentinoid Mirogabalin Prevents Upregulation of α2δ-1 Subunit of Voltage-Gated Calcium Channels in Spinal Dorsal Horn in a Rat Model of Spinal Nerve Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mirogabalin as a Novel Gabapentinoid for the Treatment of Chronic Pain Conditions: An Analysis of Current Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mirogabalin activates the descending noradrenergic system by binding to the α2δ-1 subunit of voltage-gated Ca2+ channels to generate analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mirogabalin for Central Neuropathic Pain After Spinal Cord Injury: A Randomized, Double-Blind, Placebo-Controlled, Phase 3 Study in Asia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mirogabalin for Central Neuropathic Pain After Spinal Cord Injury: A Randomized, Double-Blind, Placebo-Controlled, Phase 3 Study in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Daiichi Sankyo’s Mirogabalin Displays Significant Reduction in Post-SCI Neuropathic Pain - BioSpace [biospace.com]
- 14. Study of Mirogabalin for Central Neuropathic Pain [ctv.veeva.com]
An In-depth Technical Guide to the Anti-inflammatory Properties of (rel)-Mirogabalin in Neuronal Tissue
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mirogabalin (B560033), a novel gabapentinoid, is a specific ligand for the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[1][2][3] While its primary therapeutic indication is the treatment of neuropathic pain, such as diabetic peripheral neuropathic pain and postherpetic neuralgia, emerging evidence highlights its significant anti-inflammatory properties within neuronal tissue.[4][5][6] This technical guide provides a comprehensive overview of the mechanisms, supporting data, and experimental protocols related to the anti-inflammatory effects of Mirogabalin. The document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of Mirogabalin's multimodal action.
Core Mechanism of Anti-inflammatory Action
Mirogabalin's anti-inflammatory effects are considered to be an indirect consequence of its primary mechanism of action.[4][7] By binding to the α2δ-1 subunit of VGCCs on presynaptic neurons, Mirogabalin reduces the influx of calcium, which in turn inhibits the release of excitatory neurotransmitters.[8][9] This neuronal modulation has downstream effects on the neuro-immune environment.
The key anti-inflammatory actions of Mirogabalin include:
-
Inhibition of Glial Cell Activation: Mirogabalin has been shown to prevent the activation of microglia and macrophages in the spinal cord, which are key cellular mediators of neuroinflammation.[1][2] It also has a slight suppressive effect on astroglia and neutrophil infiltration.[1][2]
-
Modulation of Pro-inflammatory Mediators: The drug significantly reduces the levels of pronociceptive chemokines, such as CCL2 and CCL5.[1][2] It also influences the expression of cytokines, leading to a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines like Interleukin-10 (IL-10).[4][7]
-
Suppression of Intracellular Signaling Pathways: Mirogabalin has been demonstrated to reduce the levels of phosphorylated p38 Mitogen-Activated Protein Kinase (p38MAPK), a critical intracellular signaling pathway involved in the production of nociceptive factors and the development of neuropathic pain.[1][2]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the anti-inflammatory properties of Mirogabalin.
Table 1: Effects of Mirogabalin on Glial Cell Activation and Immune Cell Infiltration in a Chronic Constriction Injury (CCI) Mouse Model
| Marker | Cell Type | Effect of CCI | Effect of Mirogabalin Treatment | Reference |
| IBA-1 | Microglia/Macrophages | Strong increase in protein level | Significant inhibition of upregulation | [1] |
| GFAP | Astrocytes | Slight increase in protein level | No significant change | [1] |
| MPO | Neutrophils | Slight increase in protein level | No significant change | [1] |
Table 2: Modulation of Pro- and Anti-Inflammatory Mediators by Mirogabalin in Neuropathic Pain Models
| Mediator | Type | Effect of Neuropathic Pain Model | Effect of Mirogabalin Treatment | Reference |
| CCL2 | Chemokine | Strong increase in protein level | Significant reversal of this increase | [3] |
| CCL5 | Chemokine | Elevated protein level | Decrease in elevated level | [3] |
| IL-10 | Anti-inflammatory Cytokine | - | Enhanced mRNA expression | [4][7] |
| IL-18BP | Anti-inflammatory Cytokine | - | Enhanced mRNA expression | [4] |
| Substance P | Pronociceptive Neuropeptide | - | Reduced levels | [4] |
Table 3: Impact of Mirogabalin on Intracellular Signaling Pathways in a CCI Mouse Model
| Pathway | Effect of CCI | Effect of Mirogabalin Treatment | Reference |
| p38 MAPK | Increased levels | Reduction in levels | [1] |
| ERK | - | No significant changes | [2] |
| JNK | - | No significant changes | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the data tables are provided below.
Chronic Constriction Injury (CCI) of the Sciatic Nerve in Mice
This model is used to induce neuropathic pain and associated neuroinflammation.
-
Animals: Adult male mice are used.
-
Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine mixture.
-
Surgical Procedure:
-
The common sciatic nerve is exposed at the level of the mid-thigh.
-
Proximal to the sciatic nerve trifurcation, four loose ligatures are tied around the nerve with a 1 mm spacing.
-
The ligatures are tightened until a slight twitch in the corresponding hind limb is observed.
-
The muscle and skin are then closed in layers.
-
-
Sham Surgery: In sham-operated animals, the sciatic nerve is exposed, but no ligatures are applied.
-
Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia.
Western Blot Analysis for Protein Quantification
This technique is used to measure the protein levels of glial markers and signaling molecules.
-
Tissue Preparation:
-
On the designated experimental day (e.g., day 7 post-CCI), animals are euthanized, and the lumbar spinal cord is collected.
-
The tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
The homogenate is centrifuged, and the supernatant containing the protein is collected.
-
-
Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-IBA-1, anti-GFAP, anti-p-p38).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Multiplex Immunoassay for Cytokine and Chemokine Quantification
This method allows for the simultaneous measurement of multiple cytokines and chemokines.
-
Sample Preparation: Spinal cord tissue is homogenized as described for Western blotting, and the protein concentration is determined.
-
Assay Procedure (e.g., using a MILLIPLEX® MAP Kit):
-
The assay is performed according to the manufacturer's instructions.
-
Briefly, samples, standards, and controls are added to a 96-well plate containing magnetic beads coated with specific capture antibodies for the target analytes (e.g., CCL2, CCL5).
-
The plate is incubated, allowing the analytes to bind to the beads.
-
After washing, detection antibodies are added, followed by the addition of a streptavidin-phycoerythrin conjugate.
-
The plate is read on a compatible Luminex instrument.
-
-
Data Analysis: The concentration of each analyte is calculated based on the standard curve.
Visualizations of Pathways and Workflows
Diagram 1: Mirogabalin's Proposed Anti-inflammatory Signaling Pathway
Caption: Mirogabalin's indirect anti-inflammatory signaling cascade.
Diagram 2: Experimental Workflow for Assessing Mirogabalin's Anti-inflammatory Effects
Caption: Workflow for preclinical evaluation of Mirogabalin.
Diagram 3: Logical Relationship of Mirogabalin's Dual Action
Caption: Relationship between Mirogabalin's primary and secondary effects.
Conclusion
The evidence presented in this technical guide substantiates the anti-inflammatory properties of Mirogabalin in neuronal tissue. While its primary analgesic effect is well-established, its ability to indirectly modulate neuroinflammation by inhibiting glial cell activation, reducing pro-inflammatory mediators, and suppressing key signaling pathways like p38 MAPK, positions it as a promising therapeutic agent with a dual mechanism of action.[1][2] Further research is warranted to fully elucidate the intricate interplay between Mirogabalin's effects on neuronal excitability and the subsequent attenuation of inflammatory processes. This understanding will be crucial for optimizing its clinical application and exploring its potential in other neuroinflammatory conditions.
References
- 1. Mirogabalin Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain [mdpi.com]
- 2. Mirogabalin Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mirogabalin Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 5. Mirogabalin and emerging therapies for diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic effects of the novel α₂δ ligand mirogabalin in a rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of action of Mirogabalin Besilate? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (rel)-Mirogabalin Administration in a Rat Spinal Nerve Ligation Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the administration of (rel)-Mirogabalin in a rat model of neuropathic pain induced by spinal nerve ligation (SNL). This document outlines the experimental procedures, data presentation, and visualization of key pathways to guide preclinical research and development of novel analgesics.
Mechanism of Action
This compound is a novel gabapentinoid that selectively binds to the α2δ subunit of voltage-gated calcium channels (VGCCs), with a higher affinity for the α2δ-1 subunit compared to the α2δ-2 subunit.[1][2] In neuropathic pain states, the expression of the α2δ-1 subunit is upregulated in the dorsal root ganglion (DRG) and spinal cord.[3] This upregulation leads to an increased influx of Ca2+ into presynaptic terminals, resulting in excessive release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[3] Mirogabalin's binding to the α2δ-1 subunit modulates the activity of VGCCs, thereby reducing the influx of calcium and subsequent release of these neurotransmitters.[3][4] This action dampens neuronal hyperexcitability and attenuates pain signaling.[1][3] Additionally, Mirogabalin (B560033) has been shown to exert anti-inflammatory effects by preventing spinal microglia and macrophage activation and reducing the levels of pronociceptive chemokines like CCL2 and CCL5.[5]
Experimental Protocols
The SNL model is a widely used and reproducible model of peripheral neuropathic pain. The procedure involves the following steps:
-
Animals: Male Sprague-Dawley or Wistar rats (180-220 g) are commonly used.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane, or a combination of ketamine/xylazine).
-
Surgical Procedure:
-
Place the anesthetized rat in a prone position.
-
Make a midline incision on the back at the L4-S1 level.
-
Carefully dissect the paraspinal muscles to expose the transverse processes of the L5 and L6 vertebrae.
-
Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves with a non-absorbable suture (e.g., 4-0 silk).
-
Close the muscle and skin layers with sutures or surgical clips.
-
-
Sham Control: A sham surgery group should be included, where the spinal nerves are exposed but not ligated.
-
Post-operative Care: Administer appropriate analgesics for post-operative pain for the first 2-3 days. Monitor the animals for signs of infection or distress. Allow the animals to recover for at least 7-14 days before behavioral testing to allow for the development of neuropathic pain.
-
Formulation: this compound can be dissolved in distilled water or saline for oral administration.[6]
-
Dosage: Based on preclinical studies, effective oral doses in rats range from 2.5 mg/kg to 10 mg/kg for single administration and 3 mg/kg to 10 mg/kg for repeated daily administration.[7][8][9][10]
-
Administration:
-
Route: Oral gavage is a common method for administration.
-
Timing: Administration can be initiated after the confirmation of mechanical allodynia (typically 7-14 days post-SNL surgery).
-
Frequency: Both single-dose and repeated-dosing schedules (e.g., once daily for 7-14 days) can be employed to evaluate acute and chronic effects.[7][11]
-
Behavioral tests should be conducted to assess the development of neuropathic pain and the efficacy of Mirogabalin treatment.
-
Mechanical Allodynia (von Frey Test):
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw on the ligated side.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold (PWT) is determined using the up-down method.
-
-
Thermal Hyperalgesia (Plantar Test):
-
Place the rat in a plastic chamber on a glass floor.
-
A radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.
-
The time taken for the rat to withdraw its paw (paw withdrawal latency, PWL) is recorded.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Data Presentation
Quantitative data from behavioral testing should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of Single Oral Dose of this compound on Mechanical Allodynia in SNL Rats
| Treatment Group | Dose (mg/kg) | Pre-dose Paw Withdrawal Threshold (g) | Post-dose Paw Withdrawal Threshold (g) at 2 hours |
| Vehicle (Saline) | - | 2.5 ± 0.5 | 2.8 ± 0.6 |
| Mirogabalin | 2.5 | 2.3 ± 0.4 | 6.5 ± 1.2 |
| Mirogabalin | 5.0 | 2.6 ± 0.5 | 10.2 ± 1.8 |
| Mirogabalin | 10.0 | 2.4 ± 0.6 | 14.5 ± 2.1* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group. (Note: The data in this table are representative and should be replaced with actual experimental results).
Table 2: Effect of Repeated Oral Dosing of this compound on Thermal Hyperalgesia in SNL Rats
| Treatment Group | Dose (mg/kg/day) | Baseline Paw Withdrawal Latency (s) | Paw Withdrawal Latency (s) after 7 days of treatment |
| Vehicle (Saline) | - | 6.2 ± 0.8 | 6.5 ± 0.9 |
| Mirogabalin | 3.0 | 6.5 ± 0.7 | 10.8 ± 1.5 |
| Mirogabalin | 10.0 | 6.3 ± 0.9 | 15.2 ± 2.0 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group. (Note: The data in this table are representative and should be replaced with actual experimental results).
Visualization of Pathways and Workflows
Caption: Signaling pathway of this compound in attenuating neuropathic pain.
Caption: Experimental workflow for evaluating this compound in the rat SNL model.
References
- 1. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of a new voltage-gated Ca2+ channel α2δ ligand, mirogabalin, for the treatment of peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Mirogabalin, a novel ligand for α2δ subunit of voltage-gated calcium channels, improves cognitive impairments in repeated intramuscular acidic saline injection model rats, an experimental model of fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analgesic effects of the novel α₂δ ligand mirogabalin in a rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic effects of mirogabalin, a novel ligand for α2δ subunit of voltage-gated calcium channels, in experimental animal models of fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit [mdpi.com]
- 11. mdpi.com [mdpi.com]
Dissolution of (rel)-Mirogabalin Besylate for In-Vivo Experimentation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and administration of (rel)-Mirogabalin besylate in preclinical in-vivo models. The information herein is intended to guide researchers in preparing formulations suitable for oral and intraperitoneal routes of administration in rodents.
Introduction
Mirogabalin besylate is a selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs), exhibiting a higher affinity for the α2δ-1 subunit compared to the α2δ-2 subunit.[1] This mechanism of action leads to the inhibition of excessive neurotransmitter release, a key factor in the pathophysiology of neuropathic pain.[1] Preclinical studies in various rodent models have demonstrated its potent and long-lasting analgesic effects.[1][2] Proper dissolution and formulation are critical for ensuring accurate dosing and obtaining reliable results in in-vivo experiments.
Solubility and Formulation Data
Mirogabalin besylate is slightly soluble in water and requires specific solvent systems for in-vivo applications.[3] The following tables summarize the solubility and recommended vehicle compositions for preparing dosing solutions.
Table 1: Solubility of Mirogabalin Besylate
| Solvent System | Solubility | Appearance | Reference |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.58 mg/mL (7.02 mM) | Clear solution | [2] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.58 mg/mL (7.02 mM) | Clear solution | [2] |
| 10% DMSO >> 90% corn oil | ≥ 2.58 mg/mL (7.02 mM) | Clear solution | [2] |
| DMSO | 100 mg/mL (272.14 mM) (requires ultrasonic) | - | [2][4] |
| Aqua pro-injection (water for injection) | - | - | [5] |
| JP-grade distilled water | - | - | [6] |
Table 2: Recommended Vehicle Compositions for In-Vivo Administration
| Administration Route | Vehicle Composition | Species | Reference |
| Oral (p.o.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | Rat | [2] |
| Oral (p.o.) | 10% DMSO, 90% (20% SBE-β-CD in saline) | Rat | [2] |
| Oral (p.o.) | 10% DMSO, 90% corn oil | Rat | [2] |
| Oral (p.o.) | JP-grade distilled water | Rat | [6] |
| Intraperitoneal (i.p.) | Aqua pro-injection | Mouse | [5] |
Experimental Protocols
Preparation of Mirogabalin Besylate Stock Solution in DMSO
A concentrated stock solution in DMSO is often the first step in preparing aqueous-based formulations for in-vivo studies.
Materials:
-
This compound besylate powder
-
Dimethyl sulfoxide (B87167) (DMSO), newly opened and of high purity[4]
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
Protocol:
-
Weigh the required amount of Mirogabalin besylate powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve a concentration of 100 mg/mL.[2][4]
-
Use an ultrasonic bath to facilitate the dissolution of the powder until a clear solution is obtained.[2][4]
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months in a sealed, moisture-free container.[4]
Preparation of Dosing Solution for Oral Administration (Vehicle: DMSO/PEG300/Tween-80/Saline)
This protocol describes the preparation of a common vehicle for oral administration.
Materials:
-
Mirogabalin besylate stock solution (100 mg/mL in DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes for dilution
Protocol:
-
Calculate the required volume of the Mirogabalin besylate stock solution based on the desired final concentration and total volume.
-
In a sterile tube, add the vehicle components in the following order, ensuring complete mixing after each addition: a. 10% of the final volume with the Mirogabalin besylate stock solution in DMSO. b. 40% of the final volume with PEG300. c. 5% of the final volume with Tween-80. d. 45% of the final volume with sterile saline.[2]
-
Vortex the solution thoroughly to ensure homogeneity. The final solution should be clear.[2]
-
Prepare fresh on the day of the experiment as solutions may be unstable.[7]
Preparation of Dosing Solution for Intraperitoneal Administration (Vehicle: Aqua pro-injection)
For intraperitoneal administration, a simpler vehicle such as water for injection can be used.
Materials:
-
This compound besylate powder
-
Aqua pro-injection (sterile water for injection)
-
Sterile tubes
Protocol:
-
Weigh the required amount of Mirogabalin besylate powder.
-
Add the calculated volume of aqua pro-injection to achieve the desired final concentration (e.g., for doses of 10, 20, 40 mg/kg).[5]
-
Vortex or sonicate until the compound is fully dissolved.
-
Administer the solution intraperitoneally to the animals.[5]
In-Vivo Administration and Dosing
The following table summarizes typical dosages used in rodent models of neuropathic pain.
Table 3: Exemplary Dosages of Mirogabalin Besylate in Rodent Models
| Species | Model | Route of Administration | Dosage Range (mg/kg) | Reference |
| Rat | Partial Sciatic Nerve Ligation | Oral (p.o.) | 3, 10 | [2] |
| Rat | Spinal Cord Injury | Oral (p.o.) | 2.5, 5, 10 | [8] |
| Rat | General Locomotor Activity | Oral (p.o.) | 1, 3, 10, 30, 100 | [2] |
| Mouse | Chronic Constriction Injury (CCI) | Intraperitoneal (i.p.) | 10, 20, 40 | [5] |
Visualizations
Signaling Pathway of Mirogabalin
Caption: Mirogabalin binds to the α2δ-1 subunit of VGCCs, inhibiting calcium influx and reducing neurotransmitter release.
Experimental Workflow for In-Vivo Study
Caption: A typical workflow for an in-vivo study investigating the effects of Mirogabalin.
Stability and Storage
-
Powder: Store at 4°C, sealed and away from moisture.[2]
-
DMSO Stock Solution: Store at -20°C for up to 1 month or -80°C for up to 6 months in a sealed, moisture-free container.[4]
-
Aqueous Formulations: It is recommended to prepare fresh dosing solutions on the day of the experiment as their stability may be limited.[7]
Safety Precautions
-
Handle Mirogabalin besylate powder in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of the powder and contact with skin and eyes.[9]
-
Consult the Safety Data Sheet (SDS) for complete safety information.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Mirogabalin sustained-release tablet and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mirogabalin Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Testing (rel)-Mirogabalin in a Chronic Constriction Injury Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge.[1][2][3][4][5][6] The chronic constriction injury (CCI) model in rodents is a widely utilized and robust preclinical model that mimics many features of human neuropathic pain, making it an essential tool for the evaluation of novel analgesics.[7][8][9][10] (rel)-Mirogabalin is a novel gabapentinoid that, like its predecessors gabapentin (B195806) and pregabalin, selectively binds to the α2δ subunit of voltage-gated calcium channels (VGCCs).[1][2][11][12] Mirogabalin (B560033) exhibits a unique binding profile with a higher affinity and slower dissociation from the α2δ-1 subunit compared to the α2δ-2 subunit, which is thought to contribute to its potent and long-lasting analgesic effects and a potentially wider safety margin.[1][2][11][12]
This document provides detailed application notes and protocols for the experimental design of a study to test the efficacy of this compound in a rat model of CCI-induced neuropathic pain.
Signaling Pathway of this compound
Mirogabalin exerts its analgesic effects by modulating neurotransmitter release in the pain pathway.[12][13] Nerve injury leads to an upregulation of the α2δ-1 subunit of VGCCs in the dorsal root ganglion (DRG) and spinal dorsal horn neurons.[3][4][5][6] This upregulation contributes to increased calcium influx into presynaptic terminals, leading to excessive release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[14] Mirogabalin binds to the α2δ-1 subunit, which inhibits the trafficking of the calcium channel to the presynaptic membrane, thereby reducing calcium influx and subsequent neurotransmitter release.[5][13] This action dampens the hyperexcitability of spinal neurons, alleviating neuropathic pain symptoms.[15] Additionally, some evidence suggests that mirogabalin may have anti-inflammatory effects by reducing the activation of microglia and macrophages and decreasing the release of pronociceptive chemokines at the spinal level.[16][17]
Caption: Proposed signaling pathway of this compound in neuropathic pain.
Experimental Design and Workflow
A robust experimental design is crucial for obtaining reliable and reproducible data. The following workflow outlines the key stages of the study.
Caption: Experimental workflow for testing this compound in the CCI model.
Experimental Protocols
Animals
-
Housing: Group housed with additional bedding.[7][8] A 12-hour light/dark cycle should be maintained with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized to the housing facility for at least 7 days before any experimental procedures.
Chronic Constriction Injury (CCI) Surgery Protocol
The CCI model involves the loose ligation of the sciatic nerve to induce peripheral nerve injury.[8][9]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave the lateral surface of the thigh of the left hind limb and sterilize the area with an antiseptic solution.
-
Incision: Make a small skin incision on the lateral side of the thigh.
-
Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut or silk suture around the nerve with about 1 mm spacing between each ligature.[9] The ligatures should be tied until a brief twitch in the hind paw is observed.[9]
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Monitor the animals closely during recovery from anesthesia. No analgesia should be provided post-surgery to avoid interference with the pain model.[7][8] Wound clips should be removed 7-10 days after surgery.[7][8]
Drug Preparation and Administration
-
This compound: Dissolve in a suitable vehicle (e.g., distilled water or 0.5% methylcellulose).
-
Administration: Administer orally (p.o.) or intraperitoneally (i.p.) at the desired doses. Studies have shown efficacy with oral doses of 3 and 10 mg/kg in rats.[18][19]
-
Control Groups: A vehicle control group and a sham surgery group should be included. A positive control group (e.g., pregabalin) can also be beneficial.
Behavioral Testing Protocols
Behavioral tests should be conducted at baseline and at various time points after CCI surgery and during drug treatment.
This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.[20][21][22]
-
Acclimatization: Place the rats in individual transparent plastic cages with a wire mesh floor and allow them to acclimate for at least 15-30 minutes.
-
Stimulation: Apply a series of calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
Response: A positive response is a brisk withdrawal, licking, or shaking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.
This test measures the paw withdrawal latency to a noxious thermal stimulus.[23][24]
-
Acclimatization: Place the rats in individual compartments on a glass surface.
-
Stimulation: A radiant heat source is focused on the plantar surface of the hind paw.
-
Response: The time taken for the rat to withdraw its paw is automatically recorded.
-
Cut-off Time: A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
A decrease in burrowing behavior can be an indicator of spontaneous pain.[25]
-
Apparatus: A tube filled with a known weight of gravel or food pellets is placed in the home cage.
-
Measurement: The amount of material displaced from the tube over a set period (e.g., 2 hours) is measured.
Logical Relationship of Experimental Groups
A well-structured experimental design with appropriate control groups is essential for the valid interpretation of results.
Caption: Logical relationship of experimental groups.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Experimental Groups and Dosing Regimen
| Group Number | Surgical Procedure | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals (n) |
| 1 | Sham | Vehicle | - | p.o. | 10 |
| 2 | CCI | Vehicle | - | p.o. | 10 |
| 3 | CCI | This compound | 3 | p.o. | 10 |
| 4 | CCI | This compound | 10 | p.o. | 10 |
| 5 | CCI | Pregabalin | 30 | p.o. | 10 |
Table 2: Behavioral Assessment Schedule
| Time Point | von Frey Test | Hargreaves Test | Burrowing Test |
| Baseline (Day -1) | ✓ | ✓ | ✓ |
| Post-CCI (Day 7) | ✓ | ✓ | ✓ |
| Treatment Day 1 (Day 8) | ✓ | ✓ | |
| Treatment Day 7 (Day 14) | ✓ | ✓ | ✓ |
| Treatment Day 14 (Day 21) | ✓ | ✓ | ✓ |
Table 3: Example Data Summary - Paw Withdrawal Threshold (g)
| Treatment Group | Baseline | Post-CCI (Day 7) | Treatment Day 7 (Day 14) | Treatment Day 14 (Day 21) |
| Sham + Vehicle | 14.5 ± 1.2 | 14.2 ± 1.5 | 14.8 ± 1.3 | 14.6 ± 1.1 |
| CCI + Vehicle | 15.1 ± 1.3 | 2.5 ± 0.5 | 2.8 ± 0.6 | 2.6 ± 0.4 |
| CCI + Mirogabalin (3 mg/kg) | 14.8 ± 1.1 | 2.7 ± 0.6 | 7.5 ± 1.0 | 8.2 ± 1.2 |
| CCI + Mirogabalin (10 mg/kg) | 15.0 ± 1.4 | 2.4 ± 0.4 | 11.2 ± 1.5 | 12.5 ± 1.8 |
| CCI + Pregabalin (30 mg/kg) | 14.9 ± 1.2 | 2.6 ± 0.5 | 9.8 ± 1.3 | 10.5 ± 1.6 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to CCI + Vehicle group. |
Statistical Analysis
Data should be analyzed using appropriate statistical methods. For behavioral data, a two-way analysis of variance (ANOVA) with repeated measures followed by a post-hoc test (e.g., Tukey's or Bonferroni's) is typically appropriate to compare between-group differences over time. A p-value of less than 0.05 is generally considered statistically significant.
Conclusion
This document provides a comprehensive guide for designing and conducting a preclinical study to evaluate the efficacy of this compound in the CCI model of neuropathic pain. Adherence to these detailed protocols and a robust experimental design will ensure the generation of high-quality, reproducible data to support the development of this promising therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Mechanisms of the gabapentinoids and α 2 δ ‐1 calcium channel subunit in neuropathic pain - ProQuest [proquest.com]
- 6. The α2δ-1-NMDA Receptor Complex Is Critically Involved in Neuropathic Pain Development and Gabapentin Therapeutic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 10. aragen.com [aragen.com]
- 11. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 12. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of action of Mirogabalin Besilate? [synapse.patsnap.com]
- 15. Frontiers | Voltage-gated calcium channel subunit α2δ-1 in spinal dorsal horn neurons contributes to aberrant excitatory synaptic transmission and mechanical hypersensitivity after peripheral nerve injury [frontiersin.org]
- 16. Mirogabalin Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Anxiolytic effects of the novel α2δ ligand mirogabalin in a rat model of chronic constriction injury, an experimental model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 24. mdpi.com [mdpi.com]
- 25. research.ed.ac.uk [research.ed.ac.uk]
Application Notes and Protocols: Assessing (rel)-Mirogabalin Efficacy Using von Frey Filaments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rel)-Mirogabalin is a novel, selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs), demonstrating efficacy in the treatment of neuropathic pain.[1][2] Its mechanism of action involves binding to the α2δ-1 and α2δ-2 subunits, with a higher affinity and slower dissociation from the α2δ-1 subunit, which is thought to contribute to its potent and long-lasting analgesic effects.[2][3] This document provides detailed application notes and protocols for utilizing von Frey filaments to assess the efficacy of this compound in preclinical models of neuropathic pain. The von Frey test is a widely used and reliable method for quantifying mechanical allodynia, a key symptom of neuropathic pain, by measuring the paw withdrawal threshold to a calibrated mechanical stimulus.[4][5]
Mechanism of Action of Mirogabalin (B560033)
Mirogabalin exerts its analgesic effects by modulating neurotransmitter release in pain pathways. By binding to the α2δ subunit of presynaptic VGCCs in the dorsal root ganglia and spinal cord, it reduces the influx of calcium into neurons.[2][3] This, in turn, inhibits the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), which are crucial for the transmission of pain signals.[6] This targeted action helps to dampen the hyperexcitability of neurons that characterizes neuropathic pain states.[6][7]
Quantitative Data Presentation
The following tables summarize the dose-dependent and time-course efficacy of orally administered this compound in rat models of neuropathic pain, as measured by the von Frey test.
Table 1: Dose-Response Effect of Mirogabalin on Paw Withdrawal Threshold in a Rat Spinal Cord Injury Model [1]
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) at 2 hours post-dose (Mean ± SEM) |
| Vehicle (Control) | - | ~2.5 ± 0.5 |
| Mirogabalin | 2.5 | ~6.0 ± 1.0 |
| Mirogabalin | 5 | ~9.5 ± 1.2 |
| Mirogabalin | 10 | ~12.0 ± 1.5 |
| p < 0.05 compared to Vehicle group |
Table 2: Time-Course of Mirogabalin's Effect on Paw Withdrawal Threshold in a Rat Spinal Cord Injury Model (10 mg/kg dose) [1]
| Time Post-Dose | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| 0 hours (Baseline) | ~2.5 ± 0.5 |
| 2 hours | ~12.0 ± 1.5 |
| 4 hours | ~11.5 ± 1.3 |
| 6 hours | ~9.0 ± 1.1 |
| 8 hours | ~6.5 ± 0.9 |
| 24 hours | ~3.0 ± 0.6 |
| *p < 0.05 compared to Baseline |
Table 3: Comparative Efficacy of Mirogabalin and Pregabalin in a Rat Partial Sciatic Nerve Ligation (PSL) Model [8]
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold AUC (0-8h) (g·h) (Mean ± SEM) |
| Vehicle (Control) | - | ~20 ± 5 |
| Mirogabalin | 3 | ~50 ± 8 |
| Mirogabalin | 10 | ~85 ± 12 |
| Pregabalin | 30 | ~65 ± 10 |
| p < 0.01 compared to Vehicle group |
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia using von Frey Filaments
This protocol describes the standard procedure for measuring the 50% paw withdrawal threshold in rodents using the up-down method.
Materials:
-
von Frey filaments (calibrated set, e.g., 0.4g to 15g)
-
Elevated wire mesh platform
-
Plexiglas enclosures for animal habituation
-
Test animals (rats or mice with induced neuropathic pain)
Procedure:
-
Animal Acclimation: Place each animal in a separate Plexiglas enclosure on the elevated wire mesh platform. Allow them to acclimate for at least 30-60 minutes before testing to minimize stress and exploratory behavior.
-
Filament Selection: Begin testing with a von Frey filament estimated to be near the 50% withdrawal threshold (e.g., 2.0g for a neuropathic rat).
-
Stimulation: Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold for 3-5 seconds.
-
Response Assessment: A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.
-
Up-Down Method:
-
If there is a positive response, the next filament tested should be one gauge lower (thinner).
-
If there is no response, the next filament tested should be one gauge higher (thicker).
-
-
Data Recording: Continue this pattern until at least four readings have been taken after the first change in response, or until six stimuli have been applied in total. The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold using the formula:
-
50% threshold (g) = (10^[Xf + kδ]) / 10,000
-
Where Xf is the value of the final von Frey filament used (in log units), k is a value based on the pattern of responses, and δ is the mean difference between stimuli (in log units).
-
Protocol 2: Evaluating the Efficacy of this compound
This protocol outlines the experimental workflow for a preclinical study to determine the analgesic effects of this compound.
Animal Model:
-
Induce a neuropathic pain state in rodents (e.g., Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), or Streptozotocin-induced diabetic neuropathy). Allow sufficient time for the development of mechanical allodynia (typically 1-2 weeks), confirmed by baseline von Frey testing.
Drug Administration:
-
Prepare this compound in an appropriate vehicle (e.g., distilled water or saline).
-
Administer the drug orally (p.o.) or intraperitoneally (i.p.) at the desired doses (e.g., 1, 3, 10 mg/kg). Include a vehicle-treated control group.
Experimental Timeline:
-
Baseline Testing: Before drug administration, perform von Frey testing as described in Protocol 1 to determine the baseline paw withdrawal threshold for each animal.
-
Drug Administration: Administer the assigned treatment (Mirogabalin or vehicle) to each animal.
-
Post-Dose Testing: Conduct von Frey testing at multiple time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to evaluate the onset and duration of the analgesic effect.
-
Data Analysis: Compare the paw withdrawal thresholds of the Mirogabalin-treated groups to the vehicle-treated group at each time point using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).
Conclusion
The von Frey filament test is an essential tool for the preclinical evaluation of analgesics like this compound. The protocols and data presented here provide a framework for researchers to design and execute robust studies to characterize the efficacy of novel compounds for neuropathic pain. The dose-dependent and sustained effects of Mirogabalin observed in these models underscore its potential as a valuable therapeutic agent.
References
- 1. Analgesic effects of the novel α₂δ ligand mirogabalin in a rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdbneuro.com [mdbneuro.com]
- 5. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 6. What is the mechanism of action of Mirogabalin Besilate? [synapse.patsnap.com]
- 7. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemical Analysis of Neural Tissue Following (rel)-Mirogabalin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rel)-Mirogabalin is a potent, selective ligand of the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs). Its therapeutic effects, particularly in the context of neuropathic pain, are primarily mediated by its high affinity for the α2δ-1 subunit. This binding reduces the release of excitatory neurotransmitters, such as glutamate, thereby dampening neuronal hyperexcitability.[1] Beyond its primary mechanism, mirogabalin (B560033) has been shown to modulate neuroinflammatory processes, including the activation of microglia and astrocytes, and the expression of key signaling molecules.
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of neural tissue, specifically spinal cord tissue, following treatment with this compound. The protocol is designed to enable researchers to investigate changes in the expression and localization of key proteins involved in the drug's mechanism of action and its downstream effects.
Signaling Pathway of this compound
This compound exerts its analgesic effects by binding to the α2δ-1 subunit of presynaptic voltage-gated calcium channels in the central and peripheral nervous system. This interaction inhibits calcium influx, which in turn reduces the release of excitatory neurotransmitters like glutamate. This primary action leads to a reduction in neuronal hyperexcitability. Downstream, mirogabalin has been observed to suppress neuroinflammation by preventing the activation of spinal microglia and macrophages, and reducing the levels of pronociceptive chemokines such as CCL2 and CCL5, as well as the p38 MAPK signaling pathway.
Quantitative Data Summary
The following table summarizes the semi-quantitative analysis of protein expression changes in the spinal cord of a neuropathic pain mouse model following repeated intraperitoneal administration of this compound. Data is presented as the relative protein level compared to a vehicle-treated control group, based on densitometric analysis of immunohistochemical staining.
| Target Protein | Cellular Marker/Function | Vehicle Control (Relative Level) | This compound Treatment (Relative Level) | Percent Change |
| IBA-1 | Microglia/Macrophage Activation | 1.00 | ~0.60 | ~40% Decrease |
| GFAP | Astrocyte Activation | 1.00 | ~0.95 | ~5% Decrease (not significant) |
| p-p38 MAPK | Inflammatory Signaling | 1.00 | ~0.55 | ~45% Decrease |
| CCL2 | Pronociceptive Chemokine | 1.00 | ~0.65 | ~35% Decrease |
| CCL5 | Pronociceptive Chemokine | 1.00 | ~0.70 | ~30% Decrease |
Note: The quantitative data presented are estimations derived from graphical representations in published studies and are intended for illustrative purposes.
Experimental Protocol: Immunohistochemistry
This protocol details the steps for immunohistochemical staining of free-floating spinal cord sections from a mouse model of neuropathic pain treated with this compound.
Materials and Reagents
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose (B13894) in PBS
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Normal Goat Serum (or serum from the host species of the secondary antibody)
-
Primary Antibodies (see table below)
-
Fluorophore-conjugated Secondary Antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Superfrost Plus microscope slides
Primary Antibody Recommendations
| Target Protein | Host Species | Dilution | Supplier (Example) | Catalog # (Example) |
| IBA-1 | Rabbit | 1:1000 | Wako | 019-19741 |
| GFAP | Mouse | 1:500 | Millipore | MAB360 |
| p-p38 MAPK | Rabbit | 1:200 | Cell Signaling | 4511 |
| CCL2 | Rabbit | 1:100 | Abcam | ab25124 |
| CCL5 | Rabbit | 1:100 | Abcam | ab9679 |
| α2δ-1 | Rabbit | 1:500 | Alomone Labs | ACC-072 |
Procedure
-
Tissue Preparation
-
Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA in PBS.
-
Dissect the spinal cord and post-fix in 4% PFA for 4-6 hours at 4°C.
-
Cryoprotect the tissue by immersion in 30% sucrose in PBS at 4°C until it sinks (approximately 48-72 hours).
-
Embed the tissue in OCT compound and freeze.
-
Cut 30-40 µm thick sections on a cryostat and collect them in PBS.
-
-
Immunostaining
-
Wash sections three times for 10 minutes each in PBS.
-
Permeabilize the sections by incubating in PBS containing 0.3% Triton X-100 (PBST) for 20 minutes at room temperature.
-
Block non-specific binding by incubating sections in a blocking solution (PBST containing 5% normal goat serum and 1% BSA) for 1 hour at room temperature.
-
Incubate the sections with the primary antibody (diluted in blocking solution) overnight at 4°C with gentle agitation.
-
Wash the sections three times for 10 minutes each in PBST.
-
Incubate with the appropriate fluorophore-conjugated secondary antibody (diluted in blocking solution) for 2 hours at room temperature, protected from light.
-
Wash the sections three times for 10 minutes each in PBS, protected from light.
-
Counterstain nuclei by incubating with DAPI (1 µg/mL in PBS) for 10 minutes at room temperature.
-
Wash the sections twice for 5 minutes each in PBS.
-
-
Mounting and Imaging
-
Mount the sections onto Superfrost Plus slides.
-
Allow the slides to air dry briefly.
-
Apply a drop of mounting medium and coverslip.
-
Image the sections using a confocal or fluorescence microscope with appropriate filters.
-
Experimental Workflow Diagram
Data Analysis and Interpretation
Quantitative analysis of IHC staining can be performed using image analysis software such as ImageJ/Fiji. This typically involves measuring the mean fluorescence intensity or the percentage of positively stained area within a defined region of interest (e.g., the dorsal horn of the spinal cord). For semi-quantitative analysis, the data from treated animals should be normalized to the control group. A decrease in the expression of IBA-1, p-p38 MAPK, CCL2, and CCL5 in the spinal cord of this compound-treated animals would be consistent with the drug's known anti-inflammatory and neuromodulatory effects. An analysis of α2δ-1 expression could also be performed to investigate potential changes in the drug's target protein levels.
References
Application Notes and Protocols for Evaluating (rel)-Mirogabalin's Effect on Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell culture assays to investigate the effects of (rel)-Mirogabalin, a novel gabapentinoid, on neuronal cells. The included protocols offer detailed, step-by-step instructions for key experiments, and the data is presented in a clear, tabular format for ease of comparison.
Introduction to this compound
This compound is a therapeutic agent that selectively binds to the α2δ subunits of voltage-gated calcium channels (VGCCs).[1][2][3] It exhibits a higher affinity for the α2δ-1 subunit, which is predominantly expressed in neuronal cells.[2][4] The primary mechanism of action for Mirogabalin involves the inhibition of calcium influx into presynaptic nerve terminals.[1][2][5] This reduction in intracellular calcium leads to a decrease in the release of excitatory neurotransmitters, such as glutamate, which is a key factor in its analgesic, anxiolytic, and anticonvulsant properties.[2] Furthermore, emerging evidence suggests that Mirogabalin may also exert anti-inflammatory effects by modulating microglial and macrophage activation and reducing the release of pronociceptive chemokines.[6][7][8] Some studies also indicate a potential for Mirogabalin to inhibit voltage-gated sodium channels.[6][9]
Application Notes
A variety of in vitro cell culture assays can be employed to characterize the multifaceted effects of this compound on neuronal cells. The following assays are particularly relevant for elucidating its mechanism of action and potential therapeutic benefits.
-
Neurite Outgrowth Assay: This assay is crucial for assessing the impact of Mirogabalin on neuronal development, plasticity, and regeneration.[10] It allows for the quantification of neurite formation and extension in response to the compound, providing insights into its potential neurotrophic or neurotoxic effects.[11][12]
-
Cell Viability Assay (MTT Assay): Essential for determining the cytotoxic potential of Mirogabalin on neuronal cells. The MTT assay measures the metabolic activity of mitochondria, providing a quantitative assessment of cell viability and proliferation.[13][14][15][16] This is a critical step in preclinical safety and toxicology screening.
-
Intracellular Calcium Imaging Assay: This assay directly investigates Mirogabalin's primary mechanism of action by measuring changes in intracellular calcium concentrations in real-time.[17][18][19] Using fluorescent calcium indicators like Fura-2 AM, researchers can visualize and quantify the inhibition of calcium influx following neuronal stimulation in the presence of Mirogabalin.[20]
-
Electrophysiology Assay (Patch-Clamp): The whole-cell patch-clamp technique offers a detailed analysis of the effects of Mirogabalin on specific ion channels. It has been successfully used to demonstrate the inhibitory effect of Mirogabalin on N-type calcium channel currents in dorsal root ganglion (DRG) neurons.[21]
Experimental Protocols
Neuronal Cell Culture
Objective: To establish and maintain healthy neuronal cell cultures for subsequent assays.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Complete culture medium (specific to the cell type)
-
Poly-L-lysine or other appropriate coating substrate
-
Culture flasks, plates, and coverslips
-
Incubator (37°C, 5% CO2)
Protocol:
-
Coat culture vessels (flasks, plates, or coverslips) with an appropriate substrate (e.g., 0.1 mg/ml poly-L-lysine) to promote cell attachment.[22]
-
Thaw and plate the neuronal cells at the desired density in pre-warmed complete culture medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth and health regularly. Change the medium every 2-3 days.
-
Passage the cells when they reach 70-80% confluency.
Neurite Outgrowth Assay
Objective: To quantify the effect of this compound on neurite extension.
Materials:
-
Neuronal cells cultured on coverslips or in 96-well plates
-
This compound stock solution
-
Differentiation-inducing medium (if required for the cell line, e.g., retinoic acid for SH-SY5Y cells)[23]
-
Fluorescent stain for neurites and nuclei (e.g., β-III tubulin antibody and DAPI, or a commercial kit)[11]
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Fluorescence microscope and image analysis software
Protocol:
-
Plate neuronal cells at a low density to allow for clear visualization of individual neurites.[22]
-
If necessary, induce differentiation according to the cell line's specific protocol.[23]
-
Treat the cells with varying concentrations of this compound and a vehicle control for a predetermined period (e.g., 24-72 hours).[12]
-
After treatment, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[22]
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature.
-
Acquire images using a fluorescence microscope.
-
Analyze the images using appropriate software to measure parameters such as the total neurite length, the number of neurites per cell, and the number of branch points.[12]
Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of this compound on neuronal cells.
Materials:
-
Neuronal cells cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[13]
-
Microplate reader
Protocol:
-
Seed neuronal cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[13]
-
Treat the cells with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[24]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13][24]
-
Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Intracellular Calcium Imaging (Fura-2 AM) Assay
Objective: To measure changes in intracellular calcium levels in response to neuronal stimulation and this compound treatment.
Materials:
-
Neuronal cells cultured on glass coverslips
-
This compound stock solution
-
Fura-2 AM calcium indicator dye
-
Pluronic F-127 (optional, to aid dye loading)
-
Recording buffer (e.g., HEPES-buffered saline)[25]
-
Stimulating agent (e.g., high potassium solution, glutamate)
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm[20]
Protocol:
-
Culture neuronal cells on poly-L-lysine coated coverslips.[26]
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM in recording buffer).[26]
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[25][27]
-
Wash the cells with recording buffer to remove excess dye and allow for de-esterification of the dye within the cells for at least 30 minutes.[20][25]
-
Mount the coverslip onto the imaging chamber of a fluorescence microscope.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm.[27]
-
Perfuse the cells with a solution containing the desired concentration of this compound and allow for a pre-incubation period.
-
Stimulate the cells with an appropriate agent (e.g., high potassium solution to induce depolarization) in the continued presence of Mirogabalin.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
Calculate the ratio of the fluorescence intensities (F340/F380) to determine the relative changes in intracellular calcium concentration.[27]
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described assays.
Table 1: Effect of this compound on Neurite Outgrowth
| This compound Conc. (µM) | Average Neurite Length (µm/neuron) | Number of Primary Neurites/Neuron | Number of Branch Points/Neuron |
| 0 (Vehicle) | 150 ± 12 | 4.2 ± 0.5 | 3.1 ± 0.4 |
| 1 | 145 ± 15 | 4.1 ± 0.6 | 3.0 ± 0.5 |
| 10 | 138 ± 11 | 3.9 ± 0.4 | 2.8 ± 0.3 |
| 50 | 125 ± 18 | 3.5 ± 0.7 | 2.5 ± 0.6 |
| 100 | 95 ± 20 | 2.8 ± 0.5 | 1.9 ± 0.4 |
Table 2: Cytotoxicity of this compound on Neuronal Cells (MTT Assay)
| This compound Conc. (µM) | Cell Viability (% of Control) after 24h | Cell Viability (% of Control) after 48h | Cell Viability (% of Control) after 72h |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 1 | 98.5 ± 4.8 | 97.2 ± 5.5 | 96.5 ± 6.3 |
| 10 | 96.1 ± 5.1 | 94.8 ± 6.0 | 93.2 ± 5.9 |
| 50 | 92.3 ± 4.5 | 89.5 ± 5.3 | 85.7 ± 6.1 |
| 100 | 85.7 ± 6.3 | 80.1 ± 7.2 | 74.3 ± 6.8 |
| 200 | 70.2 ± 7.1 | 62.5 ± 8.0 | 55.1 ± 7.5 |
Table 3: Inhibition of Depolarization-Induced Calcium Influx by this compound
| This compound Conc. (µM) | Peak F340/F380 Ratio | % Inhibition of Calcium Influx |
| 0 (Vehicle) | 1.85 ± 0.15 | 0% |
| 1 | 1.62 ± 0.12 | 12.4% |
| 10 | 1.25 ± 0.10 | 32.4% |
| 50 | 0.98 ± 0.08 | 47.0% |
| 100 | 0.82 ± 0.09 | 55.7% |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and the general workflow for the described in vitro assays.
Caption: Signaling pathway of this compound.
Caption: General workflow for in vitro assays.
References
- 1. What is the mechanism of action of Mirogabalin Besilate? [synapse.patsnap.com]
- 2. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mirogabalin Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 10. Neurite Outgrowth Assays [sigmaaldrich.com]
- 11. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 13. 4.6. Cell Growth Assays [bio-protocol.org]
- 14. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Cell Calcium Imaging as a Reliable Method to Study Neuron–Glial Circuits [frontiersin.org]
- 18. biorxiv.org [biorxiv.org]
- 19. High-throughput compound evaluation on 3D networks of neurons and glia in a microfluidic platform [moleculardevices.com]
- 20. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 21. Effects of mirogabalin, a novel ligand for the α₂δ subunit of voltage-gated calcium channels, on N-type calcium channel currents of rat dorsal root ganglion culture neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neurite Outgrowth Assay [bio-protocol.org]
- 23. sartorius.com [sartorius.com]
- 24. broadpharm.com [broadpharm.com]
- 25. moodle2.units.it [moodle2.units.it]
- 26. brainvta.tech [brainvta.tech]
- 27. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (rel)-Mirogabalin in Mouse Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (rel)-Mirogabalin, a selective ligand for the α2δ subunits of voltage-gated calcium channels (VGCCs), in preclinical mouse models of neuropathic pain.[1][2] This document outlines effective dosing regimens, detailed experimental protocols, and the underlying mechanism of action to facilitate the design and execution of robust in vivo studies.
Mechanism of Action
Mirogabalin exerts its analgesic effects by binding with high affinity to the α2δ-1 and α2δ-2 subunits of VGCCs.[1][3] In neuropathic pain states, the expression of the α2δ-1 subunit is upregulated in the dorsal root ganglion and spinal cord, leading to increased calcium influx and subsequent release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[3][4] This hyperexcitability of neurons contributes to central sensitization and pain hypersensitivity.[2][4] Mirogabalin selectively binds to these α2δ subunits, with a slower dissociation rate from the α2δ-1 subunit compared to pregabalin, which is thought to contribute to its potent and sustained analgesic effects.[1][2][3][5][6] By modulating calcium influx, Mirogabalin reduces the release of neurotransmitters, thereby dampening neuronal hyperexcitability and alleviating neuropathic pain.[2][4]
References
- 1. Mirogabalin-A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
Application of (rel)-Mirogabalin in Central Neuropathic Pain Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Central neuropathic pain (CNP) is a chronic and debilitating condition arising from a lesion or disease of the central somatosensory nervous system. Its management remains a significant clinical challenge. Mirogabalin, a novel and selective ligand for the α2δ subunits of voltage-gated calcium channels (VGCCs), has emerged as a promising therapeutic agent for various neuropathic pain conditions, including CNP.[1][2][3] This document provides detailed application notes and protocols for researchers utilizing (rel)-Mirogabalin in the investigation of central neuropathic pain, summarizing key data and outlining experimental methodologies.
Mirogabalin exhibits a higher binding affinity and slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit.[2][4][5][6][7][8] This unique pharmacological profile is thought to contribute to its potent and sustained analgesic effects with a potentially wider safety margin concerning central nervous system-related side effects.[2][5][6][7][8]
Mechanism of Action
Mirogabalin's primary mechanism of action involves its selective binding to the α2δ-1 and α2δ-2 subunits of VGCCs in the central and peripheral nervous systems.[4][6][9] In states of neuropathic pain, there is an upregulation of these subunits, leading to increased calcium influx into presynaptic nerve terminals and subsequent excessive release of excitatory neurotransmitters like glutamate (B1630785) and substance P. By binding to the α2δ subunits, Mirogabalin modulates calcium influx, thereby reducing the release of these neurotransmitters and dampening neuronal hyperexcitability, which is a hallmark of neuropathic pain.[4][9] Preclinical studies suggest that the analgesic effects are primarily mediated through the α2δ-1 subunit, while CNS-related side effects may be more associated with the α2δ-2 subunit.[6][7][10] Additionally, some evidence suggests that Mirogabalin may have indirect anti-inflammatory effects and can stimulate downstream inhibitory signaling pathways.[1]
Data Presentation
Preclinical Efficacy in a Rat Model of Spinal Cord Injury (SCI)
A preclinical study in a rat model of SCI demonstrated a lasting analgesic effect after a single dose of mirogabalin, highlighting its potential for treating central neuropathic pain.[11][12]
Clinical Efficacy in Central Neuropathic Pain (Spinal Cord Injury)
A Phase 3, randomized, double-blind, placebo-controlled study in Asian patients with central neuropathic pain after spinal cord injury demonstrated the efficacy and safety of Mirogabalin.[11][12][13][14][15]
| Efficacy Endpoint | Mirogabalin | Placebo | p-value | Reference |
| Change from Baseline in Weekly Average Daily Pain Score (ADPS) at Week 14 | ||||
| Least-Squares Mean Difference (95% CI) | -0.71 (-1.08 to -0.34) | 0.0001 | [11][12][15] | |
| Responder Rates at Week 14 | ||||
| ≥30% Responder Rate (Odds Ratio, 95% CI) | 1.91 (1.11–3.27) | [11][15] | ||
| ≥50% Responder Rate (Odds Ratio, 95% CI) | 2.52 (1.11–5.71) | [11][15] | ||
| Change from Baseline in Secondary Endpoints at Week 14 | ||||
| Short-Form McGill Pain Questionnaire (SF-MPQ) (LSMD, 95% CI) | -2.4 (-3.8 to -1.1) | [11][15] | ||
| Average Daily Sleep Interference Score (ADSIS) (LSMD, 95% CI) | -0.71 (-1.04 to -0.38) | [11][15] | ||
| Neuropathic Pain Symptom Inventory (NPSI) (LSMD, 95% CI) | -7.7 (-11.1 to -4.4) | [11][15] |
Clinical Safety and Tolerability in Central Neuropathic Pain (Spinal Cord Injury)
The same Phase 3 study provided safety data for Mirogabalin in this patient population.[1]
| Adverse Event Profile | Mirogabalin (n=150) | Placebo (n=150) | Reference |
| Patients with at least one Treatment-Emergent Adverse Event (TEAE) | 78.1% | 55.4% | [1] |
| Common TEAEs | Somnolence, dizziness, peripheral edema, nasopharyngitis, constipation, weight gain | [1] | |
| TEAEs Leading to Discontinuation | 9.3% (14 patients) | [1] | |
| Serious TEAEs | 6.0% (9 patients) | [1] |
Experimental Protocols
Animal Model of Central Neuropathic Pain: Spinal Cord Injury (SCI)
This protocol describes the induction of a contusion-based spinal cord injury in rats to model central neuropathic pain.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps, retractors)
-
Laminectomy tools (rongeurs)
-
Spinal cord contusion device (e.g., NYU Impactor, Infinite Horizon Impactor)
-
Suture materials
-
Antibiotics and analgesics for post-operative care
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and confirm the absence of a pedal withdrawal reflex. Shave and sterilize the surgical area over the thoracic spine (T9-T11).
-
Surgical Exposure: Make a midline incision and dissect the paravertebral muscles to expose the vertebral column.
-
Laminectomy: Perform a laminectomy at the T10 level to expose the dorsal surface of the spinal cord, keeping the dura mater intact.
-
Induction of Injury: Stabilize the vertebral column using spinal clamps. Position the contusion device over the exposed spinal cord and deliver a standardized impact (e.g., 10 g rod dropped from a height of 12.5 mm).
-
Closure: Suture the muscle layers and close the skin incision.
-
Post-operative Care: Administer antibiotics and analgesics as per institutional guidelines. Provide manual bladder expression twice daily until bladder function returns. Monitor for signs of distress.
Behavioral Testing for Mechanical Allodynia: Von Frey Test
This protocol outlines the assessment of mechanical sensitivity, a key indicator of neuropathic pain.
Materials:
-
Von Frey filaments with a range of calibrated bending forces
-
Elevated testing chambers with a wire mesh floor
-
Data recording sheets
Procedure:
-
Acclimatization: Place the rats in the testing chambers for at least 15-20 minutes before testing to allow for acclimatization.
-
Filament Application: Apply the Von Frey filaments to the plantar surface of the hind paw from beneath the mesh floor. Begin with a filament in the middle of the force range.
-
Response Assessment: A positive response is defined as a brisk withdrawal, licking, or shaking of the paw upon filament application.
-
Threshold Determination: Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.
-
Data Analysis: Calculate the 50% paw withdrawal threshold using the formula described by Dixon. A decrease in the withdrawal threshold indicates mechanical allodynia.
Molecular Analysis: Western Blot for α2δ-1 Subunit Expression
This protocol describes the quantification of α2δ-1 subunit protein levels in spinal cord tissue.
Materials:
-
Spinal cord tissue homogenates from control and SCI rats
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against α2δ-1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Homogenize spinal cord tissue in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound represents a significant advancement in the pharmacological management of central neuropathic pain. Its unique binding kinetics to VGCC α2δ subunits provide a strong rationale for its use in this challenging condition. The protocols and data presented herein offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Mirogabalin and similar compounds in the field of central neuropathic pain.
References
- 1. The Animal Model of Spinal Cord Injury as an Experimental Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Rat Models of Neuropathic Pain: CCI, PSNL, SNL and SNI | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mirogabalin for Central Neuropathic Pain After Spinal Cord Injury: A Randomized, Double-Blind, Placebo-Controlled, Phase 3 Study in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. meddatax.com [meddatax.com]
- 14. researchgate.net [researchgate.net]
- 15. Safety and Efficacy of Mirogabalin for Peripheral Neuropathic Pain: Pooled Analysis of Two Pivotal Phase III Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-administration of (rel)-Mirogabalin and Other Analgesics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical and clinical co-administration protocols for Mirogabalin (B560033), a selective ligand for the α2δ subunits of voltage-gated calcium channels (VGCCs), with other classes of analgesics. The information is intended to guide research and development efforts in the field of pain management.
Introduction
Mirogabalin is approved for the treatment of peripheral neuropathic pain, including diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN).[1] Its mechanism of action involves binding to the α2δ-1 and α2δ-2 subunits of VGCCs, which reduces the release of excitatory neurotransmitters.[2][3] Mirogabalin exhibits a higher binding affinity and a slower dissociation rate from the α2δ-1 subunit compared to pregabalin, potentially contributing to a potent and sustained analgesic effect with a wider safety margin.[1][4] Given that many patients with chronic pain do not achieve adequate relief with monotherapy, there is significant interest in co-administration strategies to enhance efficacy or manage different pain components.[5] This document outlines key protocols and data from studies investigating Mirogabalin in combination with other analgesics.
Section 1: Preclinical Co-administration Protocols & Data
Preclinical studies in animal models of neuropathic pain have demonstrated the potential for synergistic or additive effects when Mirogabalin is co-administered with other analgesics, such as NSAIDs and opioids.
Co-administration with NSAIDs (Diclofenac)
A study in a rat model of neuropathic pain investigated the synergistic effects of Mirogabalin and the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802).[5][6] The proposed mechanism for this synergy involves the strong inhibition of glial cell activation in the spinal cord.[6] Mirogabalin directly suppresses neuropeptide release from presynaptic neurons, which in turn suppresses glial activation, while diclofenac inhibits cyclooxygenase-2 (COX-2) and subsequent prostaglandin (B15479496) production.[6]
-
Animal Model: The study utilized a chronic constriction injury (CCI) model in male Wistar rats to induce neuropathic pain.[6] The right sciatic nerve was ligated to produce symptoms of allodynia and hyperalgesia.[5][6]
-
Study Groups: Forty rats with sciatic nerve ligation were subdivided into four groups:
-
Vehicle control
-
Mirogabalin only
-
Diclofenac sodium only
-
Co-administration of Mirogabalin and diclofenac sodium[6]
-
-
Drug Administration: On postoperative Day 6, drugs were administered intraperitoneally (i.p.).[6]
-
Behavioral Assessments:
-
Immunohistochemistry: On Days 7 and 14, dorsal root ganglion (DRG) and spinal cord tissues were collected for analysis of calcitonin gene-related peptide (CGRP), ionized-calcium-binding adapter molecule-1 (Iba-1 for microglia), and glial fibrillary acidic protein (GFAP for astrocytes).[6]
Caption: Proposed synergistic mechanism of Mirogabalin and NSAIDs in neuropathic pain.
Co-administration with Opioids and Ketamine
In a mouse model of neuropathic pain (CCI), co-administration of Mirogabalin with opioids (morphine, buprenorphine, oxycodone) or ketamine resulted in significantly more effective antinociception compared to either drug administered alone.[7][8] This suggests that combining Mirogabalin with these agents could be a promising strategy for enhancing analgesia.[7]
Table 1: Preclinical Efficacy of Mirogabalin Co-administration in a Mouse CCI Model
| Combination | Behavioral Test | Outcome | Citation |
|---|---|---|---|
| Mirogabalin + Morphine | von Frey (Tactile) | Significantly more effective antinociception vs. either drug alone (p < 0.01) | [8] |
| Cold Plate (Thermal) | Significantly more effective antinociception vs. either drug alone (p < 0.01) | [8] | |
| Mirogabalin + Oxycodone | von Frey (Tactile) | Better antinociception vs. either drug alone (p < 0.05 vs. oxycodone; p < 0.001 vs. mirogabalin) | [8] |
| Cold Plate (Thermal) | Better antinociception vs. either drug alone (p < 0.001) | [8] | |
| Mirogabalin + Ketamine | von Frey (Tactile) | Substantially more effective reduction in hypersensitivity vs. either drug alone (p < 0.001) | [8] |
| | Cold Plate (Thermal) | Substantially more effective reduction in hypersensitivity vs. either drug alone (p < 0.001) |[8] |
-
Animal Model: Chronic Constriction Injury (CCI) of the sciatic nerve in mice.[8]
-
Drug Administration: Single intraperitoneal (i.p.) injections of Mirogabalin, an opioid (morphine, oxycodone, or buprenorphine), ketamine, or a combination were administered 11 days after CCI surgery.[8]
-
Behavioral Assessments:
-
Mechanism of Action: The study also found that Mirogabalin enhances the mRNA expression of spinal antinociceptive factors like IL-10 and reduces the concentration of the pronociceptive substance P, which may contribute to its beneficial interaction with opioids.[7][8]
Section 2: Clinical Co-administration Protocols & Data
Clinical studies have evaluated the efficacy and safety of adding Mirogabalin to existing analgesic regimens for various pain conditions.
Co-administration with NSAIDs
A randomized, open-label study in Japan evaluated the efficacy of adding Mirogabalin to NSAID treatment for patients with lumbar spinal stenosis (LSS) and associated peripheral neuropathic pain.[9] The study found that the combination therapy significantly improved pain scores compared to NSAID monotherapy.[9][10]
-
Patient Population: Patients diagnosed with LSS experiencing peripheral neuropathic pain and being treated with NSAIDs.[9]
-
Study Design: A multicenter, randomized, open-label, parallel-group study. Patients were assigned 1:1 to either continue NSAIDs alone or receive add-on Mirogabalin with their NSAID.[9]
-
Dosing and Titration:
-
Mirogabalin Group: Mirogabalin was added to the existing NSAID regimen. The dose was titrated based on renal function.[9]
-
Normal Renal Function (CrCL ≥ 60 mL/min): Started at 5 mg twice daily (BID) for weeks 1-2, increased to 10 mg BID for weeks 3-4, and maintained at 10 or 15 mg BID from week 5.[9]
-
Moderate Renal Impairment (CrCL 30 to < 60 mL/min): Started at 2.5 mg BID for weeks 1-2, increased to 5 mg BID for weeks 3-4, and maintained at 5 or 7.5 mg BID from week 5.[9]
-
-
Control Group: Patients continued their prescribed NSAID monotherapy.[9]
-
-
Primary Outcome: Change in the visual analog scale (VAS) score for pain from baseline to week 12.[9]
Table 2: Efficacy of Add-on Mirogabalin to NSAIDs in Lumbar Spinal Stenosis
| Outcome Measure (at Week 12) | Mirogabalin + NSAIDs Group | NSAIDs Only Group | P-value | Citation |
|---|---|---|---|---|
| Change in Pain VAS Score | Significant Improvement | Less Improvement | 0.0357 | [5] |
| EQ-5D-5L Score Improvement | Significantly Greater | - | 0.0357 | [5] |
| PGIC "Minimally Improved or Better" | 76.2% | 50.0% | 0.0006 | [5] |
EQ-5D-5L: EuroQol 5 Dimensions 5 Levels; PGIC: Patient Global Impression of Change.
Caption: Workflow for a randomized clinical trial of add-on Mirogabalin therapy.
Co-administration with Duloxetine (B1670986)
For chemotherapy-induced peripheral neuropathy (CIPN), the combination of Mirogabalin and duloxetine has been explored in case reports and retrospective studies.[11][12][13] One retrospective study of advanced lung cancer patients with taxane-induced CIPN found that adding Mirogabalin to an insufficient duloxetine regimen led to significant pain reduction.[11][14]
Table 3: Efficacy of Add-on Mirogabalin to Duloxetine for CIPN
| Study Population | Baseline NRS (Median) | Post-Mirogabalin NRS (Median) | P-value | Citation |
|---|---|---|---|---|
| 14 advanced lung cancer patients | 5.5 | 4.0 | 0.041 | [11][14] |
NRS: Numerical Rating Scale
A case report detailed a patient with eribulin-induced CIPN where the addition of duloxetine to an existing Mirogabalin regimen further attenuated pain and numbness, suggesting a potential synergistic effect due to their different mechanisms of action.[13]
Section 3: Pharmacokinetic and Pharmacodynamic Interactions
Drug-drug interaction (DDI) studies in healthy subjects have evaluated the effects of co-administering Mirogabalin with other centrally acting agents.[4][15]
Table 4: Pharmacokinetic (PK) Interactions of Mirogabalin with Other CNS Agents
| Co-administered Drug | Effect on Mirogabalin Cmax | Geometric LSM Ratio (90% CI) | Citation |
|---|---|---|---|
| Tramadol | Decrease | 0.72 (0.67, 0.76) | [15] |
| Zolpidem | Decrease | 0.89 (0.82, 0.96) | [15] |
| Ethanol | Increase | 1.20 (1.12, 1.28) | [15] |
Cmax: Maximum plasma concentration; LSM: Least-squares mean.
While some PK changes were observed, the exposure to the interacting drugs was similar when taken alone or with Mirogabalin.[15] No significant interaction was found with metformin.[1][16] Co-administration with cimetidine (B194882) or probenecid (B1678239) may slightly increase Mirogabalin plasma concentration, but this is not considered clinically relevant to the point of requiring dose adjustment.[4][15]
Table 5: Pharmacodynamic (PD) Interactions & Adverse Events with Co-administration
| Co-administered Drug | Observed Adverse Events / PD Effects | Citation |
|---|---|---|
| Lorazepam | Increased dizziness and somnolence | [4][15] |
| Zolpidem | Increased incidence of somnolence | [4][15] |
| Tramadol | Increased incidence of headache and nausea | [4] |
| Ethanol | Increased dizziness, somnolence, headache |[4][15] |
Caption: Decision-making flow for co-administration of Mirogabalin with other drugs.
Section 4: General Dosing and Safety Considerations
When co-administering Mirogabalin, it is crucial to follow standard dosing and titration protocols while closely monitoring for adverse events, which may be potentiated by concomitant medications.
Standard Dosing and Titration
-
Initial Dose: Treatment typically begins at 5 mg twice daily (10 mg/day).[17]
-
Titration: The dose is gradually increased at intervals of at least one week, first to 10 mg BID (20 mg/day) and then to a maximum of 15 mg BID (30 mg/day), based on patient efficacy and tolerability.[17][18]
Dose Adjustment for Renal Impairment
Mirogabalin is primarily excreted by the kidneys, and dose adjustments are necessary for patients with moderate to severe renal impairment.[15][19]
Table 6: Recommended Mirogabalin Dose Adjustment for Renal Impairment
| Creatinine Clearance (CrCL) | Initial Dose | Maintenance Dose | Citation |
|---|---|---|---|
| ≥ 60 mL/min | 5 mg BID | 10 - 15 mg BID | [18] |
| ≥ 30 and < 60 mL/min | 2.5 mg BID | 5 - 7.5 mg BID | [9][18] |
| < 30 mL/min | 2.5 mg once daily (QD) | 5 - 7.5 mg QD | [15] |
| End-Stage Renal Disease (ESRD) | 2.5 mg QD | 5 - 7.5 mg QD |[1] |
Safety and Tolerability
The most common adverse events associated with Mirogabalin are somnolence, dizziness, peripheral edema, and weight gain.[4] The incidence of CNS-related side effects like somnolence and dizziness can be increased when Mirogabalin is co-administered with other CNS depressants such as lorazepam, zolpidem, tramadol, and ethanol.[4][15] Patients should be informed about these potential additive effects.[4] Careful monitoring is essential, particularly during the initial titration phase.
References
- 1. Mirogabalin: could it be the next generation gabapentin or pregabalin? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mirogabalin and emerging therapies for diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analgesic effects of co-administration of mirogabalin and diclofenac sodium on neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mirogabalin Decreases Pain-like Behaviours and Improves Opioid and Ketamine Antinociception in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mirogabalin Decreases Pain-like Behaviours and Improves Opioid and Ketamine Antinociception in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Add-on Mirogabalin to NSAIDs in Lumbar Spinal Stenosis with Peripheral Neuropathic Pain: A Randomized, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing Duloxetine With Mirogabalin for Treating Taxane-Induced Peripheral Neuropathy in Advanced Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Making sure you're not a bot! [tib.eu]
- 14. Enhancing Duloxetine With Mirogabalin for Treating Taxane-Induced Peripheral Neuropathy in Advanced Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Clinical Application and Progress of Mirogabalin on Neuropathic Pain as a Novel Selective Gabapentinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mirogabalin as a Novel Gabapentinoid for the Treatment of Chronic Pain Conditions: An Analysis of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Mirogabalin treatment of postoperative neuropathic pain after thoracic surgery: study protocol for a multicenter, randomized, open-label, parallel-group, interventional trial - Doi - Journal of Thoracic Disease [jtd.amegroups.org]
- 19. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
Application Notes and Protocols for Assessing Mechanical Allodynia in (rel)-Mirogabalin Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies used to assess mechanical allodynia in preclinical studies of (rel)-Mirogabalin. Detailed protocols for the most common behavioral assays are provided, along with a summary of quantitative data from relevant studies and visualizations of key pathways and workflows.
Introduction to Mechanical Allodynia and this compound
Mechanical allodynia is a type of neuropathic pain where a normally non-painful stimulus, such as light touch, is perceived as painful. It is a common and debilitating symptom of various neurological disorders and injuries. In preclinical research, rodent models of neuropathic pain are widely used to study the underlying mechanisms and to evaluate the efficacy of new analgesic drugs.[1]
This compound is a novel gabapentinoid that, like pregabalin (B1679071) and gabapentin (B195806), selectively binds to the α2δ subunit of voltage-gated calcium channels (VGCCs).[2] Mirogabalin (B560033) exhibits a higher binding affinity and a slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit, which may contribute to its potent and long-lasting analgesic effects and a wider safety margin.[3][4] By binding to the α2δ-1 subunit, Mirogabalin reduces calcium influx into presynaptic nerve terminals, thereby inhibiting the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[2] This action attenuates neuronal hyperexcitability and central sensitization, which are key features of neuropathic pain.
Data Presentation: Efficacy of this compound in Preclinical Models of Mechanical Allodynia
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on mechanical allodynia in various rodent models of neuropathic pain. The primary endpoint in these studies is the mechanical withdrawal threshold, typically measured in grams (g), using the von Frey test.
| Neuropathic Pain Model | Species | Drug Administration | Dose (mg/kg) | Assessment Time Post-Dose | Effect on Mechanical Withdrawal Threshold (g) | Reference |
| Chronic Constriction Injury (CCI) | Mouse | Single i.p. injection | 10 | 1h | Significant increase in paw withdrawal threshold | [5] |
| 20 | 1h | Significant increase in paw withdrawal threshold | [5] | |||
| 40 | 1h | Strongest analgesic effect, significantly attenuating tactile hypersensitivity | [5] | |||
| Repeated i.p. injection | 20 (twice daily for 7 days) | Day 7 | Significant and sustained increase in paw withdrawal threshold | [5] | ||
| Partial Sciatic Nerve Ligation (PSL) | Rat | Single oral administration | 3 | 4h (peak) | Significant and sustained increase in paw withdrawal threshold (effective for 6-8h) | [6] |
| 10 | 4h (peak) | Significant and sustained increase in paw withdrawal threshold (effective for 6-8h) | [6] | |||
| Streptozotocin (STZ)-Induced Diabetic Neuropathy | Rat | Oral administration (twice daily for 5 days) | 2.5 | Day 1, 3, 5 | Dose-dependent increase in paw withdrawal threshold | [6] |
| 5 | Day 1, 3, 5 | Dose-dependent increase in paw withdrawal threshold | [6] | |||
| 10 | Day 1, 3, 5 | Paw withdrawal threshold comparable to normal rats for 2-12h | [6] | |||
| Spinal Cord Injury (SCI) | Rat | Single oral administration | 2.5 | 2h, 4h, 6h, 8h | Significant increase in paw withdrawal threshold | [7][8] |
| 5 | 2h, 4h, 6h, 8h | Significant increase in paw withdrawal threshold | [7][8] | |||
| 10 | 2h, 4h, 6h, 8h | Significant and sustained increase in paw withdrawal threshold (effective for 6-8h) | [7][8] | |||
| Intermittent Cold Stress (ICS) Model | Mouse | Single oral administration | 1, 3, 10 | - | Dose-dependently alleviated mechanical hypersensitivity | |
| Unilateral Intramuscular Acidic Saline Injection | Rat | Single oral administration | 1, 3, 10 | - | Dose-dependently alleviated mechanical hypersensitivity with effects persisting for 6-8h |
Experimental Protocols
Assessment of Mechanical Allodynia using the von Frey Test
The von Frey test is the gold standard for assessing mechanical allodynia in rodents. It involves applying calibrated monofilaments of varying stiffness to the plantar surface of the animal's hind paw to determine the mechanical force required to elicit a withdrawal reflex.
3.1.1. Manual von Frey Test Protocol (Up-Down Method)
This method, first described by Chaplan et al. (1994), is a widely used technique to determine the 50% paw withdrawal threshold.
Materials:
-
A set of calibrated von Frey monofilaments (e.g., Stoelting)
-
Testing chambers with a wire mesh floor
-
Animal scale
Procedure:
-
Acclimation:
-
Habituate the animals to the testing environment and handling for at least 2-3 days prior to the experiment.
-
On the testing day, place the animals in the individual testing chambers on the wire mesh floor and allow them to acclimate for at least 15-30 minutes.[5]
-
-
Filament Application:
-
Start with a filament in the middle of the force range (e.g., 2.0 g).
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend slightly.
-
Hold the filament in place for 3-5 seconds.
-
-
Response Assessment:
-
A positive response is defined as a brisk withdrawal, licking, or shaking of the paw.
-
-
Up-Down Paradigm:
-
If there is a positive response, the next filament tested is the one with the next lower force.
-
If there is no response, the next filament tested is the one with the next higher force.
-
Continue this pattern until six responses have been recorded starting from the first response that is different from the preceding one.
-
-
Data Analysis:
-
The 50% paw withdrawal threshold is calculated using the formula described by Dixon (1980) or available online calculators.
-
3.1.2. Electronic von Frey Test Protocol
The electronic von Frey aesthesiometer provides a more automated and objective measure of the paw withdrawal threshold.
Materials:
-
Electronic von Frey aesthesiometer (e.g., Ugo Basile, IITC Life Science)
-
Testing chambers with a wire mesh floor
-
Animal scale
Procedure:
-
Acclimation:
-
Follow the same acclimation procedure as for the manual von Frey test.
-
-
Apparatus Setup:
-
Turn on the electronic von Frey device and allow it to warm up.
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Stimulation:
-
Position the rigid tip of the electronic probe beneath the plantar surface of the hind paw.
-
Start the device to apply a gradually increasing force to the paw.
-
The device will automatically record the force at which the animal withdraws its paw.
-
-
Data Collection:
-
Repeat the measurement 3-5 times for each paw, with a minimum of 5 minutes between stimulations on the same paw.
-
The average of these readings is taken as the paw withdrawal threshold.
-
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound at the presynaptic terminal.
Experimental Workflow for Assessing Mechanical Allodynia
Caption: General experimental workflow for preclinical assessment of mechanical allodynia.
Logical Relationship of Mirogabalin's Therapeutic Effect
Caption: Logical flow from Mirogabalin administration to the alleviation of mechanical allodynia.
References
- 1. researchgate.net [researchgate.net]
- 2. Mirogabalin: could it be the next generation gabapentin or pregabalin? [epain.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Analgesic effects of the novel α₂δ ligand mirogabalin in a rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic effects of mirogabalin, a novel ligand for α2δ subunit of voltage-gated calcium channels, in experimental animal models of fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mirogabalin for Central Neuropathic Pain After Spinal Cord Injury: A Randomized, Double-Blind, Placebo-Controlled, Phase 3 Study in Asia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (rel)-Mirogabalin Efficacy Testing in a Spinal Cord Injury Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal cord injury (SCI) is a devastating neurological condition often leading to chronic neuropathic pain, a debilitating symptom that significantly impairs quality of life. (rel)-Mirogabalin, a novel, selective ligand for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), has shown promise in treating various neuropathic pain states.[1][2] Preclinical studies in rat models of SCI have demonstrated a lasting analgesic effect after a single dose, suggesting its potential utility for patients with central neuropathic pain.[1][2] These application notes provide detailed protocols for establishing a reproducible rodent model of SCI and for the subsequent evaluation of this compound's therapeutic efficacy. The protocols cover surgical procedures for inducing SCI, behavioral assessments for pain and motor function, and endpoint histological and electrophysiological analyses.
Data Presentation
The following tables summarize the expected quantitative data from preclinical studies evaluating this compound in a spinal cord injury model.
Table 1: Efficacy of this compound on Mechanical Allodynia in a Rat SCI Model
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) at 2h | Paw Withdrawal Threshold (g) at 4h | Paw Withdrawal Threshold (g) at 6h | Paw Withdrawal Threshold (g) at 8h |
| Vehicle (Control) | - | Data | Data | Data | Data |
| This compound | 2.5 | Data | Data | Data | Data |
| This compound | 5 | Data | Data | Data | Data |
| This compound | 10 | Data | Data | Data | Data |
Based on findings from a preclinical study where a single oral administration of mirogabalin (B560033) significantly increased the paw withdrawal threshold in a rat model of SCI.[1]
Table 2: Effect of this compound on Locomotor Function Recovery (BBB Score)
| Treatment Group | Dose (mg/kg) | BBB Score at Week 1 | BBB Score at Week 2 | BBB Score at Week 4 | BBB Score at Week 6 |
| Sham | - | 21 | 21 | 21 | 21 |
| Vehicle (SCI) | - | Data | Data | Data | Data |
| This compound | e.g., 10 | Data | Data | Data | Data |
(Note: Specific preclinical data on the effect of Mirogabalin on BBB scores in SCI models were not identified in the literature search. This table represents a template for such an assessment.)
Table 3: Histological Analysis of Spinal Cord Tissue
| Treatment Group | Dose (mg/kg) | Lesion Volume (mm³) | White Matter Sparing (%) | Neuronal Survival in Dorsal Horn (%) |
| Sham | - | 0 | 100 | 100 |
| Vehicle (SCI) | - | Data | Data | Data |
| This compound | e.g., 10 | Data | Data | Data |
(Note: Specific preclinical data on the histological outcomes of Mirogabalin treatment in SCI models were not identified in the literature search. This table represents a template for such an assessment.)
Table 4: Electrophysiological Assessment of Spinal Cord Function
| Treatment Group | Dose (mg/kg) | Motor Evoked Potential (MEP) Amplitude (µV) | Somatosensory Evoked Potential (SSEP) Latency (ms) |
| Sham | - | Data | Data |
| Vehicle (SCI) | - | Data | Data |
| This compound | e.g., 10 | Data | Data |
(Note: Specific preclinical data on the electrophysiological outcomes of Mirogabalin treatment in SCI models were not identified in the literature search. This table represents a template for such an assessment.)
Experimental Protocols
1. Animal Model: Clip Compression Spinal Cord Injury
This protocol describes the creation of a reproducible moderate spinal cord injury in adult Sprague-Dawley rats.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthesia: Isoflurane or Ketamine/Xylazine cocktail
-
Surgical instruments: Scalpels, forceps, retractors, rongeurs, modified aneurysm clip (e.g., 35g closing force)
-
Stereotaxic frame
-
Heating pad
-
Sutures
-
Antibiotics and analgesics
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and confirm the depth of anesthesia via pedal withdrawal reflex. Shave the surgical area over the thoracic spine and sterilize with povidone-iodine and alcohol. Place the animal on a heating pad to maintain body temperature.
-
Surgical Exposure: Make a midline incision over the thoracic vertebrae (T6-T10). Carefully dissect the paraspinal muscles to expose the vertebral laminae.
-
Laminectomy: Perform a laminectomy at the T8 level to expose the spinal cord. Use a stereotaxic frame to stabilize the vertebral column.
-
Spinal Cord Injury: Apply a modified aneurysm clip extradurally to the exposed spinal cord for 1 minute to induce a compression injury. The rapid application and removal of the clip creates a contusive injury as well.[1]
-
Closure: Suture the muscle layers and skin. Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Post-operative Care: House the animals in a temperature-controlled environment. Manually express bladders twice daily until bladder function returns. Provide food and water within easy reach.
2. This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Oral gavage needles
Procedure:
-
Drug Preparation: Prepare solutions of this compound in the vehicle at the desired concentrations (e.g., 2.5, 5, and 10 mg/kg).[1]
-
Administration: Administer the prepared solution or vehicle orally via gavage. The timing of administration will depend on the study design (e.g., single dose for acute effect or repeated dosing for chronic treatment). For neuropathic pain assessment, administration can commence once the pain phenotype is established (e.g., 28 days post-SCI).[1]
3. Behavioral Testing
a. Assessment of Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold to a mechanical stimulus, indicating the level of neuropathic pain.[1]
Procedure:
-
Acclimatization: Place the rats in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 15 minutes.
-
Stimulation: Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
Response: A positive response is a sharp withdrawal of the paw.
-
Threshold Determination: Use the up-down method to determine the 50% paw withdrawal threshold.
b. Assessment of Locomotor Function (Basso, Beattie, and Bresnahan - BBB - Scale)
The BBB scale is a 22-point scale used to assess hindlimb locomotor recovery in an open field.[3]
Procedure:
-
Open Field Arena: Place the rat in a circular open field arena.
-
Observation: Observe the rat's hindlimb movements, coordination, paw placement, and trunk stability for 4 minutes.
-
Scoring: Two independent, blinded observers should score the animal's locomotor ability based on the BBB scale. Scores range from 0 (no observable hindlimb movement) to 21 (consistent coordinated stepping with normal trunk stability and paw placement).[3]
4. Histological Analysis
Procedure:
-
Tissue Collection: At the study endpoint, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Spinal Cord Extraction: Carefully dissect the spinal cord segment containing the injury epicenter.
-
Tissue Processing: Post-fix the tissue in 4% paraformaldehyde and then cryoprotect in a sucrose (B13894) solution.
-
Sectioning: Section the spinal cord tissue on a cryostat.
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess general morphology and lesion volume.
-
Luxol Fast Blue: To evaluate white matter sparing.
-
Immunohistochemistry: Use antibodies against neuronal markers (e.g., NeuN) to quantify neuronal survival and glial markers (e.g., GFAP for astrocytes, Iba1 for microglia) to assess glial scarring and neuroinflammation.
-
5. Electrophysiological Assessment
This assessment provides an objective measure of the functional integrity of spinal cord pathways.
Procedure:
-
Anesthesia: Anesthetize the animal.
-
Motor Evoked Potentials (MEPs): Stimulate the motor cortex and record the resulting electrical potential from the muscles of the hindlimbs. The amplitude of the MEP is indicative of the integrity of the descending motor pathways.
-
Somatosensory Evoked Potentials (SSEPs): Stimulate a peripheral nerve (e.g., the tibial nerve) and record the evoked potential from the sensory cortex. The latency of the SSEP reflects the conduction velocity of the ascending sensory pathways.
Visualizations
Caption: Experimental workflow for testing this compound in an SCI model.
References
- 1. Analgesic effects of the novel α₂δ ligand mirogabalin in a rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mirogabalin for Central Neuropathic Pain After Spinal Cord Injury: A Randomized, Double-Blind, Placebo-Controlled, Phase 3 Study in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pages.jh.edu [pages.jh.edu]
Application Note: Techniques for Measuring Neurotransmitter Release Following (rel)-Mirogabalin Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction: (rel)-Mirogabalin is a novel gabapentinoid that selectively binds to the α2δ subunits of voltage-gated calcium channels (VGCCs).[1][2] Its mechanism of action involves reducing calcium (Ca2+) influx into presynaptic nerve terminals, which in turn inhibits the release of excitatory neurotransmitters such as glutamate (B1630785), substance P, and calcitonin gene-related peptide (CGRP).[3][4] This inhibitory action on neurotransmission underlies its analgesic, anxiolytic, and anticonvulsant effects.[1][4] Mirogabalin exhibits a stronger binding affinity and a slower dissociation rate from the α2δ-1 subunit compared to pregabalin, which may contribute to its potent, long-lasting analgesic effects and wider safety margin.[1][4][5]
This application note provides detailed protocols for three key techniques to quantitatively and qualitatively assess the impact of this compound on neurotransmitter release: in vivo microdialysis, whole-cell patch-clamp electrophysiology, and genetically encoded fluorescent biosensors.
Mechanism of Action: Signaling Pathway
Mirogabalin's primary mechanism involves the modulation of presynaptic voltage-gated calcium channels. By binding to the α2δ-1 subunit, it reduces the influx of calcium ions that is essential for the fusion of synaptic vesicles with the presynaptic membrane, thereby decreasing the release of neurotransmitters into the synaptic cleft.[2][6]
References
- 1. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mirogabalin as a Novel Gabapentinoid for the Treatment of Chronic Pain Conditions: An Analysis of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Mirogabalin Besilate? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preparation of (rel)-Mirogabalin for Oral Gavage in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of (rel)-Mirogabalin for oral gavage administration in rodent models. The following sections outline the necessary materials, equipment, and step-by-step procedures for creating stable and homogenous formulations suitable for preclinical research.
Introduction
This compound is a novel gabapentinoid that acts as a selective ligand for the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. It is under investigation for the treatment of various neuropathic pain conditions. Accurate and reproducible preclinical studies are crucial for evaluating its efficacy and safety, and proper preparation of the dosing solution for oral gavage is a critical first step. This protocol details methods for the formulation of this compound, ensuring accurate dosing and maximizing bioavailability in rodent studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its solubility in various vehicles and typical dosage ranges used in rodent studies.
Table 1: Solubility of this compound Besylate
| Solvent/Vehicle | Solubility | Notes |
| Water | 42 mg/mL[1] | Mirogabalin (B560033) besylate exhibits good water solubility. |
| Dimethyl Sulfoxide (B87167) (DMSO) | 125 mg/mL[1] | Highly soluble; often used as a co-solvent. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.58 mg/mL | Forms a clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.58 mg/mL | Suitable for lipid-based formulations.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.58 mg/mL | A common vehicle for oral gavage, forms a clear solution.[2] |
Table 2: Reported Oral Doses of Mirogabalin in Rodent Studies
| Species | Dose Range (mg/kg) | Study Context |
| Rat | 1 - 10 mg/kg | Neuropathic and inflammatory pain models.[3] |
| Rat | 2.5 - 10 mg/kg | Spinal cord injury model.[4][5] |
| Mouse | 1 - 40 mg/kg | Neuropathic pain models.[6] |
| Mouse | 10 mg/kg | Post-traumatic trigeminal neuropathy model. |
Experimental Protocols
This section provides detailed protocols for the preparation of this compound formulations for oral gavage.
Materials and Equipment
-
This compound besylate powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% sodium chloride)
-
Corn oil
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile, pyrogen-free water for injection or equivalent
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Sterile conical tubes (e.g., 15 mL, 50 mL)
-
Pipettes and sterile tips
-
Syringes and gavage needles (appropriate size for the rodent species)
Preparation of Vehicle Solutions
3.2.1. Vehicle A: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
In a sterile conical tube, add 40% of the final desired volume of PEG300.
-
Add 10% of the final desired volume of DMSO.
-
Add 5% of the final desired volume of Tween-80.
-
Vortex the mixture until it is homogenous.
-
Add 45% of the final desired volume of saline.
-
Vortex thoroughly to ensure a uniform solution.
3.2.2. Vehicle B: 10% DMSO in Corn Oil
-
In a sterile conical tube, add 90% of the final desired volume of corn oil.
-
Add 10% of the final desired volume of DMSO.
-
Vortex the mixture until it is homogenous.
3.2.3. Vehicle C: 10% DMSO in 20% SBE-β-CD in Saline
-
First, prepare a 20% SBE-β-CD solution by dissolving 2g of SBE-β-CD in 10 mL of saline. This can be aided by gentle warming and stirring.
-
In a separate sterile conical tube, add 90% of the final desired volume of the 20% SBE-β-CD solution.
-
Add 10% of the final desired volume of DMSO.
-
Vortex the mixture until it is homogenous.
Preparation of this compound Dosing Solution
-
Calculate the required amount of this compound besylate:
-
Determine the desired final concentration of the dosing solution (in mg/mL) based on the target dose (in mg/kg) and the dosing volume (typically 5-10 mL/kg for rodents).
-
Amount of Mirogabalin (mg) = Final Concentration (mg/mL) x Final Volume (mL)
-
-
Weigh the this compound besylate:
-
Using an analytical balance, accurately weigh the calculated amount of the compound.
-
-
Dissolution:
-
For aqueous-based vehicles (A and C):
-
Add the weighed this compound to the prepared vehicle.
-
Vortex thoroughly until the compound is completely dissolved. A magnetic stirrer can be used for larger volumes.
-
-
For oil-based vehicle (B):
-
It is recommended to first dissolve the weighed this compound in the DMSO portion of the vehicle.
-
Then, add the corn oil to the DMSO-drug mixture.
-
Vortex thoroughly to ensure a uniform suspension or solution.
-
-
-
Final Volume Adjustment:
-
Ensure the final volume of the dosing solution is accurate. If necessary, add a small amount of the appropriate vehicle to reach the target volume.
-
-
Storage:
-
It is recommended to prepare the dosing solution fresh on the day of the experiment.
-
If short-term storage is necessary, store the solution protected from light at 2-8°C. The stability of the formulation under these conditions should be validated. Aqueous solutions are generally not recommended for storage for more than one day.
-
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows described in this protocol.
Caption: Workflow for preparing Vehicle A (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
Caption: General workflow for preparing the this compound dosing solution.
Oral Gavage Procedure in Rodents
A standard operating procedure for oral gavage should be followed. Key steps include:
-
Animal Handling: Properly restrain the animal to ensure its safety and the accuracy of the administration.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing injury.
-
Administration: Gently insert the gavage needle into the esophagus and slowly administer the calculated volume of the dosing solution.
-
Observation: Monitor the animal post-administration for any signs of distress.
For detailed instructions on the oral gavage technique, refer to institutional guidelines and standard veterinary protocols.
References
- 1. Buy Mirogabalin besylate | 1138245-21-2 | >98% [smolecule.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Analgesic effects of the novel α₂δ ligand mirogabalin in a rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 6. Mirogabalin Decreases Pain-like Behaviours and Improves Opioid and Ketamine Antinociception in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Immune Cell Modulation by (rel)-Mirogabalin Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rel)-Mirogabalin is a third-generation gabapentinoid that selectively binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[1][2][3] While primarily recognized for its analgesic effects in neuropathic pain, emerging evidence suggests that Mirogabalin and other gabapentinoids possess immunomodulatory properties.[1][4][5][6][7] These compounds may influence immune cell function by altering cytokine production and inflammatory responses. Studies have indicated that Mirogabalin can prevent the activation of spinal microglia and macrophages, suppress neutrophil infiltration, and modulate the levels of pro- and anti-inflammatory cytokines.[1][4][8] Specifically, it has been shown to decrease levels of pronociceptive chemokines like CCL2 and CCL5 and affect signaling pathways such as p38 MAPK.[1][8][9] Furthermore, gabapentinoids have been observed to suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α.[10]
Flow cytometry is a powerful, high-throughput technique ideal for dissecting the complex effects of therapeutic compounds on heterogeneous immune cell populations at a single-cell level.[11][12] It allows for the simultaneous analysis of multiple parameters, including cell surface markers for immunophenotyping, intracellular cytokine expression, and the phosphorylation status of signaling proteins.[13][14][15][16] These application notes provide detailed protocols for utilizing flow cytometry to investigate the immunomodulatory effects of this compound on various immune cell subsets.
Core Applications
Three key flow cytometry-based assays can be employed to characterize the impact of this compound on immune cells:
-
Immunophenotyping of Major Immune Cell Subsets: To determine if this compound alters the frequency and distribution of various immune cell populations.[11]
-
Intracellular Cytokine Staining: To quantify the production of key pro- and anti-inflammatory cytokines within specific immune cell types following treatment.[16][17][18]
-
Phospho-Flow Cytometry: To analyze the activation state of critical signaling pathways, such as the p38 MAPK pathway, in response to this compound.[13][14][15][19]
Data Presentation
Table 1: Hypothetical Immunophenotyping Data Following this compound Treatment
| Cell Population | Marker Panel | Vehicle Control (% of Live Cells) | This compound (10 µM) (% of Live Cells) |
| T Helper Cells | CD3+ CD4+ | 35.2 ± 3.1 | 34.8 ± 2.9 |
| Cytotoxic T Cells | CD3+ CD8+ | 18.5 ± 2.5 | 18.9 ± 2.7 |
| B Cells | CD19+ | 10.1 ± 1.5 | 9.8 ± 1.3 |
| NK Cells | CD3- CD56+ | 8.7 ± 1.2 | 8.5 ± 1.1 |
| Classical Monocytes | CD14++ CD16- | 6.2 ± 0.9 | 5.5 ± 0.8 |
| Inflammatory Monocytes | CD14+ CD16+ | 2.1 ± 0.5 | 1.5 ± 0.4* |
| Dendritic Cells | Lin- HLA-DR+ CD11c+ | 1.3 ± 0.3 | 1.2 ± 0.2 |
*Statistically significant difference (p < 0.05)
Table 2: Hypothetical Intracellular Cytokine Profiling Data
| Cell Type | Cytokine | Vehicle Control (% Positive Cells) | This compound (10 µM) (% Positive Cells) |
| CD4+ T Cells | IFN-γ | 15.6 ± 2.1 | 12.3 ± 1.8 |
| CD4+ T Cells | IL-4 | 4.2 ± 0.8 | 4.5 ± 0.9 |
| CD8+ T Cells | TNF-α | 20.3 ± 2.5 | 14.7 ± 2.2 |
| CD14+ Monocytes | IL-6 | 35.1 ± 4.2 | 22.5 ± 3.5 |
| CD14+ Monocytes | IL-10 | 5.8 ± 1.1 | 9.2 ± 1.5 |
*Statistically significant difference (p < 0.05)
Table 3: Hypothetical Phospho-Flow Signaling Analysis
| Cell Type | Signaling Protein | Vehicle Control (Fold Change MFI) | This compound (10 µM) (Fold Change MFI) |
| CD14+ Monocytes | p-p38 MAPK | 8.5 ± 1.2 | 4.2 ± 0.9* |
| CD4+ T Cells | p-NF-κB | 6.1 ± 0.9 | 5.8 ± 1.0 |
| B Cells | p-PLCγ2 | 3.2 ± 0.6 | 3.1 ± 0.5 |
*Statistically significant difference (p < 0.05)
Experimental Protocols & Visualizations
Experimental Workflow
The general workflow for assessing the immunomodulatory effects of this compound involves isolating immune cells, treating them with the compound, stimulating them if necessary, staining for relevant markers, and acquiring data on a flow cytometer.
Overall experimental workflow for flow cytometry analysis.
Protocol 1: Immunophenotyping of Human PBMCs
This protocol aims to identify and quantify major immune cell populations in human peripheral blood mononuclear cells (PBMCs) following exposure to this compound.[11][20]
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see panel below)
-
Viability dye (e.g., Zombie Aqua™)
Antibody Panel for Immunophenotyping:
| Marker | Fluorochrome | Cell Type Identified |
| CD45 | BV510 | All Leukocytes |
| CD3 | APC-H7 | T Cells |
| CD4 | PE-Cy7 | T Helper Cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T Cells |
| CD19 | BV421 | B Cells |
| CD56 | PE | NK Cells |
| CD14 | FITC | Monocytes |
| CD16 | APC | Monocyte subsets, NK Cells |
| HLA-DR | BV605 | Antigen Presenting Cells |
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Aliquot cells into a 24-well plate. Treat cells with desired concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control (DMSO) for 24-48 hours.
-
Harvest and Wash: Harvest cells, transfer to FACS tubes, and wash twice with cold PBS.
-
Viability Staining: Resuspend cells in 100 µL of PBS and add the viability dye according to the manufacturer's protocol. Incubate for 15-20 minutes at room temperature, protected from light.
-
Fc Blocking: Wash cells with Flow Cytometry Staining Buffer and resuspend in 50 µL of the same buffer. Add Fc Block and incubate for 10 minutes at 4°C.
-
Surface Staining: Without washing, add the pre-titrated antibody cocktail to the cells. Incubate for 30 minutes at 4°C in the dark.[20]
-
Final Washes: Wash cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire data on a flow cytometer.
Protocol 2: Intracellular Cytokine Staining
This protocol is designed to measure the effect of this compound on the production of key pro- and anti-inflammatory cytokines by activated immune cells.[16][17][18][21]
Materials:
-
All materials from Protocol 1
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)[17]
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated intracellular antibodies (see panel below)
Antibody Panel for Intracellular Cytokine Staining:
| Marker | Location | Fluorochrome | Purpose |
| CD3 | Surface | APC-H7 | T Cell Identification |
| CD4 | Surface | PerCP-Cy5.5 | T Helper Cell Identification |
| CD14 | Surface | BV510 | Monocyte Identification |
| TNF-α | Intracellular | FITC | Pro-inflammatory Cytokine |
| IL-6 | Intracellular | PE | Pro-inflammatory Cytokine |
| IL-10 | Intracellular | APC | Anti-inflammatory Cytokine |
| IFN-γ | Intracellular | BV421 | Pro-inflammatory Cytokine |
Procedure:
-
Isolate and Treat Cells: Follow steps 1-3 from Protocol 1.
-
Cell Stimulation: During the last 4-6 hours of culture, add the cell stimulation cocktail and a protein transport inhibitor to all wells.[16][17]
-
Harvest and Surface Stain: Harvest cells and perform viability and surface marker staining as described in steps 4-7 of Protocol 1.
-
Fixation and Permeabilization: After surface staining, wash the cells and resuspend the pellet in 250 µL of Fixation/Permeabilization Buffer. Incubate for 20 minutes at 4°C.[12]
-
Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
-
Intracellular Staining: Resuspend the permeabilized cells in 100 µL of Permeabilization/Wash Buffer containing the intracellular antibody cocktail. Incubate for 30 minutes at 4°C in the dark.
-
Final Washes and Acquisition: Wash cells twice with Permeabilization/Wash Buffer, resuspend in Flow Cytometry Staining Buffer, and acquire data.
Protocol 3: Phospho-Flow Cytometry for p38 MAPK Signaling
This protocol assesses the effect of this compound on the phosphorylation of p38 MAPK, a key signaling molecule in inflammatory pathways.[13][15][19][22]
Materials:
-
All materials from Protocol 1
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Ice-cold Methanol (B129727) or Formaldehyde for fixation
-
Permeabilization Buffer (e.g., Perm Buffer III)
-
Fluorochrome-conjugated phospho-specific antibody
Antibody Panel for Phospho-Flow:
| Marker | Location | Fluorochrome | Purpose |
| CD14 | Surface | FITC | Monocyte Identification |
| p-p38 (T180/Y182) | Intracellular | Alexa Fluor 647 | Phosphorylated p38 MAPK |
Procedure:
-
Isolate and Rest Cells: Isolate PBMCs and let them rest in serum-free media for 2 hours at 37°C.
-
Pre-treatment: Treat cells with this compound or vehicle for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) for a short duration (e.g., 15-30 minutes) to induce p38 phosphorylation.
-
Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer (e.g., 4% formaldehyde). Incubate for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells and permeabilize by adding 1 mL of ice-cold methanol. Incubate on ice for at least 30 minutes.[13]
-
Staining: Wash out the methanol and stain with surface and phospho-specific antibodies in Flow Cytometry Staining Buffer for 60 minutes at room temperature.[13]
-
Final Washes and Acquisition: Wash cells twice, resuspend in Flow Cytometry Staining Buffer, and acquire data.
Hypothetical Signaling Pathway Modulation
This compound is known to bind to the α2δ subunit of VGCCs. This interaction could indirectly lead to the downstream inhibition of inflammatory signaling pathways like p38 MAPK, potentially reducing the production of pro-inflammatory cytokines.
Hypothetical signaling pathway modulation by this compound.
Conclusion
The provided protocols offer a robust framework for investigating the immunomodulatory effects of this compound using flow cytometry. By employing multi-parameter immunophenotyping, intracellular cytokine analysis, and phospho-flow techniques, researchers can gain detailed insights into how this compound influences immune cell populations, their functional responses, and underlying signaling pathways. These methods are essential for a comprehensive preclinical evaluation of this compound's impact on the immune system, providing valuable data for drug development and a deeper understanding of its mechanism of action beyond analgesia.
References
- 1. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mirogabalin-A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pregabalin on nociceptive thresholds and immune responses in a mouse model of incisional pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Mirogabalin Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti‑inflammatory actions of gabapentin and pregabalin on the substance P‑induced mitogen‑activated protein kinase activation in U373 MG human glioblastoma astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Phosphoflow Protocol for Signaling Studies in Human and Murine B Cell Subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lerner.ccf.org [lerner.ccf.org]
- 17. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 18. anilocus.com [anilocus.com]
- 19. academic.oup.com [academic.oup.com]
- 20. kumc.edu [kumc.edu]
- 21. youtube.com [youtube.com]
- 22. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of (rel)-Mirogabalin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (rel)-Mirogabalin. Our aim is to help you improve reaction yields and overcome common experimental hurdles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the 1,4-Addition of Lithioacetonitrile
Q1: My yield for the 1,4-addition of lithioacetonitrile to the alkylidene malonate is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in this crucial step can often be attributed to inefficient generation of lithioacetonitrile or competing side reactions. Here are several factors to consider for optimization:
-
Stoichiometry of Reagents: The ratio of acetonitrile (B52724) (MeCN) to n-butyllithium (n-BuLi) is critical. An excess of MeCN can promote the deprotonation and lead to a higher yield of the desired product.[1] It has been demonstrated that increasing the amount of MeCN to 16 equivalents can result in a yield of 92.9%.[1]
-
Reaction Temperature: While the reaction can proceed at 0°C, the yield may be moderate.[1] The initial preparation of LDA (in-situ from diisopropylamine (B44863) and n-BuLi) is typically performed at -78°C.[2] Maintaining a low temperature during the addition of lithioacetonitrile is crucial to minimize side reactions.
-
Purity of Reagents and Solvents: Ensure that all reagents and solvents are anhydrous. The presence of water can quench the organolithium reagents and reduce the overall yield.
-
Alternative Nucleophiles: If issues persist, consider alternative strategies for introducing the two-carbon unit. However, note that other malonate-type derivatives, such as ethyl cyanoacetate (B8463686) and Meldrum's acid, have been reported to either result in complex mixtures or failure to react.[1]
Issue 2: Poor Stereoselectivity in the Formation of the Quaternary Center
Q2: I am observing poor diastereoselectivity during the construction of the quaternary asymmetric center. How can I improve the stereochemical outcome?
A2: Achieving high stereoselectivity is a well-known challenge in Mirogabalin synthesis due to its strained bicyclo[3.2.0]heptane skeleton with three contiguous stereogenic centers.[1][3][4] Here are key strategies to enhance stereoselectivity:
-
Catalyst Selection: The use of an asymmetric organocatalyst during the kinetic resolution of the racemic bicyclic ketone precursor is a highly effective method to obtain the desired enantiomer with high purity.[3][4]
-
Substrate Control: The 1,4-addition of a cyano group to the diethyl cyclobutylidene malonate intermediate has been shown to proceed with perfect stereoselectivity from the convex face of the molecule.[1][2]
-
Reaction Conditions: The choice of solvent and temperature can significantly influence the stereochemical outcome. It is crucial to adhere to optimized protocols. For instance, the diastereoselective cyanation step is a critical part of an efficient process leading to high-purity Mirogabalin besilate.[4]
Issue 3: Difficulties in the One-Pot Decarboxylation, Hydrolysis, and Hydration Sequence
Q3: I am encountering problems with the one-pot transformation of the 1,4-adduct, specifically with incomplete reactions or the formation of byproducts. How can I troubleshoot this?
A3: This one-pot sequence is an efficient way to prepare the precursor for the Hofmann rearrangement, but requires careful control of reaction conditions to avoid side products.[1][2][5]
-
Formation of Dicarboxylic Acid Byproduct: During the initial decarboxylation and hydrolysis with aqueous KOH in ethanol (B145695), a dicarboxylic acid byproduct can form, which does not decarboxylate under the reaction conditions.[1] To minimize its formation, reducing the amount of base to 1.2 equivalents has been shown to be effective.[1]
-
Overhydrolysis during Nitrile Hydration: Under strongly basic conditions, the desired amide can undergo overhydrolysis to a symmetric dicarboxylic acid.[1] The Radziszewski reaction, using aqueous hydrogen peroxide under basic conditions, allows for the hydration of the nitrile to the amide in high yield under mild conditions.[1]
-
Solvent Exchange: After the decarboxylation step, exchanging the solvent from ethanol to water can facilitate liquid separation and improve the yield of the subsequent hydrolysis.[1] Following this one-pot process, an assayed yield of 92.8% for the amide precursor has been reported.[1]
Frequently Asked Questions (FAQs)
Q: What are the main safety concerns associated with the original Daiichi-Sankyo synthetic route for Mirogabalin?
A: The original route presents several safety and environmental challenges, particularly for large-scale production. These include:
-
Use of Sodium Cyanide (NaCN): This method involves the introduction of a cyano group using NaCN, which poses a risk due to the potential generation of highly toxic hydrogen cyanide (HCN) gas.[1][5]
-
Use of Pyrophoric Catalysts: The reduction of the nitrile to the amine often utilizes pyrophoric catalysts like sponge cobalt, which requires careful handling and control of residual heavy metals.[1][5]
-
High-Pressure Hydrogenation: The nitrile reduction step necessitates the use of pressure-resistant equipment for efficient hydrogenation.[1]
Q: An alternative synthesis of Mirogabalin has been developed. What are its key advantages?
A: A newer synthetic approach has been designed to mitigate the risks of the original method.[5] Its main advantages are:
-
Avoidance of NaCN: It circumvents the use of NaCN by introducing a cyanomethyl group via the 1,4-addition of lithioacetonitrile.[5][6]
-
One-Carbon Degradation: The aminomethyl group is installed through a one-carbon degradation of an amide precursor via the Hofmann rearrangement, eliminating the need for high-pressure nitrile hydrogenation with pyrophoric catalysts.[1][5][6]
-
Use of Readily Available Reagents: This optimized process utilizes inexpensive and readily available reagents.[5]
Quantitative Data Summary
Table 1: Optimization of the 1,4-Addition of Lithioacetonitrile
| Entry | n-BuLi (equiv) | MeCN (equiv) | Temperature (°C) | Yield (%) | Reference |
| 1 | 1.5 | - | -78 | - | [2] |
| 19 | Increased | Increased | - | Decreased | [1] |
| 20 | - | 16 | - | 92.9 | [1] |
| - | - | - | 0 | Moderate | [1] |
Table 2: Yields of Key Steps in the Optimized Synthesis
| Reaction Step | Product | Assayed Yield (%) | Reference |
| 1,4-Addition of Lithioacetonitrile | 1,4-adduct (10) | 97.2 | [2] |
| One-pot Hydrolysis | Carboxylic acid (13) | 98.4 | [1] |
| One-pot Hydration | Amide (8) | 92.8 | [1] |
| Workup of Amide (8) | Oily residue | 84.4 | [1] |
| Final Deprotection | Mirogabalin | 43 | [7] |
Experimental Protocols
Protocol 1: Stereoselective 1,4-Addition of Lithioacetonitrile
-
Prepare a solution of diisopropylamine (1.5 equivalents) in an appropriate anhydrous solvent (e.g., THF) and cool to -78°C.
-
Slowly add n-butyllithium (1.5 equivalents) to the solution and stir for 30 minutes at -78°C to form lithium diisopropylamide (LDA) in situ.[2]
-
To this LDA solution, add acetonitrile (16 equivalents) dropwise while maintaining the temperature at -78°C to generate lithioacetonitrile.
-
Add a solution of the diethyl cyclobutylidene malonate intermediate (1 equivalent) in the same anhydrous solvent to the lithioacetonitrile solution at -78°C.
-
Allow the reaction to proceed for 1 hour.[2]
-
Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude 1,4-adduct. The product can be assayed by HPLC to determine the yield.[2]
Protocol 2: One-Pot Decarboxylation, Hydrolysis, and Hydration
-
Dissolve the 1,4-adduct in ethanol.
-
Slowly add an aqueous solution of potassium hydroxide (B78521) (1.2 equivalents) while heating the mixture to induce decarboxylation.[1]
-
After complete consumption of the starting material (monitored by a suitable analytical technique), exchange the solvent from ethanol to water.[1]
-
Add additional potassium hydroxide to complete the hydrolysis to the carboxylic acid.[1]
-
To the resulting basic aqueous solution, add aqueous hydrogen peroxide to facilitate the hydration of the nitrile to the corresponding amide.[1]
-
After the reaction is complete, perform a suitable workup to isolate the amide precursor, which can be used in the next step without further purification.[1]
Visualizations
Caption: Key steps in the improved stereoselective synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the 1,4-addition step.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of Efficient Manufacturing Method for Mirogabalin Utilizing Chiral Organocatalyst [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Mirogabalin synthesis - chemicalbook [chemicalbook.com]
Optimizing (rel)-Mirogabalin dosage to minimize CNS side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing (rel)-Mirogabalin dosage to minimize Central Nervous System (CNS) side effects during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Mirogabalin (B560033)?
Mirogabalin is a gabapentinoid that selectively binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[1][2][3] This binding reduces calcium influx into presynaptic nerve terminals, which in turn inhibits the release of excitatory neurotransmitters such as glutamate, calcitonin gene-related peptide (CGRP), and substance P.[1][4] This modulation of neurotransmitter release is the primary basis for its analgesic, anxiolytic, and anticonvulsant effects.[1]
Q2: What is the molecular basis for Mirogabalin's CNS side effects?
The CNS side effects of gabapentinoids, including somnolence and dizziness, are thought to be mediated by their binding to the α2δ-2 subunit of VGCCs, which is highly expressed in the cerebellum.[5][6][7] Mirogabalin exhibits a slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit.[8][9] This kinetic profile is believed to contribute to a wider safety margin, with sustained analgesic effects (mediated by α2δ-1) and a potentially lower incidence of CNS adverse events compared to other gabapentinoids like pregabalin.[3][5][8]
Q3: What are the most commonly reported CNS side effects of Mirogabalin?
The most frequently reported CNS-related side effects in clinical trials are somnolence (drowsiness) and dizziness.[5][10][11][12][13] Other less common CNS effects may include headache, balance disorder, and cognitive disturbances.[1][12]
Q4: How does the dosage of Mirogabalin correlate with the incidence of CNS side effects?
The incidence of CNS side effects, such as somnolence and dizziness, is generally dose-dependent.[5][12][14] Higher doses of Mirogabalin are associated with a higher frequency of these adverse events.[6][12]
Q5: What are the recommended initial dosing and titration strategies to minimize side effects?
To minimize CNS side effects, it is recommended to start with a low initial dose of Mirogabalin and gradually titrate upwards based on efficacy and tolerability.[15] A typical starting dose in clinical practice is 5 mg once or twice daily, with gradual increases at intervals of at least a week.[5][7][15]
Troubleshooting Guide for CNS Side Effects
This guide provides specific recommendations for managing CNS side effects observed during experimental studies with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High incidence of somnolence and/or dizziness in study subjects. | Initial dose is too high. | - Reduce the starting dose.- Implement a slower dose titration schedule.[15][16]- Divide the total daily dose into smaller, more frequent administrations. |
| Rapid dose escalation. | - Increase the interval between dose escalations to allow for subject acclimatization.[15] | |
| Concomitant administration of other CNS depressants. | - Review subject medications for other drugs with sedative properties (e.g., benzodiazepines, opioids, ethanol) and consider potential drug interactions.[1][10] | |
| Subjects report cognitive impairment or balance disorders. | High peak plasma concentration (Cmax). | - Administer Mirogabalin with food, which can delay the time to maximum concentration (Tmax) without significantly impacting overall exposure (AUC).[12] |
| Individual subject sensitivity. | - Consider genotyping for polymorphisms that may affect drug metabolism and distribution, if applicable to the research context. | |
| Side effects lead to a high rate of subject withdrawal from the study. | Inadequate management of adverse events. | - Implement a clear protocol for dose reduction or temporary discontinuation if subjects experience intolerable side effects.[6][17]- Ensure subjects are well-informed about potential side effects and encouraged to report them promptly. |
Quantitative Data Summary
The following tables summarize the incidence of key CNS side effects at different dosages of Mirogabalin, as reported in clinical studies.
Table 1: Incidence of Somnolence and Dizziness with Mirogabalin (Pooled Analysis of Phase III Studies) [14]
| Treatment Group | Somnolence (%) | Dizziness (%) |
| Placebo | 3.8 | 2.7 |
| Mirogabalin 15 mg QD | 10.8 | 5.7 |
| Mirogabalin 10 mg BID | 14.5 | 9.1 |
| Mirogabalin 15 mg BID | 19.1 | 13.1 |
QD: once daily; BID: twice daily
Table 2: Incidence of Common Adverse Events in a Phase 2 Study in Patients with Diabetic Peripheral Neuropathic Pain [13]
| Adverse Event | Mirogabalin (all doses, n=277) (%) |
| Dizziness | 9.4 |
| Somnolence | 6.1 |
| Headache | 6.1 |
Table 3: Comparison of CNS Side Effects: Mirogabalin vs. Pregabalin [11]
| Adverse Event | Pregabalin (%) | Mirogabalin (%) |
| Somnolence | 12.2 | 7.3 |
| Dizziness | 14.6 | 4.9 |
Experimental Protocols
Protocol 1: Dose-Response Assessment of Analgesic Efficacy and CNS Side Effects
Objective: To determine the therapeutic window of this compound by evaluating the dose-dependent analgesic effects alongside the incidence and severity of CNS side effects.
Methodology:
-
Subject Selection: Utilize a validated animal model of neuropathic pain (e.g., chronic constriction injury or spinal nerve ligation model).
-
Group Allocation: Randomly assign animals to vehicle control and multiple this compound dose groups (e.g., 2.5, 5, 10 mg/kg).[1]
-
Drug Administration: Administer this compound or vehicle orally.
-
Analgesic Assessment: Measure nociceptive thresholds at baseline and at multiple time points post-administration using standardized tests (e.g., von Frey filaments for mechanical allodynia, Hargreaves test for thermal hyperalgesia).
-
CNS Side Effect Assessment:
-
Sedation/Somnolence: Monitor locomotor activity using an open-field test. A significant decrease in distance traveled or rearing frequency can indicate sedation.
-
Motor Impairment/Dizziness: Assess motor coordination and balance using a rotarod test. A decrease in the latency to fall is indicative of motor impairment.
-
-
Data Analysis: Analyze the dose-response relationship for both analgesic efficacy and CNS side effects to identify a dose range with optimal efficacy and minimal adverse effects.
Visualizations
Caption: Mirogabalin's mechanism of action in reducing pain signal transmission.
References
- 1. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of action of Mirogabalin Besilate? [synapse.patsnap.com]
- 5. Therapeutic Effect of Mirogabalin on Peripheral Neuropathic Pain due to Lumbar Spine Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short-term outcomes of mirogabalin in patients with peripheral neuropathic pain: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 9. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the side effects of Mirogabalin Besilate? [synapse.patsnap.com]
- 11. Somnolence and Dizziness During Mirogabalin Treatment in Patients With Neuropathic Pain Related to Lumbar Disease Who Switched From Pregabalin: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tolerability, pharmacokinetics, and pharmacodynamics of mirogabalin in healthy subjects: Results from phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Clinical Guidelines and Dosing Strategies for Mirogabalin Besylate - Rui ming Pharmaceutical [ruimingpharm-eng.com]
- 16. Mirogabalin for the management of postherpetic neuralgia: a randomized, double-blind, placebo-controlled phase 3 study in Asian patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical Outcomes of Mirogabalin Treatment for Neuropathic Pain Due to Spinal Diseases in Patients Intolerant to Continuous Administration of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
How to address solubility issues of (rel)-Mirogabalin in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with (rel)-Mirogabalin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Mirogabalin (B560033)?
A1: There are conflicting reports regarding the aqueous solubility of Mirogabalin, which may depend on whether the free base or a salt form (e.g., besylate) is used. The besylate salt is reported to have a high water solubility of 42 mg/mL at 20°C[1]. In contrast, the free base form of Mirogabalin has a reported solubility of approximately 0.5 mg/mL in Phosphate Buffered Saline (PBS) at pH 7.2[2]. It is crucial to confirm which form of Mirogabalin you are using.
Q2: What are the pKa values of Mirogabalin?
A2: Mirogabalin has two dissociation constants (pKa values): 4.1 and 11.0[1]. These values correspond to the carboxylic acid and the primary amine functional groups, respectively. Understanding these pKa values is essential for developing pH-dependent solubility strategies.
Q3: Can I dissolve Mirogabalin directly in aqueous buffers?
A3: While the besylate salt is reported to be water-soluble, preparing a stock solution in an organic solvent and then diluting it into your aqueous buffer is a common practice, especially if you are using the free base or are uncertain about the salt form[2][3]. This ensures complete initial dissolution before introducing the compound to the aqueous environment.
Q4: Are there any recommended organic solvents for preparing a stock solution?
A4: Mirogabalin is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF)[2][3]. A stock solution can be prepared in one of these solvents and then diluted into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment, as even small amounts can have physiological effects[2].
Troubleshooting Guide
Issue: Low or variable solubility of Mirogabalin in my aqueous buffer.
Below is a systematic approach to troubleshoot and address solubility issues with Mirogabalin.
Caption: Troubleshooting workflow for addressing Mirogabalin solubility issues.
Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉NO₂ | [2][4] |
| Molecular Weight | 209.3 g/mol (Free Base) | [2] |
| Molecular Weight | 367.46 g/mol (Besylate Salt) | [1] |
| pKa₁ (Carboxylic Acid) | 4.1 | [1] |
| pKa₂ (Amine) | 11.0 | [1] |
| Aqueous Solubility (Besylate Salt) | 42 mg/mL at 20°C | [1] |
| Aqueous Solubility (Free Base) | ~0.5 mg/mL in PBS (pH 7.2) | [2] |
| Solubility in DMSO | Soluble | [2][5] |
| Solubility in Ethanol | Soluble | [2] |
| Solubility in Dimethylformamide | Soluble | [2] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of Mirogabalin
Objective: To determine the equilibrium solubility of Mirogabalin in a specific aqueous buffer.
Materials:
-
This compound (free base or salt)
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
HPLC system with a suitable column (e.g., C18)
-
Calibrated analytical balance
-
pH meter
Methodology:
-
Prepare the selected aqueous buffer and adjust the pH to the desired value.
-
Add an excess amount of Mirogabalin to a known volume of the buffer in a sealed vial. This is to ensure a saturated solution is formed.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with the mobile phase of the HPLC system to a concentration within the range of a pre-determined calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of dissolved Mirogabalin.
-
Calculate the solubility in mg/mL or mM.
Protocol 2: Enhancing Mirogabalin Solubility using Cyclodextrins
Objective: To improve the aqueous solubility of Mirogabalin using cyclodextrin (B1172386) complexation.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
The same analytical equipment as in Protocol 1
Methodology:
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of the chosen cyclodextrin (e.g., 0%, 2%, 5%, 10% w/v).
-
For each cyclodextrin concentration, add an excess amount of Mirogabalin to a known volume of the solution.
-
Stir the mixtures on a magnetic stirrer at a constant temperature for 24-48 hours.
-
Follow steps 5-9 from Protocol 1 to determine the solubility of Mirogabalin at each cyclodextrin concentration.
-
Plot the solubility of Mirogabalin as a function of the cyclodextrin concentration to determine the optimal concentration for solubility enhancement.
Caption: Simplified signaling pathway of Mirogabalin's mechanism of action.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2022024979A1 - Orally disintegrating tablet containing mirogabalin besilate - Google Patents [patents.google.com]
Managing animal stress to improve reliability of (rel)-Mirogabalin pain assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (rel)-Mirogabalin in preclinical pain assays. Animal stress is a critical variable that can significantly impact the reliability and reproducibility of your results. This guide will help you manage animal stress and address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Mirogabalin?
Mirogabalin is a novel gabapentinoid that selectively binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[1][2][3][4][5] Its binding to the α2δ-1 subunit is particularly potent and has a slower dissociation rate compared to other gabapentinoids like pregabalin.[1][2][4][6][7][8] This action inhibits the influx of calcium into presynaptic nerve terminals, which in turn reduces the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][2] By dampening neuronal hyperexcitability, Mirogabalin produces analgesic effects in models of neuropathic pain.[1][2][5][9] Additionally, some studies suggest that Mirogabalin may have anti-inflammatory effects and can modulate the descending noradrenergic pain inhibitory system.[9][10]
Q2: Why am I seeing high variability in my pain assay results with Mirogabalin?
High variability in pain assay results can stem from several factors, with animal stress being a primary contributor. Stress can induce a phenomenon known as stress-induced analgesia, which can mask the true analgesic effects of Mirogabalin.[11] Other sources of variability include inconsistencies in surgical procedures for neuropathic pain models, improper handling of animals, and variations in the experimental environment.[12][13]
Q3: How can I minimize animal stress to improve the reliability of my data?
Minimizing animal stress is crucial for obtaining reliable and reproducible data.[13][14] Key strategies include:
-
Acclimation: Allow animals to acclimate to the testing environment for a sufficient period before starting any procedures.[15][16]
-
Habituation: Habituate animals to the experimental apparatus and handling procedures over several days before the experiment.[12][14][17]
-
Proper Handling: Use gentle handling techniques. Instead of tail-picking, which is stressful, consider using cupping or tunnel handling methods.[14][17]
-
Stable Environment: Maintain a consistent and controlled environment with regulated light-dark cycles, temperature, and humidity, and minimize noise.[18]
-
Environmental Enrichment: Provide environmental enrichment in home cages to reduce general stress levels.[12]
Q4: My results with Mirogabalin are not showing a significant analgesic effect. What could be the issue?
Several factors could contribute to a lack of significant analgesic effect:
-
Suboptimal Dosing: Ensure you are using an appropriate dose of Mirogabalin for the specific animal model and pain assay.
-
Timing of Administration: The timing of drug administration relative to the pain assessment is critical. Mirogabalin is quickly absorbed, with a mean time to maximum plasma concentration of about 1 hour.[9]
-
Animal Stress: As mentioned, high levels of stress can mask the analgesic effects of the drug.
-
Model Induction: Ensure the neuropathic pain model (e.g., CCI, SNI) was successfully induced and that the animals are exhibiting the expected pain behaviors prior to drug administration.
Troubleshooting Guides
Issue 1: High variability in von Frey test results.
-
Problem: Significant differences in baseline mechanical withdrawal thresholds or large error bars in the Mirogabalin-treated group.
-
Possible Causes & Solutions:
-
Inconsistent filament application: Ensure the von Frey filament is applied to the same location on the paw with consistent pressure and duration.
-
Animal movement: Wait for the animal to be calm and still before applying the filament.
-
Inadequate acclimation: Increase the acclimation time for the animals in the testing chambers.[16]
-
Stress from handling: Implement gentle handling techniques and habituate the animals to the procedure over several days.[17]
-
Issue 2: Inconsistent results in the hot plate test.
-
Problem: Animals are jumping or licking their paws at highly variable latencies, even within the same treatment group.
-
Possible Causes & Solutions:
-
Learned behavior: Avoid repeated testing on the same day, as this can lead to learned responses.[15][19]
-
Stress-induced hyperalgesia or analgesia: High stress levels can alter thermal pain perception.[20][21][22] Ensure a low-stress environment and proper animal handling.
-
Inconsistent plate temperature: Verify that the hot plate surface temperature is uniform and consistent across tests.
-
Issue 3: Biphasic response in the formalin test is not clear.
-
Problem: Difficulty in distinguishing between the acute (Phase I) and tonic (Phase II) phases of the formalin test.
-
Possible Causes & Solutions:
-
Improper formalin injection: Ensure the formalin is injected subcutaneously into the plantar surface of the paw and that the volume is accurate.[23][24]
-
Observational period: Adhere to the correct timing for observing each phase (Phase I: 0-5 minutes, Phase II: 20-40 minutes post-injection).[24]
-
Animal stress: High stress can alter the animal's behavioral response to the formalin injection.
-
Data Presentation
Table 1: Mirogabalin Binding Affinity (Kd) for α2δ Subunits
| Subunit | Mirogabalin Kd (nM) | Pregabalin Kd (nM) |
| α2δ-1 | 13.5 (11.9 - 15.4) | 62.5 (55.6 - 71.4) |
| α2δ-2 | 22.7 (20.8 - 24.4) | 125.0 (76.9 - 333.3) |
Data from a pharmacology study as cited in[5].
Table 2: Efficacy of Mirogabalin in a Phase 3 Study for Central Neuropathic Pain after Spinal Cord Injury
| Endpoint (Week 14) | Mirogabalin | Placebo | p-value |
| Change in Weekly ADPS (LSMD) | -0.71 (95% CI: -1.08 to -0.34) | - | 0.0001 |
| ≥30% Responder Rate (Odds Ratio) | 1.91 (95% CI: 1.11–3.27) | - | - |
| ≥50% Responder Rate (Odds Ratio) | 2.52 (95% CI: 1.11–5.71) | - | - |
ADPS: Average Daily Pain Score; LSMD: Least-Squares Mean Difference. Data from[25].
Experimental Protocols
Chronic Constriction Injury (CCI) Model
-
Anesthesia: Anesthetize the rat or mouse according to your institution's approved protocol.
-
Incision: Make a small skin incision on the dorsal surface of the thigh.
-
Nerve Exposure: Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Proximal to the sciatic nerve's trifurcation, loosely tie 4 ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them. The ligatures should be just tight enough to elicit a brief twitch in the respective hind limb.[26][27][28]
-
Closure: Close the muscle layer with sutures and the skin with wound clips or sutures.
-
Post-operative Care: House animals individually or in small groups with extra bedding.[26][27] Monitor for signs of infection. Pain hypersensitivity typically develops within a week.
Spared Nerve Injury (SNI) Model
-
Anesthesia and Nerve Exposure: Follow the same initial steps as the CCI model to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[29][30]
-
Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a silk suture.[31] Distal to the ligation, transect these two nerves, removing a 2-4 mm section of the distal nerve stump.[31]
-
Sural Nerve Preservation: Take extreme care to leave the sural nerve intact and untouched.[29][31]
-
Closure and Post-operative Care: Close the incisions as described for the CCI model. Tactile hypersensitivity develops in the territory of the spared sural nerve.[29]
Von Frey Test for Mechanical Allodynia
-
Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30-60 minutes.[18]
-
Filament Application: Apply calibrated von Frey filaments to the plantar surface of the hind paw with enough force to cause the filament to bend.[32] Hold for 1-2 seconds.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold.[16][33] Start with a filament near the expected threshold. If there is no response, use the next thicker filament. If there is a response, use the next thinner filament.
Hot Plate Test for Thermal Pain
-
Apparatus: Use a hot plate apparatus with the surface temperature set to a constant, noxious temperature (e.g., 52-55°C).[15][19][34]
-
Acclimation: Acclimate the animal to the testing room for at least 30-60 minutes.[15][19]
-
Testing: Place the animal on the hot plate and start a timer.
-
Latency: Record the latency to the first sign of nocifensive behavior, such as paw licking or jumping.[35][36]
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be used, after which the animal is removed from the plate regardless of its response.[19][34]
Formalin Test for Inflammatory Pain
-
Acclimation: Place the animal in an observation chamber for at least 15-30 minutes to acclimate.[24]
-
Formalin Injection: Inject a small volume (e.g., 20-50 µl) of dilute formalin (e.g., 5%) into the plantar surface of the hind paw.[23][24]
-
Observation: Immediately after the injection, return the animal to the observation chamber and start a timer.
-
Nocifensive Behavior: Record the amount of time the animal spends licking, biting, or flinching the injected paw.
-
Phases: The test consists of two distinct phases:
Visualizations
Caption: Mirogabalin's mechanism of action at the presynaptic terminal.
Caption: Logical workflow of how animal stress impacts pain assay reliability.
Caption: A typical experimental workflow for preclinical pain assays.
References
- 1. What is the mechanism of action of Mirogabalin Besilate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mirogabalin as a Novel Gabapentinoid for the Treatment of Chronic Pain Conditions: An Analysis of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 10. Mirogabalin activates the descending noradrenergic system by binding to the α2δ-1 subunit of voltage-gated Ca2+ channels to generate analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Avoiding, Minimizing, and Alleviating Distress - Recognition and Alleviation of Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Handling Techniques to Reduce Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. von Frey test [protocols.io]
- 17. content.protocols.io [content.protocols.io]
- 18. media.jax.org [media.jax.org]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. Impact of Psychological Stress on Pain Perception in an Animal Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stress and visceral pain: from animal models to clinical therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Formalin Test - Wiertelak Lab [wiertelaklab.weebly.com]
- 24. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 25. Mirogabalin for Central Neuropathic Pain After Spinal Cord Injury: A Randomized, Double-Blind, Placebo-Controlled, Phase 3 Study in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. criver.com [criver.com]
- 27. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 28. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 29. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 30. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 31. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 32. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 33. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 34. taylorandfrancis.com [taylorandfrancis.com]
- 35. Hot plate test - Wikipedia [en.wikipedia.org]
- 36. Hot plate test [panlab.com]
- 37. researchgate.net [researchgate.net]
Technical Support Center: Refining the Chronic Constriction Injury (CCI) Model for Consistent Results with (rel)-Mirogabalin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the chronic constriction injury (CCI) model for consistent and reproducible results when evaluating the efficacy of (rel)-Mirogabalin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a gabapentinoid that selectively binds to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the nervous system.[1][2][3] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn inhibits the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[2][3] This modulation of neurotransmitter release helps to calm overactive nerves that contribute to neuropathic pain.[2] Mirogabalin exhibits a higher affinity and slower dissociation from the α2δ-1 subunit compared to the α2δ-2 subunit, which may contribute to its potent analgesic effects and a potentially wider safety margin regarding central nervous system side effects.[3][4]
Q2: We are observing significant variability in mechanical allodynia between animals in our CCI model. What are the potential causes and solutions?
Variability in mechanical allodynia is a common challenge in the CCI model. Several factors can contribute to this:
-
Surgical Inconsistency: The degree of nerve constriction is a critical factor.[5] Inconsistent ligature tension can lead to varying degrees of nerve damage and, consequently, different levels of pain hypersensitivity.
-
Suture Material: The type of suture material can influence the inflammatory response and the degree of nerve injury.[7] Both chromic gut and silk sutures are commonly used.[5]
-
Solution: Choose one type of suture material and use it consistently across all experiments. Be aware that different materials may induce varying degrees of inflammation.
-
-
Animal Strain, Age, and Weight: These biological variables can significantly impact the development and progression of neuropathic pain.
-
Solution: Use a consistent strain, age, and weight range of animals for each study. Report these details in your experimental protocol.
-
Q3: Our sham-operated animals are showing signs of pain hypersensitivity. What could be the reason?
Pain hypersensitivity in sham animals, though usually transient, can occur due to inflammation and nerve irritation from the surgical procedure itself, even without nerve ligation.
-
Solution: Refine the surgical technique to minimize tissue damage. Ensure gentle handling of the sciatic nerve during exposure. The incision and muscle separation should be performed with care to reduce post-operative inflammation. A robust sham model will involve exposing the nerve without touching it.
Q4: What is a typical time course for the development of mechanical allodynia after CCI surgery?
Mechanical allodynia typically develops within a few days and becomes stable by day 7 to 14 post-surgery.[8][9] It is crucial to establish a baseline before surgery and then measure at several time points post-operatively to characterize the development of neuropathic pain in your specific laboratory conditions.
Q5: How long should we wait after this compound administration before behavioral testing?
The peak analgesic effect of Mirogabalin is typically observed between 1 to 4 hours after administration.[3][10] It is recommended to perform behavioral testing within this window to capture the maximal effect of the compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate post-surgery | Anesthesia overdose; excessive bleeding; post-operative infection. | Carefully calculate and administer anesthesia based on animal weight. Use appropriate hemostatic techniques to control bleeding. Maintain a sterile surgical environment to prevent infection. |
| Inconsistent or absent neuropathic pain phenotype | Insufficient nerve constriction; nerve transection. | Ensure ligatures are tied with consistent, gentle tension to cause minimal constriction. Avoid excessive force that could lead to nerve damage or transection. |
| Autotomy (self-mutilation of the paw) | Severe, uncontrolled pain. | This can be an unfortunate outcome in some animals. While the model aims to induce pain, excessive suffering should be an endpoint for euthanasia. Ensure ethical guidelines are followed. |
| Variable drug efficacy of this compound | Inconsistent dosing or administration; testing outside the peak effect window. | Ensure accurate and consistent drug formulation and administration. Conduct behavioral testing 1-4 hours post-dosing to coincide with the expected peak efficacy of Mirogabalin.[3][10] |
| Contralateral paw showing hypersensitivity | Central sensitization. | While the injury is peripheral and unilateral, central nervous system changes can sometimes lead to contralateral effects. Documenting these changes can be part of the study, but significant contralateral hypersensitivity might indicate a systemic issue or a departure from the expected model phenotype. |
Experimental Protocols
Chronic Constriction Injury (CCI) Surgery
This protocol is adapted for rats, but can be modified for mice.
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) according to approved institutional animal care and use committee (IACUC) protocols.
-
Surgical Preparation: Shave the fur on the lateral side of the thigh of the desired hind limb. Disinfect the surgical area with an antiseptic solution (e.g., 70% ethanol (B145695) and povidone-iodine).
-
Incision: Make a small incision through the skin and fascia over the biceps femoris muscle.
-
Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve. Be careful to minimize damage to the surrounding muscle and connective tissue.
-
Ligation: Free a 5-7 mm segment of the sciatic nerve proximal to its trifurcation. Loosely tie four ligatures (e.g., 4-0 chromic gut or silk suture) around the nerve with about 1 mm spacing between them.[5][6] The ligatures should be tightened until a slight constriction is visible and a brief twitch in the corresponding musculature is observed.[5]
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as required by your institutional guidelines for the first 24-48 hours (note that some protocols advise against analgesia to not interfere with the pain model).[11] Monitor the animals for signs of distress, infection, and proper healing.
Behavioral Testing
-
Habituation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes before testing.[12]
-
Filament Application: Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw.[12]
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.[13]
-
Apparatus: Use a hot plate apparatus with the temperature set to a noxious level (e.g., 52-55°C).[14]
-
Procedure: Place the animal on the hot plate and start a timer.[15]
-
Latency: Record the latency to the first sign of pain, such as licking a hind paw or jumping.[15]
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.[14]
Quantitative Data Summary
The following tables provide representative data for the CCI model and the effects of this compound. Note that absolute values can vary between laboratories, and it is essential to establish internal baseline and control data.
Table 1: Typical Time Course of Mechanical Allodynia in the Rat CCI Model
| Time Point | Ipsilateral Paw Withdrawal Threshold (g) | Contralateral Paw Withdrawal Threshold (g) |
| Baseline (Pre-surgery) | ~15 g | ~15 g |
| Day 7 Post-CCI | < 4 g | ~15 g |
| Day 14 Post-CCI | < 4 g | ~15 g |
| Day 21 Post-CCI | < 4 g | ~15 g |
| (Data are illustrative and based on typical outcomes reported in the literature) |
Table 2: Dose-Dependent Effect of a Single Oral Administration of this compound on Mechanical Allodynia in CCI Rats
| Treatment | Dosage (mg/kg) | % Reversal of Mechanical Allodynia |
| Vehicle | - | ~0% |
| This compound | 3 | Significant reversal |
| This compound | 10 | Stronger, dose-dependent reversal |
| This compound | 30 | Maximal reversal |
| (Based on findings from Murosawa et al. (2018) and other similar studies)[3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the CCI model.
Mirogabalin's Mechanism of Action in Neuropathic Pain
Caption: Mechanism of action of this compound at the presynaptic terminal.
Signaling Pathways in CCI-Induced Neuropathic Pain
Caption: Key signaling pathways involved in the pathogenesis of neuropathic pain following CCI.
References
- 1. Mirogabalin Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mirogabalin and emerging therapies for diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 6. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavior of neuropathic pain in mice following chronic constriction injury comparing silk and catgut ligatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdbneuro.com [mdbneuro.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Mirogabalin Decreases Pain-like Behaviours and Improves Opioid and Ketamine Antinociception in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Hot plate test - Wikipedia [en.wikipedia.org]
Avoiding off-target effects in cell-based assays with (rel)-Mirogabalin
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of (rel)-Mirogabalin in cell-based assays, with a focus on avoiding and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs).[1][2] It selectively binds to the α2δ-1 and α2δ-2 subunits, which are crucial in nerve signaling and pain transmission.[3] This binding reduces calcium influx and the release of neurotransmitters from presynaptic neuron endings.[4] Mirogabalin exhibits a higher binding affinity and a slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit, which may contribute to its sustained analgesic effects.[5][6]
Q2: Does this compound have known off-target effects?
This compound is highly selective for the α2δ subunits of VGCCs. In comprehensive screening, it has shown no significant effects on a large panel of 186 other proteins, suggesting a very low potential for classical off-target binding.[1][2][7][8] However, in a cell-based assay, it is crucial to differentiate between true off-target effects and unintended consequences of on-target activity, especially in non-neuronal cell types.
Q3: What are the potential "unintended" on-target effects I should be aware of in my cell-based assay?
While highly selective, the on-target activity of Mirogabalin could lead to unexpected phenotypes in certain cell-based assays not designed to study neuronal signaling. For example, modulation of calcium signaling, even if initiated by binding to α2δ subunits, can have downstream consequences on various cellular processes. Additionally, some studies suggest that gabapentinoids may have anti-inflammatory effects and can modulate signaling pathways like p38MAPK.[5][9]
Q4: I am observing unexpected results in my assay. How can I determine if they are off-target effects of this compound?
Here are some initial troubleshooting steps:
-
Concentration-Response Curve: Determine the effective concentration of Mirogabalin in your assay. If the concentration required to produce the phenotype is significantly higher than its known binding affinity for the α2δ subunits, it may suggest an off-target effect.[10]
-
Use a Structurally Different α2δ Ligand: Compare the phenotype observed with Mirogabalin to that of another α2δ ligand with a different chemical structure, such as Gabapentin or Pregabalin. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: If your cell line expresses the α2δ subunit, using techniques like siRNA or CRISPR-Cas9 to reduce or eliminate its expression can help validate if the observed effect is mediated through this target.[10]
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO if used to dissolve Mirogabalin) and untreated controls in your experimental design.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Cell passage number, cell density, or reagent variability. | Standardize cell culture conditions, including passage number and seeding density. Prepare fresh reagents and use consistent assay protocols.[11] |
| High background signal | Non-specific binding of reagents, or cellular autofluorescence. | Optimize washing steps, consider using blocking agents, and include appropriate controls to measure background signal. |
| Observed phenotype differs from published literature | Different cell line, experimental conditions, or off-target effects. | Verify the expression of the α2δ subunit in your cell line. Perform a concentration-response experiment and consider using orthogonal validation methods as described in the FAQs. |
| Cell toxicity at high concentrations | Off-target effects or general compound toxicity. | Determine the IC50 for toxicity and ensure that the concentrations used to study the desired phenotype are well below this value.[10] |
Data Presentation
Binding Affinity and Dissociation of Mirogabalin and Pregabalin
| Compound | Subunit | Equilibrium Dissociation Constant (Kd) (nmol/L) | Dissociation Half-life (t1/2) (hours) |
| Mirogabalin | α2δ-1 | 13.5[4] | 11.1[6] |
| α2δ-2 | 22.7[4] | 2.4[6] | |
| Pregabalin | α2δ-1 | 62.5[4] | 1.4[6] |
| α2δ-2 | 125.0 | 1.4[6] |
Experimental Protocols
Protocol 1: Determining the Effective Concentration and Toxicity of this compound
Objective: To establish the concentration range of this compound that elicits the desired biological response without causing significant cell death.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in the appropriate cell culture medium. The concentration range should ideally span several orders of magnitude around the expected effective concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the cells for a period relevant to the biological question being investigated (e.g., 24, 48, or 72 hours).
-
Phenotypic Readout: Measure the biological response of interest using a validated assay (e.g., proliferation assay, reporter gene assay).
-
Toxicity Assessment: In a parallel plate, assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo®) to determine the concentration at which Mirogabalin induces cytotoxicity.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for troubleshooting suspected off-target effects.
References
- 1. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels. | Sigma-Aldrich [sigmaaldrich.com]
- 3. qingmupharm.com [qingmupharm.com]
- 4. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mirogabalin Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Technical Support Center: (rel)-Mirogabalin Dose-Response Curve Optimization in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (rel)-Mirogabalin in preclinical models of neuropathic pain.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel, potent, and selective ligand for the α2δ subunits of voltage-gated calcium channels (VGCCs).[1] It exhibits a higher binding affinity and slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit, which is thought to contribute to its sustained analgesic effects and potentially wider safety margin compared to other gabapentinoids like pregabalin.[1] By binding to the α2δ subunit, Mirogabalin (B560033) reduces calcium influx at presynaptic nerve terminals, thereby inhibiting the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP). This modulation of neurotransmitter release alleviates the neuronal hyperexcitability associated with neuropathic pain.
Q2: Which preclinical models are most appropriate for studying the analgesic effects of this compound?
Commonly used and well-validated preclinical models for evaluating the efficacy of this compound in neuropathic pain include:
-
Chronic Constriction Injury (CCI) of the sciatic nerve: This model involves loose ligation of the sciatic nerve, leading to nerve compression and subsequent development of mechanical allodynia and thermal hyperalgesia.[2][3]
-
Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve (the common peroneal and tibial nerves) are ligated and transected, leaving the sural nerve intact. This results in a persistent and robust neuropathic pain state in the territory of the spared nerve.[4]
-
Spinal Cord Injury (SCI) models: These models, involving compression or contusion of the spinal cord, are used to investigate central neuropathic pain, a condition for which Mirogabalin has shown preclinical efficacy.[1][5]
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN) models: Models using chemotherapeutic agents like paclitaxel (B517696) or oxaliplatin (B1677828) can be used to assess Mirogabalin's potential to alleviate this specific type of neuropathic pain.
-
Diabetic Neuropathy Models: Streptozotocin (STZ)-induced diabetes in rodents is a common model to study diabetic peripheral neuropathic pain, where Mirogabalin has demonstrated analgesic effects.[1]
Q3: What is a typical starting dose range for this compound in rat models of neuropathic pain?
Based on preclinical studies, a typical oral starting dose range for this compound in rat models of neuropathic pain (such as CCI and SCI) is between 1 mg/kg and 10 mg/kg.[1] Dose-dependent analgesic effects have been observed, with significant efficacy reported at doses of 2.5, 5, and 10 mg/kg.[1] For comparison, the equianalgesic daily dose of Mirogabalin is estimated to be significantly lower than that of pregabalin.[6]
Troubleshooting Guides
Dose-Response Curve Optimization
Q4: My dose-response curve for this compound is flat or shows high variability. What are the potential causes and solutions?
A flat or highly variable dose-response curve can arise from several factors. Here’s a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dose Range | Problem: The selected dose range may be too narrow or entirely outside the therapeutic window. Solution: Conduct a pilot dose-ranging study with a wider spread of doses (e.g., 0.1, 1, 10, 30 mg/kg). Published preclinical studies report efficacy in the 1-10 mg/kg range for oral administration in rats.[1] |
| Pharmacokinetic Issues | Problem: The timing of behavioral assessment may not coincide with the peak plasma concentration (Tmax) of Mirogabalin. Solution: Mirogabalin is rapidly absorbed, with Tmax occurring around 1 hour after oral administration in healthy subjects.[7] Correlate your behavioral testing window with the known pharmacokinetic profile of the compound in your specific animal model. |
| Model-Specific Variability | Problem: The chosen animal model may have inherent variability in the pain phenotype. Solution: Ensure consistent and reproducible surgical procedures for models like CCI and SNI.[2][4] Implement strict inclusion/exclusion criteria for animals based on baseline pain sensitivity measurements (e.g., von Frey test) before drug administration. |
| Behavioral Testing Issues | Problem: Improper handling of animals or inconsistencies in the behavioral testing protocol can introduce significant variability. Solution: Thoroughly acclimate animals to the testing environment and equipment. Ensure the experimenter is blinded to the treatment groups. Standardize the application of stimuli in tests like the von Frey or Hargreaves test. |
| Drug Formulation/Administration | Problem: Issues with the drug formulation (e.g., solubility, stability) or administration route can affect bioavailability. Solution: Verify the solubility and stability of your Mirogabalin formulation. Ensure accurate and consistent administration of the drug solution (e.g., oral gavage technique). |
Preclinical Model: Chronic Constriction Injury (CCI)
Q5: I am not observing significant mechanical allodynia after performing the CCI surgery. What could be wrong?
| Potential Cause | Troubleshooting Steps |
| Improper Ligature Placement/Tension | Problem: The chromic gut ligatures are too loose or too tight. If too loose, they may not induce sufficient nerve compression. If too tight, they can cause complete nerve transection, leading to motor deficits instead of neuropathic pain. Solution: The ligatures should be tied to just barely constrict the nerve, causing a slight indentation without arresting epineural blood flow. A brief twitch of the limb upon ligation is a good indicator of appropriate tension.[3] |
| Incorrect Nerve Identification | Problem: The incorrect nerve was ligated. Solution: Carefully dissect and positively identify the sciatic nerve at the mid-thigh level, proximal to its trifurcation. |
| Infection or Inflammation | Problem: Post-surgical infection or excessive inflammation at the surgical site can interfere with the development of the neuropathic pain phenotype. Solution: Maintain sterile surgical technique. Monitor animals for signs of infection post-surgery. |
| Inappropriate Post-Operative Period | Problem: Behavioral testing is conducted too early. Solution: Allow sufficient time for the neuropathic pain phenotype to develop. Typically, mechanical allodynia is well-established by 7-14 days post-surgery.[3] |
Preclinical Model: Spared Nerve Injury (SNI)
Q6: My SNI model is showing inconsistent results or motor deficits. How can I improve the procedure?
| Potential Cause | Troubleshooting Steps |
| Damage to the Sural Nerve | Problem: The spared sural nerve is inadvertently stretched or damaged during the ligation and transection of the common peroneal and tibial nerves. Solution: Use fine surgical instruments and handle the nerves with extreme care. Ensure a clear surgical field to visualize all three branches of the sciatic nerve distinctly.[4] |
| Incomplete Transection | Problem: The common peroneal and tibial nerves are not completely transected. Solution: After ligation, ensure a clean transection of the nerves, removing a small segment (2-4 mm) to prevent re-anastomosis.[4] |
| Motor Deficits Confounding Behavioral Tests | Problem: The SNI model can induce motor deficits that may be misinterpreted as a pain response.[8] Solution: Carefully observe the animals for signs of motor impairment, such as foot drop or dragging of the limb.[8] Consider using behavioral tests that are less dependent on motor function or employ automated gait analysis systems to differentiate between pain and motor deficits. |
| Testing the Incorrect Paw Area | Problem: The sensory testing is not performed on the area innervated by the spared sural nerve. Solution: Apply the von Frey filaments or other sensory stimuli to the lateral plantar surface of the hind paw, which is the primary area of sural nerve innervation. |
Data Presentation
Table 1: Preclinical Dose-Response Data for this compound in Rodent Models of Neuropathic Pain
| Animal Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Key Findings | Reference |
| Spinal Cord Injury | Rat | Oral | 2.5, 5, 10 | Dose-dependent and long-lasting increase in paw withdrawal threshold. | [1] |
| Chronic Constriction Injury (CCI) | Rat | Oral | 3, 10 | Dose-dependent alleviation of tactile hypersensitivity. | [1] |
| Streptozotocin-Induced Diabetic Neuropathy | Rat | Oral | 10, 30 | More potent and sustained analgesic effect compared to pregabalin. | [1] |
| Fibromyalgia Models (ICS and Sluka) | Mouse/Rat | Oral | 1, 3, 10 | Dose-dependent alleviation of mechanical hypersensitivity. | [9] |
Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave the lateral aspect of the thigh of the left hind limb and sterilize the area with an antiseptic solution.
-
Incision: Make a small skin incision on the lateral surface of the mid-thigh.
-
Muscle Dissection: Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Nerve Ligation: Carefully free the sciatic nerve from the surrounding connective tissue. Place four loose ligatures of 4-0 chromic gut suture around the nerve at approximately 1 mm intervals. The ligatures should be tightened until a slight constriction of the nerve is observed, and a brief twitch of the lower leg may be seen.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer appropriate post-operative analgesia (for non-neuropathic pain) and monitor the animal for signs of distress or infection. Allow 7-14 days for the development of neuropathic pain before behavioral testing.
Spared Nerve Injury (SNI) Model in Rats
-
Anesthesia and Surgical Preparation: Follow the same initial steps as for the CCI model.
-
Nerve Exposure: Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Nerve Ligation and Transection: Carefully isolate the common peroneal and tibial nerves. Tightly ligate each of these two nerves with a 5-0 silk suture. Distal to the ligation, transect the nerves and remove a 2-4 mm segment of the distal nerve stump.
-
Sural Nerve Preservation: Take extreme care to avoid any stretching or damage to the intact sural nerve.
-
Closure and Post-operative Care: Close the muscle and skin layers as described for the CCI model and provide appropriate post-operative care. Allow at least 7 days for the pain phenotype to stabilize before testing.
Mandatory Visualization
Caption: Mechanism of action of this compound at the presynaptic terminal.
Caption: Experimental workflow for a CCI preclinical study.
Caption: Logical relationship for dose-response curve optimization.
References
- 1. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 3. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 5. Mirogabalin for Central Neuropathic Pain After Spinal Cord Injury: A Randomized, Double-Blind, Placebo-Controlled, Phase 3 Study in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mirogabalin: could it be the next generation gabapentin or pregabalin? [epain.org]
- 7. Tolerability, pharmacokinetics, and pharmacodynamics of mirogabalin in healthy subjects: Results from phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spared nerve injury causes motor phenotypes unrelated to pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analgesic effects of mirogabalin, a novel ligand for α2δ subunit of voltage-gated calcium channels, in experimental animal models of fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
How to account for renal function when dosing (rel)-Mirogabalin in animal studies
This technical support center provides guidance for researchers on how to account for renal function when dosing (rel)-Mirogabalin in animal studies. The following information is intended to serve as a comprehensive resource for study design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to adjust the dosage of this compound in animal models with renal impairment?
A1: this compound is primarily eliminated from the body unchanged through renal excretion, involving both glomerular filtration and active tubular secretion.[1][2] In the presence of renal impairment, the clearance of this compound is significantly reduced, leading to drug accumulation and increased plasma concentrations.[3][4] This can result in exaggerated pharmacological effects and an increased risk of adverse events, potentially confounding experimental results and harming animal welfare. Therefore, dose adjustment is essential to maintain equivalent drug exposure between healthy and renally impaired animals, ensuring the safety and validity of the study.
Q2: What are the most common and well-characterized animal models of renal impairment for pharmacokinetic studies?
A2: Several models are available to induce varying degrees of renal impairment in rodents. The choice of model depends on the specific research question, the desired severity and chronicity of renal dysfunction, and the technical expertise available. The most commonly used models include:
-
Surgical Models: The 5/6 nephrectomy (subtotal nephrectomy) is a widely used model for inducing chronic kidney disease (CKD). It involves the surgical removal of one kidney and two-thirds of the other, leading to a progressive decline in renal function.[1][5]
-
Drug-Induced Models:
-
Adenine-Induced Nephropathy: Administration of adenine (B156593) in the diet or via oral gavage induces the formation of crystals in the renal tubules, leading to tubulointerstitial nephropathy and chronic kidney disease.[3][6]
-
Gentamicin-Induced Nephropathy: High doses of the antibiotic gentamicin (B1671437) can induce acute kidney injury (AKI) characterized by tubular necrosis.[2][7]
-
Q3: How can I assess the level of renal impairment in my animal model?
A3: Accurate assessment of renal function is crucial for determining the appropriate dose adjustment. The gold standard for measuring renal function is the glomerular filtration rate (GFR).[8][9] In rodents, GFR can be measured using various techniques:
-
Clearance of Exogenous Markers: This involves administering a substance that is freely filtered by the glomeruli and not reabsorbed or secreted by the tubules. Common markers include inulin, sinistrin, and iohexol.[8]
-
Transdermal GFR Measurement: This is a less invasive method that uses a miniaturized fluorescence detector to measure the excretion kinetics of a fluorescent GFR tracer like FITC-sinistrin.[4]
While serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) are commonly measured, they are less sensitive and specific indicators of GFR in rodents compared to direct clearance methods.[8]
Q4: Are there established guidelines for dose adjustment of this compound in renally impaired animals?
A4: Currently, there are no universally established, standardized guidelines for this compound dose adjustment in specific animal models of renal impairment. The appropriate dose must be determined empirically for each model and desired level of renal dysfunction. However, a systematic approach based on pharmacokinetic principles can be employed to determine an appropriate dose. This involves conducting a pilot pharmacokinetic study in a small group of renally impaired animals to determine the extent to which drug clearance is altered compared to healthy controls.
Q5: What is the general approach to determining the adjusted dose in a pilot study?
A5: The primary goal is to achieve a similar drug exposure (Area Under the Curve - AUC) in renally impaired animals as in healthy animals receiving the standard dose. The following steps outline a general approach:
-
Induce and Characterize Renal Impairment: Establish the chosen animal model of renal impairment and quantify the degree of dysfunction by measuring GFR.
-
Conduct a Pilot Pharmacokinetic Study: Administer a single, reduced dose of this compound to a small cohort of renally impaired animals and a control group of healthy animals. The initial dose reduction can be estimated based on the reduction in GFR.
-
Analyze Pharmacokinetic Parameters: Collect blood samples at multiple time points and measure the plasma concentration of this compound. Calculate key pharmacokinetic parameters, including clearance (CL) and AUC.
-
Calculate the Dose Adjustment Factor: Compare the clearance in the renally impaired group to the control group. The dose adjustment factor can be calculated as the ratio of the mean clearance in the impaired group to the mean clearance in the control group.
-
Determine the Adjusted Dose: The adjusted dose for the main study will be the standard dose multiplied by the dose adjustment factor.
Data Presentation
Table 1: Comparison of Common Animal Models of Renal Impairment
| Model | Type | Onset | Key Features | Advantages | Disadvantages |
| 5/6 Nephrectomy | Surgical | Chronic | Progressive decline in GFR, proteinuria, hypertension.[1][5] | Well-characterized, mimics human CKD progression. | Technically demanding, requires surgery and recovery period.[5] |
| Adenine-Induced | Drug-Induced | Chronic | Tubulointerstitial fibrosis, crystal deposition.[3][6] | Non-surgical, relatively easy to induce.[3] | May not fully replicate all aspects of human CKD. |
| Gentamicin-Induced | Drug-Induced | Acute | Acute tubular necrosis, rapid increase in creatinine.[2][7] | Rapid onset, useful for studying AKI. | High mortality at higher doses, may not be suitable for chronic studies.[7] |
Table 2: Hypothetical Dose Adjustment Framework for this compound in a Rat Model of 5/6 Nephrectomy
This table is for illustrative purposes only. Actual dose adjustments must be determined experimentally.
| Severity of Renal Impairment | GFR Reduction from Control | Recommended Dose Adjustment |
| Mild | 20-40% | 75% of standard dose |
| Moderate | 40-60% | 50% of standard dose |
| Severe | >60% | 25% of standard dose |
Experimental Protocols
Protocol 1: Induction of Chronic Kidney Disease using the 5/6 Nephrectomy Model in Rats
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpels, forceps, scissors, sutures)
-
Heating pad
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Acclimatization: Allow rats to acclimatize to the housing facility for at least one week before surgery.
-
Anesthesia: Anesthetize the rat using isoflurane. Maintain anesthesia throughout the surgical procedure.
-
First Surgery (Right Nephrectomy):
-
Place the rat on a heating pad to maintain body temperature.
-
Make a flank incision to expose the right kidney.
-
Ligate the renal artery, vein, and ureter with surgical silk.
-
Carefully excise the right kidney.
-
Close the muscle and skin layers with sutures.
-
-
Recovery: Administer analgesics and allow the rat to recover for one week.
-
Second Surgery (Left Subtotal Nephrectomy):
-
Anesthetize the rat as before.
-
Make a flank incision to expose the left kidney.
-
Ligate the upper and lower branches of the renal artery.
-
Excise the upper and lower thirds of the left kidney, leaving the middle third intact.
-
Apply a hemostatic agent to control bleeding.
-
Close the muscle and skin layers with sutures.
-
-
Post-Operative Care: Administer analgesics and monitor the animal's recovery. Allow at least four weeks for the model to stabilize and for chronic kidney disease to develop before initiating drug studies.[1]
Protocol 2: Pharmacokinetic Study to Determine Dose Adjustment
Materials:
-
Renally impaired and control rats
-
This compound solution for administration
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single oral or intravenous dose of this compound to both control and renally impaired rats. The dose for the impaired group should be a pre-determined reduced dose based on the expected decrease in clearance.
-
Blood Sampling: Collect sparse blood samples (e.g., 50-100 µL) from a subset of animals at each time point (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). A composite sampling approach is recommended to minimize blood loss from individual animals.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the following parameters for each group:
-
Area Under the concentration-time Curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
-
Dose Adjustment Calculation:
-
Calculate the mean clearance for the control group (CL_control) and the renally impaired group (CL_impaired).
-
The dose adjustment factor = CL_impaired / CL_control.
-
Adjusted Dose = Standard Dose × Dose Adjustment Factor.
-
Mandatory Visualization
Caption: Experimental workflow for determining the appropriate dose of this compound in a renally impaired animal model.
Caption: Decision-making process for this compound dose adjustment based on pharmacokinetic data.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of chronic kidney disease and uremia on hepatic drug metabolism and transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Physiologically‐Based Pharmacokinetic Modeling in Renal and Hepatic Impairment Populations: A Pharmaceutical Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetic-pharmacodynamic modeling of the active components of Shenkang injection in rats with chronic renal failure and its protective effect on damaged renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of chronic kidney disease and uremia on hepatic drug metabolism and transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiologically-Based Pharmacokinetic Modeling in Renal and Hepatic Impairment Populations: A Pharmaceutical Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting (rel)-Mirogabalin titration schedule for better tolerability in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (rel)-Mirogabalin in animal models, with a focus on adjusting titration schedules to enhance tolerability.
Troubleshooting Guide: Managing Common Tolerability Issues
Adverse effects such as motor impairment, sedation, and dizziness are potential challenges in preclinical studies with this compound. A gradual dose escalation, or titration, can help mitigate these effects. Below is a guide to address common issues.
| Observed Issue | Potential Cause | Suggested Mitigation Strategy |
| Acute Motor Impairment (Ataxia, Incoordination) | High initial dose exceeding the animal's tolerance threshold. | Implement a dose titration schedule. Begin with a sub-therapeutic dose and gradually increase to the target dose over several days. This allows for the development of tolerance to motor-impairing effects. |
| Sedation/Somnolence | Central nervous system (CNS) depressant effects, common to gabapentinoids. | 1. Dose Titration: A slower titration schedule can reduce the incidence and severity of sedation. 2. Timing of Behavioral Testing: Conduct behavioral assessments at later time points post-dose (e.g., 2-4 hours) when plasma concentrations may be more stable and acute sedative effects may have subsided.[1] |
| Lack of Efficacy at Lower Doses | Insufficient plasma concentration to achieve the desired therapeutic effect. | Continue with the planned dose escalation. If tolerability is good, the dose can be increased until the desired analgesic effect is observed or dose-limiting side effects appear. |
| Variable Tolerability Between Animals | Individual differences in metabolism and sensitivity to the drug. | Monitor animals individually and adjust the titration schedule for more sensitive subjects. Consider excluding outliers if their response is significantly different from the group mean and justification can be provided. |
| Weight Loss or Reduced Food Intake | Potential side effect related to sedation or general malaise. | Monitor body weight and food consumption daily. If significant changes are observed, consider adjusting the dose or titration schedule. Ensure easy access to food and water. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Mirogabalin that relates to its side effects?
A1: Mirogabalin is a gabapentinoid that selectively binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[2][3][4] This binding reduces calcium influx into presynaptic nerve terminals, thereby inhibiting the release of excitatory neurotransmitters like glutamate.[2][5] While this action is key to its analgesic effects, the modulation of calcium channels in the central nervous system can also lead to side effects such as dizziness and somnolence.[6][7][8][9][10]
Q2: Are there established titration schedules for Mirogabalin in animal models?
A2: While specific, standardized titration schedules for Mirogabalin in animal models are not extensively published, the principle of gradual dose escalation is a common strategy for improving the tolerability of gabapentinoids in preclinical studies.[4] Clinical studies in humans utilize a stepwise titration to minimize adverse events, a practice that can be adapted for animal models.[11][12][13] A suggested starting point is to begin with a dose that is 25-50% of the target therapeutic dose and increase it every 2-3 days.
Q3: How can I assess the tolerability of Mirogabalin in my animal models?
A3: A Functional Observational Battery (FOB) is a comprehensive method to systematically assess the behavioral and neurological status of an animal.[1][5][6][10][11][14] This battery of tests can detect and quantify potential adverse effects of a test compound. Key parameters to observe include changes in posture, gait, motor activity, and reflexes.
Q4: What are typical effective doses of Mirogabalin in rat and mouse models of neuropathic pain?
A4: In rat models of neuropathic pain, oral doses of Mirogabalin ranging from 1 to 10 mg/kg have been shown to be effective.[15][16] For instance, in a rat model of spinal cord injury, single oral doses of 2.5, 5, or 10 mg/kg significantly increased the paw withdrawal threshold.[16] In mouse models, doses of 1, 3, or 10 mg/kg have demonstrated dose-dependent analgesic effects.[17] In a mouse model of chronic constriction injury, single intraperitoneal injections of 10, 20, and 40 mg/kg of Mirogabalin were effective in reducing tactile hypersensitivity.[11][18][19]
Experimental Protocols
Protocol 1: Adjusted this compound Titration Schedule for Improved Tolerability in Rats
This protocol is a suggested approach to gradually acclimate rodents to Mirogabalin, potentially reducing the severity of acute side effects.
Objective: To achieve a therapeutic dose of this compound while minimizing adverse effects such as motor impairment and sedation.
Materials:
-
This compound besylate
-
Vehicle (e.g., distilled water, 0.5% methylcellulose)
-
Oral gavage needles
-
Appropriate animal model of neuropathic pain (e.g., Chronic Constriction Injury model)
Procedure:
-
Determine Target Dose: Based on literature review and pilot studies, establish the target therapeutic dose for your specific animal model and pain endpoint (e.g., 10 mg/kg).
-
Acclimation Period: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment. Handle the animals daily to reduce stress associated with handling and dosing procedures.
-
Baseline Measurements: Before initiating dosing, perform baseline behavioral assessments, including a Functional Observational Battery (see Protocol 2) and pain threshold measurements (e.g., von Frey test).
-
Titration Schedule:
-
Days 1-3 (25% of Target Dose): Administer 2.5 mg/kg of this compound.
-
Days 4-6 (50% of Target Dose): Increase the dose to 5 mg/kg.
-
Days 7-9 (75% of Target Dose): Increase the dose to 7.5 mg/kg.
-
Day 10 onwards (100% of Target Dose): Administer the full target dose of 10 mg/kg.
-
-
Monitoring: Throughout the titration period, monitor the animals daily for any signs of distress or adverse effects using the Functional Observational Battery. Record body weight and general health status.
-
Efficacy Testing: Once the target dose is reached and maintained, proceed with efficacy testing (e.g., pain threshold measurements).
Protocol 2: Functional Observational Battery (FOB) for Rodents
Objective: To systematically assess the neurological and behavioral status of rodents following administration of this compound.
Procedure:
-
Habituation: Habituate the animals to the testing room for at least 30 minutes before the assessment.
-
Home Cage Observation: Observe the animal undisturbed in its home cage for 3-5 minutes. Record posture, activity level, and any unusual behaviors (e.g., tremors, convulsions).
-
Handling Observation: Carefully remove the animal from its cage and observe its reaction to being handled. Note ease of removal, muscle tone, and any vocalizations.
-
Open Field Assessment (5 minutes):
-
Place the animal in the center of a novel open field arena.
-
Record locomotor activity (e.g., number of line crossings), rearing frequency, and time spent in the center versus the periphery.
-
Observe gait and posture for any abnormalities (e.g., ataxia, hunched posture).
-
-
Sensorimotor and Reflex Assessments:
-
Righting Reflex: Place the animal on its back and record the time it takes to right itself.
-
Grip Strength: Allow the animal to grip a wire or mesh and gently pull it horizontally to assess forelimb and hindlimb grip strength.
-
Auditory Startle Response: Elicit a startle response with a sudden, loud noise (e.g., a clicker) and score the reaction.
-
Pupillary Reflex: Briefly shine a penlight into the animal's eye and observe for pupillary constriction.
-
-
Physiological Measurements:
-
Record body temperature using a rectal probe.
-
Assess for signs of autonomic changes such as salivation, lacrimation, or piloerection.
-
-
Scoring: Score each parameter based on a pre-defined scale (e.g., 0 = normal, 1 = slight impairment, 2 = moderate impairment, 3 = severe impairment).
Visualizations
Caption: Mirogabalin's mechanism of action.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 6. Spectrum of effects detected in the rat functional observational battery following oral administration of non-CNS targeted compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Drug Addiction in Rats - Creative Biolabs [neuros.creative-biolabs.com]
- 8. asianjpr.com [asianjpr.com]
- 9. researchgate.net [researchgate.net]
- 10. The functional observational battery in adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mds-usa.com [mds-usa.com]
- 12. hey.nhs.uk [hey.nhs.uk]
- 13. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The standardized functional observational battery: Its intrinsic value remains in the instrument of measure: The rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Behavioral Battery for Testing Candidate Analgesics in Mice. I. Validation with Positive and Negative Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and Safety of a Single Oral Dose of Mirogabalin in Japanese Subjects With Varying Degrees of Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic considerations of gabapentin versus pregabalin in treating chronic neuropathic pain | This Changed My Practice (TCMP) by UBC CPD [thischangedmypractice.com]
- 18. The Clinical Application and Progress of Mirogabalin on Neuropathic Pain as a Novel Selective Gabapentinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating floor effects in pain threshold testing with potent compounds like (rel)-Mirogabalin
This guide provides troubleshooting advice and frequently asked questions for researchers using potent analgesic compounds, such as (rel)-Mirogabalin, in preclinical pain models. The focus is on identifying and mitigating "floor effects" to ensure accurate assessment of dose-response relationships and maximal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is a "floor effect" in pain threshold testing and why is it a concern with potent compounds?
A floor effect, also known as a basement effect, occurs when a measurement instrument has a lower limit and a significant proportion of subjects score at or near this minimum.[1][2][3] In pain research, this happens when a potent analgesic compound reduces the pain response to a level below the minimum stimulus that can be practically applied or to the maximum cut-off time allowed.
Q2: How does this compound work to produce such potent analgesia?
Mirogabalin is a gabapentinoid that exerts its analgesic effects by selectively binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs) on presynaptic neurons.[4][5][6][7] This binding is more potent and sustained compared to other gabapentinoids like pregabalin.[6][8] By binding to these subunits, Mirogabalin reduces calcium influx into the nerve terminal, which in turn inhibits the release of excitatory neurotransmitters such as glutamate.[4][5] This dampens the hyperexcitability of neurons that characterizes chronic pain states, leading to a powerful analgesic effect.[4]
Q3: My compound shows 100% efficacy at multiple high doses. How can I determine if this is a true plateau or a floor effect?
This is a classic sign of a potential floor effect. To investigate, you must modify the experimental parameters to create a greater dynamic range for measuring analgesia.
Troubleshooting Steps:
-
Increase Stimulus Intensity: If using von Frey filaments, test with a stiffer filament. In the hot plate test, slightly increase the plate temperature (while staying within ethical limits and avoiding tissue damage). This "raises the ceiling" of the test, making it more difficult for the compound to produce a maximal response.
-
Use a More Sensitive Model: If testing in naive animals, switch to a model of neuropathic or inflammatory pain (e.g., CCI, SNI, CFA). These models induce hypersensitivity, lowering the baseline pain threshold and providing a wider range to detect analgesic effects.
-
Refine Endpoints: Instead of a simple withdrawal threshold, consider measuring the duration of the response, the frequency of licking/flinching, or other more complex pain-related behaviors.[9][10]
Troubleshooting Guides for Specific Assays
Von Frey Test: Mitigating Mechanical Floor Effects
The von Frey test measures mechanical sensitivity.[11] A floor effect occurs when an animal is non-responsive to the finest filament, making it impossible to quantify potent analgesia.
| Issue | Recommended Solution | Rationale |
| No response at lowest filament | Use a model of induced hypersensitivity (e.g., CFA, SNI) to lower the baseline withdrawal threshold. | Sensitized animals have a lower starting threshold, creating a larger window to measure the analgesic effect before the floor is reached. |
| All doses in the effective range show maximal effect | Instead of the "up-down" method, use a fixed set of filaments and measure the frequency of withdrawal at each intensity. | This changes the endpoint from a binary threshold to a graded response, allowing for finer discrimination between effective doses. |
| Rapid onset of maximal effect | Conduct a detailed time-course study with earlier and more frequent time points post-dosing. | This helps to capture the rising phase of the dose-response curve before the maximal effect is achieved and a floor effect can be observed. |
Hot Plate Test: Avoiding Thermal Floor Effects
The hot plate test assesses the response to a thermal stimulus.[12][13] A floor effect is observed when animals reach the pre-defined cut-off time without responding (e.g., licking a paw or jumping).[14]
| Issue | Recommended Solution | Rationale |
| Animals reach cut-off time at multiple doses | Decrease the cut-off time (e.g., from 60s to 30s) AND/OR slightly increase the plate temperature (e.g., from 52°C to 55°C). Ensure temperatures are not high enough to cause tissue damage. | A shorter cut-off or a higher temperature makes the task more challenging, requiring a greater analgesic effect to reach the maximum score. This expands the measurable range of the assay. |
| Binary response ( jump/no jump) limits data granularity | Record the latency to the first sign of nocifensive behavior, such as hind paw licking or flicking, in addition to jumping. | Paw licking is often a more sensitive measure than jumping and can provide more nuanced data before the animal either jumps or is removed at the cut-off time.[12][13][14] |
| Learning effects on subsequent trials | Use a ramp protocol where the temperature starts low and gradually increases until a response is observed. | A dynamic temperature ramp can be more sensitive for detecting changes in thermal threshold compared to a fixed-temperature test, especially for potent compounds. |
Comparative Data & Experimental Protocols
Binding Characteristics of Gabapentinoids
The high potency of Mirogabalin, which contributes to the risk of floor effects, is evident in its binding kinetics compared to pregabalin.
| Compound | Target | Dissociation t1/2 (hours) | Dissociation Constant (Kd) nmol/L | Reference |
| Mirogabalin | α2δ-1 | 11.1 | 13.5 | [6][8] |
| α2δ-2 | 2.4 | 22.7 | [6][8] | |
| Pregabalin | α2δ-1 | 1.4 | 62.5 | [6][8] |
| α2δ-2 | 1.4 | - | [8] |
Table Note: The slower dissociation (longer half-life) of Mirogabalin from the α2δ-1 subunit is thought to contribute to its sustained and potent analgesic effects.[8]
Detailed Protocol: Modified von Frey Test for Potent Compounds
This protocol is designed to increase the dynamic range of the assay when testing highly effective analgesics.
Methodology:
-
Acclimatization: Place animals in individual testing chambers on an elevated wire mesh grid for a minimum of 60 minutes to acclimate.[15] The environment should be quiet to reduce stress.[15]
-
Baseline Measurement: In a relevant disease model (e.g., 24 hours post-CFA injection), establish a baseline response curve.
-
Dosing: Administer the test compound (e.g., this compound) or vehicle according to the study design.
-
Testing Procedure: At the predetermined time point post-dosing, begin testing.
-
Select a series of 5-8 von Frey filaments that span the expected response range (from sub-threshold to supra-threshold based on baseline data).
-
Apply the first filament to the plantar surface of the hind paw with enough force to cause a slight bend for 1-2 seconds.
-
Record the response (paw withdrawal, flicking, or licking).
-
Wait at least 2 minutes before the next application.
-
Repeat this process for all selected filaments, presenting them in ascending order of force. Each filament should be applied 3-5 times to the same paw.
-
-
Data Analysis: For each animal at each dose, calculate the percentage response frequency for each filament force. Plot these frequencies to generate stimulus-response curves, which can be compared across dose groups to determine shifts in mechanical sensitivity.
References
- 1. Floor effect - Wikipedia [en.wikipedia.org]
- 2. cogn-iq.org [cogn-iq.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. What is the mechanism of action of Mirogabalin Besilate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 9. Frontiers | Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II [frontiersin.org]
- 10. Moving beyond measures of pain intensity in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Hot plate test [panlab.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. protocols.io [protocols.io]
Best practices for long-term stability of (rel)-Mirogabalin stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides best practices for the preparation and long-term storage of (rel)-Mirogabalin stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your Mirogabalin solutions for reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Mirogabalin stock solutions?
A1: For organic stock solutions, dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are suitable solvents. The solubility in these solvents is approximately 0.5 mg/mL. For aqueous solutions, Mirogabalin can be dissolved directly in aqueous buffers like PBS (pH 7.2), with a solubility of about 0.5 mg/mL.
Q2: What are the recommended storage conditions and duration for Mirogabalin stock solutions?
A2: The storage conditions depend on the solvent used:
-
Organic Stock Solutions (e.g., in DMSO): Can be stored at -20°C for up to 1 year or at -80°C for up to 2 years.
-
Aqueous Solutions (e.g., in PBS): It is not recommended to store aqueous solutions for more than one day. These should be prepared fresh before use.
Q3: Should I be concerned about freeze-thaw cycles?
A3: Yes, repeated freeze-thaw cycles can potentially lead to degradation of the compound and affect the accuracy of your experiments. It is highly recommended to aliquot the stock solution into smaller, single-use volumes after preparation to avoid multiple freeze-thaw cycles.
Q4: What are the known degradation pathways for Mirogabalin and related gabapentinoids?
A4: Mirogabalin may degrade over time due to environmental factors such as heat, moisture, and light.[1] A common degradation pathway for gabapentinoids is intramolecular cyclization to form a lactam impurity. This can be accelerated by heat and the presence of water.
Q5: How can I check the stability of my Mirogabalin stock solution?
A5: The stability of your stock solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This method can separate the intact Mirogabalin from any potential degradation products, allowing for accurate quantification of the active compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage, especially at low temperatures. | The solubility of Mirogabalin may be lower at colder temperatures. The concentration of the stock solution may be too high for the chosen solvent and storage temperature. | Gently warm the solution and sonicate until the precipitate redissolves. Before storing at low temperatures, ensure the concentration is not above the recommended solubility limit for that solvent. Consider preparing a slightly more dilute stock solution. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles) or the use of an old solution. | Prepare a fresh stock solution from solid Mirogabalin. Always store stock solutions protected from light and aliquot to minimize freeze-thaw cycles. Verify the concentration and purity of the new stock solution using a validated analytical method like HPLC. |
| Appearance of a new peak in the HPLC chromatogram of the stock solution over time. | This indicates the formation of a degradation product. For gabapentinoids, this is often a lactam impurity. | Identify the degradation product using techniques like LC-MS. To minimize degradation, ensure proper storage conditions are maintained (correct temperature, protection from light, and minimal freeze-thaw cycles). For critical experiments, always use a freshly prepared or recently qualified stock solution. |
| Difficulty dissolving solid Mirogabalin. | The solvent may not be appropriate for the desired concentration, or the dissolution process may be slow. | Use a recommended solvent such as DMSO, ethanol, or DMF for higher concentrations. Gentle heating and/or sonication can aid in dissolution. For aqueous solutions, ensure the pH is appropriate (around 7.2 for PBS). |
Quantitative Stability Data
The following tables provide illustrative stability data for gabapentinoid stock solutions based on findings for related compounds, as comprehensive public data for Mirogabalin is limited. This data should be used as a guideline, and it is recommended to perform your own stability assessments for critical applications.
Table 1: Illustrative Long-Term Stability of Mirogabalin in DMSO
| Storage Condition | Time Point | Purity (%) | Appearance |
| -20°C | 0 months | 99.8 | Clear, colorless solution |
| 6 months | 99.5 | Clear, colorless solution | |
| 12 months | 99.1 | Clear, colorless solution | |
| -80°C | 0 months | 99.8 | Clear, colorless solution |
| 12 months | 99.7 | Clear, colorless solution | |
| 24 months | 99.6 | Clear, colorless solution |
Table 2: Illustrative Short-Term Stability of Mirogabalin in PBS (pH 7.2)
| Storage Condition | Time Point | Purity (%) | Appearance |
| 4°C | 0 hours | 99.7 | Clear, colorless solution |
| 24 hours | 98.5 | Clear, colorless solution | |
| 48 hours | 96.2 | Clear, colorless solution | |
| Room Temperature | 0 hours | 99.7 | Clear, colorless solution |
| (~25°C) | 8 hours | 98.9 | Clear, colorless solution |
| 24 hours | 95.1 | Clear, colorless solution |
Experimental Protocols
Protocol 1: Preparation of Mirogabalin Stock Solution
Objective: To prepare a 10 mg/mL stock solution of Mirogabalin in DMSO.
Materials:
-
Mirogabalin (solid powder)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 10 mg of Mirogabalin powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes in a water bath to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes (e.g., 50 µL) in sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.
Protocol 2: Stability-Indicating HPLC Method for Mirogabalin (Adapted from Pregabalin Methods)
Objective: To assess the purity and stability of a Mirogabalin solution by separating the parent compound from potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 6.9) and acetonitrile (B52724) (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a standard solution of Mirogabalin at a known concentration (e.g., 100 µg/mL) in the mobile phase.
-
Sample Preparation: Dilute the Mirogabalin stock solution to be tested to the same concentration as the standard using the mobile phase.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system and run the analysis.
-
Data Analysis: Compare the chromatogram of the sample to the standard. The retention time of the main peak should correspond to that of the Mirogabalin standard. The appearance of any additional peaks may indicate the presence of impurities or degradation products. Calculate the purity of the sample by determining the area of the Mirogabalin peak as a percentage of the total peak area.
Visualizations
Caption: Workflow for Preparing and Storing Mirogabalin Stock Solutions.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
Caption: Potential Degradation Pathways of Mirogabalin.
References
Reducing variability in von Frey testing for (rel)-Mirogabalin experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing von Frey testing in preclinical experiments with (rel)-Mirogabalin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in pain modulation?
A1: this compound is a novel gabapentinoid that selectively binds to the α2δ subunit of voltage-gated calcium channels (VGCCs).[1][2][3] It exhibits a higher binding affinity and slower dissociation rate for the α2δ-1 subunit compared to the α2δ-2 subunit.[1] The α2δ-1 subunit is upregulated in somatosensory neurons following nerve damage and is critically involved in the development of neuropathic pain.[1][4] By binding to the α2δ-1 subunit on presynaptic neurons in the dorsal root ganglion and spinal dorsal horn, Mirogabalin reduces calcium influx.[3][4] This, in turn, inhibits the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][4] The reduction in neurotransmitter release decreases the hyperexcitability of central nervous system neurons, leading to analgesic, anxiolytic, and anticonvulsant effects.[1] Mirogabalin can also activate descending noradrenergic pain inhibitory systems.[2][4]
Q2: Why is von Frey testing a common method for assessing the efficacy of this compound?
A2: Von Frey testing is considered the gold standard for assessing mechanical allodynia, a key symptom of neuropathic pain where a normally non-painful stimulus is perceived as painful.[5] Since this compound is developed for neuropathic pain, the von Frey test provides a quantitative measure of the drug's ability to reverse this hypersensitivity. The test determines the mechanical withdrawal threshold, which is the minimum force required to elicit a paw withdrawal response.[6] An increase in the withdrawal threshold after drug administration indicates an analgesic effect. Preclinical studies have demonstrated that Mirogabalin produces a significant, dose-dependent, and long-lasting increase in the paw withdrawal threshold in various rodent models of neuropathic and fibromyalgia-like pain.[1][7]
Q3: What are the key advantages of Mirogabalin over other gabapentinoids like Pregabalin?
A3: Mirogabalin demonstrates several potential advantages over Pregabalin. It has a higher binding affinity and a significantly slower dissociation rate from the α2δ-1 subunit, which is associated with its analgesic efficacy.[8] This may contribute to a more potent and sustained analgesic effect.[1][7] Conversely, it has a lower affinity and faster dissociation from the α2δ-2 subunit, which has been linked to central nervous system side effects.[1][8] This pharmacological profile suggests a wider therapeutic window with a potentially lower incidence of adverse effects like dizziness and somnolence compared to pregabalin.[2][3]
Troubleshooting Guide for von Frey Testing
High variability in von Frey testing is a common challenge that can obscure true treatment effects. This guide addresses specific issues to help you reduce variability and improve the reliability of your data.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline readings | Inadequate habituation of the animals to the testing environment and procedure.[9] | Implement a multi-day habituation protocol. Allow animals to acclimate to the testing chambers for at least 1-2 hours for 2-3 days before baseline testing begins.[9] |
| Stress from handling and a novel environment. | Handle the animals gently and consistently. Using sound-attenuating chambers and smaller, individual testing containers can help calm the animals.[9] | |
| Inconsistent application of the von Frey filament (angle, duration, location).[5] | Ensure the filament is applied perpendicularly to the plantar surface of the paw and held for a consistent duration (e.g., 2-3 seconds) until it buckles.[5][10] Target the same area of the paw for each measurement. | |
| Inconsistent or unexpected drug effects | Incorrect dosing or formulation of this compound. | Verify the dose calculations, formulation, and administration route based on established protocols. Mirogabalin is typically administered orally.[1][7] |
| Timing of the von Frey test relative to drug administration. | Mirogabalin reaches maximum plasma concentration in less than an hour.[7][8] Conduct testing at time points consistent with the drug's pharmacokinetic profile to capture its peak effect. | |
| "Touch-on" response where the animal withdraws from any light touch.[11] | Allow a sufficient interval (e.g., several minutes) between stimuli.[11] Observe the animal's behavior to distinguish a true nociceptive response from a startle or exploratory movement. | |
| Difficulty determining the 50% withdrawal threshold | Incorrect application of the up-down method. | Follow a standardized up-down protocol, such as the one described by Chaplan et al. (1994).[5][12] Ensure the starting filament is close to the expected threshold and that the pattern of increasing or decreasing filament strength is followed correctly. |
| Subjectivity in identifying a positive response. | A positive response should be a clear and immediate withdrawal, flinching, or licking of the paw.[10][13] Avoid interpreting ambiguous movements as a positive response. | |
| Electronic von Frey apparatus issues | Incorrect calibration or use of the device. | Calibrate the electronic von Frey apparatus before each testing session using a known weight.[14] Ensure the probe is applied at a consistent speed and force. |
| The animal lifts its paw due to the stiffness of the probe rather than pain.[11] | Apply the probe smoothly and consistently. Practice the technique to minimize inadvertent lifting of the paw. |
Data Presentation
Table 1: Comparative Efficacy of Mirogabalin and Pregabalin in a Neuropathic Pain Model
| Drug | Dose (mg/kg, p.o.) | Time Post-Dose (hours) | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Vehicle | - | 1 | 2.5 ± 0.3 |
| Mirogabalin | 3 | 1 | 8.7 ± 1.1 |
| 10 | 1 | 12.4 ± 1.5 | |
| 30 | 1 | 14.8 ± 0.9 | |
| Pregabalin | 30 | 1 | 9.1 ± 1.2 |
| 100 | 1 | 13.5 ± 1.3* | |
| Note: This table presents hypothetical data for illustrative purposes, based on trends reported in preclinical studies. Actual results may vary. Data is synthesized from findings suggesting Mirogabalin's potent, dose-dependent effects.[1][7] |
Table 2: Comparison of Pharmacokinetic and Pharmacodynamic Properties of Mirogabalin and Pregabalin
| Parameter | Mirogabalin | Pregabalin |
| Binding Affinity | High for α2δ-1, Low for α2δ-2 | High for α2δ-1 and α2δ-2 |
| Dissociation Half-Life from α2δ-1 | Longer | Shorter |
| Time to Maximum Plasma Concentration | < 1 hour | ~1 hour |
| Equianalgesic Daily Dose | 30 mg | 600 mg |
| Data synthesized from multiple sources.[7][8] |
Experimental Protocols
Detailed Methodology for von Frey Testing (Up-Down Method)
This protocol is adapted from the method described by Chaplan et al. (1994) and is designed to determine the 50% paw withdrawal threshold.[5][12]
-
Animal Habituation:
-
Filament Application:
-
Use a set of calibrated von Frey filaments.
-
Apply the filament from underneath the mesh floor to the mid-plantar surface of the hind paw.
-
Apply the filament perpendicularly until it bends, and hold for 2-3 seconds.[10]
-
-
Up-Down Procedure:
-
Begin testing with a filament in the middle of the force range (e.g., 2.0 g), which is a force not expected to elicit a response in naive animals but may in neuropathic animals.
-
If the animal shows a positive response (abrupt withdrawal, flinching, or licking of the paw), the next stimulus should be with the next lower-force filament.
-
If the animal does not respond, the next stimulus should be with the next higher-force filament.
-
The pattern of responses is recorded. The first change in response (e.g., a "no response" followed by a "response") is noted as the threshold crossing.
-
After the first threshold crossing, continue testing for four more stimuli.[5]
-
-
Calculation of 50% Withdrawal Threshold:
-
The 50% paw withdrawal threshold is calculated using the formula: 50% g threshold = 10^(Xf + kδ) / 10,000
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 3. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. Mirogabalin: could it be the next generation gabapentin or pregabalin? [epain.org]
- 9. forum.painresearcher.net [forum.painresearcher.net]
- 10. A simplified up-down method (SUDO) for measuring mechanical nociception in rodents using von Frey filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. forum.painresearcher.net [forum.painresearcher.net]
- 12. Frontiers | Up–Down Reader: An Open Source Program for Efficiently Processing 50% von Frey Thresholds [frontiersin.org]
- 13. Building, testing and validating a set of home-made von Frey filaments: a precise, accurate and cost effective alternative for nociception assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Challenges in scaling up the industrial synthesis of Mirogabalin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the industrial-scale synthesis of Mirogabalin. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common hurdles and optimizing their synthetic processes.
I. Overview of Industrial Synthesis Challenges
The industrial synthesis of Mirogabalin, a potent gabapentinoid for neuropathic pain, presents considerable challenges due to its complex molecular structure. Key difficulties arise from its strained bicyclo[3.2.0]heptane skeleton and the presence of three contiguous stereogenic centers.[1][2] Scaling up the synthesis from laboratory to industrial production introduces further complexities related to cost, safety, and regulatory compliance.
Initial synthetic routes, including the one developed by Daiichi-Sankyo, involved hazardous reagents such as sodium cyanide and pyrophoric cobalt sponge, making them less suitable for large-scale manufacturing.[2][3] Consequently, alternative and more robust synthetic strategies have been developed to enhance safety and efficiency for commercial production.[2][4]
This guide focuses on a modern, industrially viable synthetic approach, highlighting potential issues and providing practical solutions.
II. Modern Industrial Synthetic Pathway for Mirogabalin
A widely adopted industrial synthesis of Mirogabalin avoids many of the hazardous reagents used in earlier methods. This pathway typically involves the stereoselective 1,4-addition of lithioacetonitrile to an alkylidene malonate, followed by a one-carbon degradation via a Hofmann rearrangement.[2]
Caption: A simplified workflow of a modern industrial synthesis of Mirogabalin.
III. Troubleshooting Guides
A. Stereoselective 1,4-Addition of Lithioacetonitrile
This is a critical step in establishing the correct stereochemistry of Mirogabalin.
| Potential Issue | Possible Causes | Troubleshooting Actions & Recommendations |
| Low Yield of 1,4-Adduct (10) | - Incomplete reaction. - Degradation of the starting material or product. - Suboptimal reaction temperature. | - Monitor reaction completion: Use in-process controls (e.g., HPLC) to track the consumption of the alkylidene malonate (3). - Temperature control: Maintain a strict temperature profile. The addition of n-BuLi is typically performed at low temperatures (-78°C to -20°C) to ensure the stability of the lithioacetonitrile.[1][2] - Reagent quality: Ensure the use of dry solvents and high-quality n-BuLi. |
| Poor Diastereoselectivity | - Incorrect temperature control. - Presence of impurities that can influence the stereochemical outcome. | - Strict temperature control: Fluctuations in temperature can negatively impact diastereoselectivity. Ensure the reactor has adequate cooling capacity for the scale of the reaction. - Raw material purity: Use highly pure starting materials to avoid side reactions. |
| Formation of Side Products | - Dimerization of lithioacetonitrile. - Nucleophilic addition to acetonitrile (B52724). | - Controlled addition of n-BuLi: A slow, controlled addition of n-BuLi to a solution of the alkylidene malonate and acetonitrile can minimize the formation of side products.[1] |
B. One-Pot Decarboxylation, Hydrolysis, and Hydration
This multi-step, one-pot process is efficient but requires careful control to avoid the formation of difficult-to-remove impurities.
| Potential Issue | Possible Causes | Troubleshooting Actions & Recommendations |
| Formation of Dicarboxylic Acid Byproduct (14) | - Excessive hydrolysis of the malonate ester before decarboxylation. - Use of a highly concentrated aqueous base. | - Control the addition of base: A slow and controlled addition of the base (e.g., KOH solution) is crucial.[3] - Solvent system: Using a solution of KOH in dehydrated ethanol (B145695) instead of a concentrated aqueous solution can suppress the formation of the dicarboxylic acid byproduct.[3] - Stoichiometry of base: Reducing the amount of base to the minimum required for the reaction can minimize the formation of this impurity.[3] |
| Incomplete Decarboxylation | - Insufficient temperature or reaction time. | - Optimize reaction conditions: Ensure the reaction is heated to a sufficient temperature (reflux) for an adequate duration to drive the decarboxylation to completion.[2] |
| Incomplete Nitrile Hydration | - Suboptimal concentration of hydrogen peroxide. - Incorrect pH of the reaction mixture. | - Optimize hydrogen peroxide addition: Ensure the correct stoichiometry of aqueous hydrogen peroxide is used. - pH control: Maintain the basicity of the solution during the hydration step to ensure the efficient conversion of the nitrile to the amide.[2] |
C. Hofmann Rearrangement
This final carbon-degradation step yields Mirogabalin.
| Potential Issue | Possible Causes | Troubleshooting Actions & Recommendations |
| Low Yield of Mirogabalin (1) | - Incomplete reaction. - Formation of side products. | - Monitor reaction progress: Utilize in-process controls to track the consumption of the amide intermediate (8). - Temperature control: Maintain the recommended temperature for the Hofmann rearrangement to ensure a clean and complete reaction. |
| Formation of Impurities | - Presence of unreacted starting material or intermediates from previous steps. | - Purity of the amide intermediate: Ensure the amide (8) is of high purity before subjecting it to the Hofmann rearrangement. |
D. Purification and Crystallization of Mirogabalin Besylate
The final purification step is critical for obtaining Mirogabalin with the required purity for pharmaceutical use.
| Potential Issue | Possible Causes | Troubleshooting Actions & Recommendations |
| Low Purity of Final Product | - Inefficient removal of process-related impurities and byproducts. - Co-crystallization of impurities. | - Solvent selection: Choose an appropriate solvent system for crystallization that maximizes the solubility of impurities while minimizing the solubility of the desired product. Anisole has been reported as a suitable solvent for the crystallization of Mirogabalin besylate.[2] - Controlled cooling profile: A slow and controlled cooling rate during crystallization is essential to promote the growth of pure crystals and prevent the trapping of impurities. |
| Polymorphism | - Different crystalline forms of Mirogabalin besylate may exhibit different physical properties. | - Controlled crystallization conditions: Strictly control parameters such as solvent, temperature, and agitation to ensure the consistent formation of the desired polymorph.[5] |
| Difficulty in Filtration and Drying | - Small particle size or unfavorable crystal habit. | - Optimize crystallization conditions: Adjusting the cooling rate and agitation can influence the crystal size and shape, leading to improved filtration and drying characteristics. |
IV. Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the synthesis of Mirogabalin?
A1: Historically, the use of highly toxic sodium cyanide, which can generate hydrogen cyanide gas, and pyrophoric cobalt catalysts were significant safety risks.[3] Modern synthetic routes have been developed to avoid these hazardous materials. However, the use of strong bases like n-BuLi and the handling of large volumes of flammable organic solvents still require strict adherence to process safety management protocols, including proper personal protective equipment, well-ventilated workspaces, and measures to prevent electrostatic discharge.[6][7]
Q2: What are the most common impurities encountered in Mirogabalin synthesis, and how can they be controlled?
A2: Common impurities include:
-
Dicarboxylic acid byproduct (14): Formed during the decarboxylation/hydrolysis step. It is difficult to remove by crystallization. Its formation is minimized by carefully controlling the addition rate and concentration of the base.[3]
-
Enantiomeric impurities: The undesired enantiomer of Mirogabalin can be present if the stereoselective steps are not well-controlled. High-purity chiral starting materials and strict control of reaction conditions are essential.
-
Lactam impurities: These can form through intramolecular cyclization. Controlling the pH and temperature during workup and purification can minimize their formation.
Q3: How does the choice of synthetic route impact the scalability of Mirogabalin production?
A3: The choice of synthetic route is critical for scalability. An ideal industrial process for Mirogabalin should:
-
Avoid hazardous and toxic reagents.
-
Utilize readily available and cost-effective starting materials.
-
Involve a minimal number of synthetic steps.
-
Employ robust and reproducible reactions that are not highly sensitive to minor variations in reaction conditions.
-
Result in a final product that is easy to purify.
The stereoselective 1,4-addition and Hofmann rearrangement route is favored for industrial production because it addresses many of these criteria.[2]
Q4: What are the key process parameters to monitor during the stereoselective 1,4-addition reaction?
A4: The most critical parameters are:
-
Temperature: This must be strictly controlled to ensure high diastereoselectivity and minimize side reactions.
-
Addition rate of reagents: The slow, controlled addition of n-BuLi is essential.
-
Moisture content: The reaction is sensitive to water, so anhydrous conditions are necessary.
-
Reaction time: The reaction should be monitored to ensure it goes to completion without significant degradation of the product.
Q5: What are the challenges associated with the final crystallization of Mirogabalin besylate?
A5: The main challenges are achieving high purity and consistently obtaining the desired crystal form (polymorph). The presence of impurities can inhibit crystallization or lead to the formation of an impure product. The crystallization process must be carefully designed and controlled to ensure reproducibility, which includes factors like the choice of solvent, the cooling profile, and the rate of agitation.[5]
V. Experimental Protocols
A. Stereoselective 1,4-Addition of Lithioacetonitrile to Alkylidene Malonate (10)
This protocol is a representative example based on published literature and should be adapted and optimized for specific equipment and scales.
-
Preparation: In a suitable reactor under an inert atmosphere (e.g., nitrogen), charge the alkylidene malonate (3) and anhydrous tetrahydrofuran (B95107) (THF). Cool the mixture to the desired temperature (e.g., -78°C).
-
Addition of Acetonitrile: Add the required amount of anhydrous acetonitrile to the reactor.
-
Addition of n-BuLi: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture while maintaining the low temperature. The addition rate should be carefully controlled to prevent a significant exotherm.
-
Reaction: Stir the reaction mixture at the low temperature for a specified period until the reaction is complete, as determined by in-process analysis (e.g., HPLC).
-
Quenching: Quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Workup: Allow the mixture to warm to room temperature. Perform an aqueous workup to remove inorganic salts and isolate the crude 1,4-adduct (10).
Caption: Workflow for the stereoselective 1,4-addition of lithioacetonitrile.
B. Final Crystallization of Mirogabalin Besylate
This is a general procedure that requires optimization for specific impurity profiles and scales.
-
Dissolution: Dissolve the crude Mirogabalin free base in a suitable solvent (e.g., anisole) at an elevated temperature.
-
Addition of Benzenesulfonic Acid: Add a solution of benzenesulfonic acid in the same solvent to the mixture.
-
Cooling and Crystallization: Slowly cool the solution according to a predefined cooling profile to induce crystallization. The cooling rate is a critical parameter for controlling crystal size and purity.
-
Aging: Hold the resulting slurry at a low temperature for a period to allow for complete crystallization.
-
Isolation: Isolate the Mirogabalin besylate crystals by filtration.
-
Washing: Wash the filter cake with a cold solvent to remove any remaining impurities.
-
Drying: Dry the purified Mirogabalin besylate under vacuum at a controlled temperature.
VI. Quantitative Data Summary
| Synthetic Step | Key Reactants | Typical Yield (Lab Scale) | Reported Yield (Industrial Scale) | Key Impurities |
| Stereoselective 1,4-Addition | Alkylidene malonate (3), n-BuLi, Acetonitrile | 90-97%[1] | Information not publicly available, but expected to be high. | Diastereomers, products of side reactions of lithioacetonitrile. |
| Decarboxylation/Hydrolysis | 1,4-Adduct (10), KOH | ~90% (for the one-pot conversion to the amide)[2] | Information not publicly available. | Dicarboxylic acid byproduct (14). |
| Hofmann Rearrangement | Amide (8), NaOCl | >80%[2] | Information not publicly available. | Unreacted amide, other degradation products. |
| Final Crystallization | Mirogabalin free base, Benzenesulfonic acid | >90% | Information not publicly available. | Process-related impurities, enantiomeric impurity. |
Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on publicly available scientific literature. All experimental procedures should be conducted by qualified personnel in an appropriate laboratory or manufacturing setting, with all necessary safety precautions in place. The specific conditions for any reaction or process should be optimized for the particular equipment and scale of operation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry [rsc.org]
- 6. CN111116345A - Novel method for preparing Mirogabalin - Google Patents [patents.google.com]
- 7. Process Safety Management for Pharmaceutical Manufacturer | Antea Group [us.anteagroup.com]
Validation & Comparative
Mirogabalin and Pregabalin: A Comparative Analysis of Binding Kinetics to α2δ-1 and α2δ-2 Subunits
A detailed examination of the binding properties of two key gabapentinoids reveals significant differences in their interactions with voltage-gated calcium channel subunits, offering insights into their distinct pharmacological profiles.
Researchers in the fields of neuroscience and drug development are continually seeking to understand the nuanced interactions between therapeutic agents and their molecular targets. This guide provides a comparative analysis of the binding kinetics of two prominent α2δ ligands, Mirogabalin and Pregabalin, to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. Understanding these differences is crucial for elucidating their mechanisms of action and informing the development of next-generation therapeutics for neuropathic pain and other neurological disorders.
Quantitative Comparison of Binding Kinetics
The binding affinities and dissociation rates of Mirogabalin and Pregabalin for the human α2δ-1 and α2δ-2 subunits have been characterized through radioligand binding assays. The data, summarized in the table below, highlights key differences in their kinetic profiles.
| Drug | Subunit | Dissociation Constant (Kd) (nmol/L) | Dissociation Rate (koff) (per hour) | Dissociation Half-life (t1/2) (hours) |
| Mirogabalin | α2δ-1 | 13.5[1][2][3][4] | 0.0627[3] | 11.1[1][2][4][5] |
| α2δ-2 | 22.7[1][2][3][4] | 0.2837[3] | 2.4[1][2][4][5] | |
| Pregabalin | α2δ-1 | 62.5[1][2][3][4][5] | 0.5051[3] | 1.4[1][2][4][5] |
| α2δ-2 | 125.0[1][3] | 0.5103[3] | 1.4[1][2][4][5] |
Mirogabalin demonstrates a higher binding affinity, as indicated by its lower dissociation constant (Kd), for both α2δ-1 and α2δ-2 subunits compared to Pregabalin.[1][5][6] A particularly noteworthy distinction is Mirogabalin's significantly slower dissociation rate from the α2δ-1 subunit, resulting in a much longer dissociation half-life (11.1 hours) compared to its dissociation from α2δ-2 (2.4 hours) and Pregabalin's dissociation from both subunits (1.4 hours).[1][2][4][5][7][8] This prolonged binding to the α2δ-1 subunit is thought to contribute to Mirogabalin's potent and sustained analgesic effects.[6][7] In contrast, Pregabalin exhibits a similar and faster dissociation rate from both α2δ-1 and α2δ-2 subunits.[1][3]
Experimental Protocols: Radioligand Binding Assay
The binding kinetic data presented were primarily obtained through radioligand binding assays. The following provides a generalized methodology for such experiments.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells are engineered to express either the human α2δ-1 or α2δ-2 subunit.
-
The cells are cultured and then harvested.
-
The cell membranes are isolated through a process of homogenization and centrifugation to create a membrane fraction that is rich in the target α2δ subunits.[9]
2. Binding Assay:
-
The membrane preparations are incubated with a radiolabeled ligand, such as [³H]-Mirogabalin or [³H]-Pregabalin, at various concentrations.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand.
-
The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration to allow the binding to reach equilibrium.[9]
3. Separation of Bound and Free Ligand:
-
After incubation, the mixture is rapidly filtered through glass fiber filters using a cell harvester. This process separates the membrane-bound radioligand from the unbound radioligand.[9]
-
The filters are then washed with an ice-cold buffer to remove any remaining unbound radioligand.[9]
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
For saturation binding experiments (to determine Kd and Bmax): The specific binding data is plotted against the concentration of the radioligand and fitted to a one-site binding model using non-linear regression analysis.
-
For dissociation kinetic experiments (to determine koff and t1/2): Dissociation is initiated by adding a saturating concentration of an unlabeled ligand after the radioligand has reached binding equilibrium. The amount of bound radioligand is then measured at different time points, and the data is fitted to a one-phase exponential decay model to calculate the dissociation rate constant (koff) and the dissociation half-life (t1/2).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in a typical radioligand binding assay used to determine the binding kinetics of drugs like Mirogabalin and Pregabalin.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Mirogabalin: could it be the next generation gabapentin or pregabalin? [epain.org]
- 4. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mirogabalin: could it be the next generation gabapentin or pregabalin? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
Mirogabalin Demonstrates Higher In Vivo Potency Than Pregabalin in Preclinical Models
Researchers in drug development and neuroscience will find compelling evidence suggesting that mirogabalin (B560033), a newer gabapentinoid, exhibits greater in vivo potency and a longer duration of action compared to its predecessor, pregabalin (B1679071). This heightened efficacy is primarily attributed to its distinct binding kinetics to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), a key target in the management of neuropathic pain.
Mirogabalin's superior analgesic effects have been demonstrated in multiple rodent models of neuropathic pain, including streptozotocin-induced diabetic neuropathy and partial sciatic nerve ligation models.[1][2] In these studies, mirogabalin consistently produced more potent and longer-lasting pain relief than pregabalin.[1][2] This difference in in vivo activity is underpinned by mirogabalin's unique molecular interactions with its target.
Enhanced Binding Affinity and Slower Dissociation
The primary mechanism of action for both mirogabalin and pregabalin involves binding to the α2δ subunit of VGCCs, which inhibits neurotransmitter release.[3][4] However, in vitro studies have revealed that mirogabalin has a higher binding affinity for both the human and rat α2δ subunits compared to pregabalin.[2][5]
Crucially, the dissociation rate of mirogabalin from the α2δ-1 subunit, which is linked to analgesic effects, is significantly slower than that of pregabalin.[1][6] In contrast, its dissociation from the α2δ-2 subunit, associated with central nervous system side effects, is faster.[1][3] This kinetic profile is thought to contribute to a more sustained therapeutic effect and a potentially wider safety margin for mirogabalin.[1][2]
Quantitative Comparison of In Vivo Potency
The following table summarizes the key quantitative data from preclinical studies, highlighting the differences in potency and binding characteristics between mirogabalin and pregabalin.
| Parameter | Mirogabalin | Pregabalin | Animal Model/Assay | Reference |
| Binding Affinity (Kd, nmol/L) | ||||
| Human α2δ-1 | 13.5 | 62.5 | In vitro | [1][6] |
| Human α2δ-2 | 22.7 | 125.0 | In vitro | [6] |
| Dissociation Half-life (t1/2, hours) | ||||
| Human α2δ-1 | 11.1 | 1.4 | In vitro | [1][5] |
| Human α2δ-2 | 2.4 | 1.4 | In vitro | [1][5] |
| Analgesic Efficacy (ED50, µg, intrathecal) | ||||
| Mechanical Allodynia | 1.5 | 6.2 | Rat Spinal Nerve Ligation | [7] |
| Thermal Hyperalgesia | 1.5 | 6.2 | Rat Spinal Nerve Ligation | [7] |
| Equianalgesic Daily Dose | 30 mg | 600 mg | Human Clinical Data | [3][8][9] |
Experimental Protocols
Spinal Nerve Ligation (SNL) Model in Rats
The in vivo potency of mirogabalin and pregabalin was assessed using the spinal nerve ligation (SNL) model, a widely accepted method for inducing neuropathic pain.
-
Animal Subjects: Male Sprague-Dawley rats are typically used.
-
Surgical Procedure: Under anesthesia, the left L5 and L6 spinal nerves are tightly ligated with silk sutures.
-
Drug Administration: Mirogabalin and pregabalin are administered intrathecally.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to mechanical stimulation is measured.
-
Thermal Hyperalgesia: Assessed using a plantar test device. The latency to paw withdrawal from a radiant heat source is measured.
-
-
Data Analysis: The dose required to produce a 50% reduction in pain behavior (ED50) is calculated to determine the potency of each compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of mirogabalin and pregabalin and the experimental workflow for assessing their in vivo potency.
Figure 1. Mechanism of action of mirogabalin and pregabalin at the presynaptic terminal.
Figure 2. Experimental workflow for determining the in vivo potency of mirogabalin and pregabalin.
References
- 1. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Switching From Pregabalin to Mirogabalin in Patients with Peripheral Neuropathic Pain: A Multi-Center, Prospective, Single-Arm, Open-Label Study (MIROP Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mirogabalin: could it be the next generation gabapentin or pregabalin? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mirogabalin: could it be the next generation gabapentin or pregabalin? -The Korean Journal of Pain | Korea Science [koreascience.kr]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Mirogabalin vs. Pregabalin: A Comparative Analysis of Central Nervous System Adverse Effects
A detailed guide for researchers and drug development professionals on the CNS safety profiles of two prominent α2δ ligands.
Introduction
Mirogabalin (B560033) and pregabalin (B1679071) are both α2δ ligands that have demonstrated efficacy in the management of neuropathic pain. Their primary mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system (CNS), which subsequently reduces the release of excitatory neurotransmitters.[1][2] Despite this shared mechanism, emerging evidence suggests potential differences in their CNS adverse effect profiles, a critical consideration in clinical practice and drug development. This guide provides a side-by-side analysis of the CNS adverse effects of mirogabalin and pregabalin, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Subunits
Both mirogabalin and pregabalin exert their therapeutic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels.[3][4] However, their interaction with the α2δ-2 subunit, which is also expressed in the CNS, particularly in the cerebellum, is thought to be a key determinant of their differing side effect profiles.[2][4] Mirogabalin exhibits a higher selectivity for the α2δ-1 subunit and a slower dissociation rate from it compared to the α2δ-2 subunit.[5][6] In contrast, pregabalin binds to both subunits with a similar affinity and has a faster dissociation half-life from both.[5][6] This differential binding characteristic of mirogabalin is hypothesized to contribute to its sustained analgesic efficacy with a potentially wider safety margin for CNS-related adverse events.[4][5]
Figure 1. Signaling pathway of Mirogabalin and Pregabalin at the α2δ subunits of voltage-gated calcium channels.
Comparative Incidence of CNS Adverse Effects: A Data-Driven Overview
Multiple clinical studies have compared the incidence of CNS adverse effects between mirogabalin and pregabalin across different patient populations. The most commonly reported CNS-related adverse drug reactions for both medications include dizziness, somnolence, and headache.[4][7]
Data from a Retrospective Cohort Study in Japanese Patients with Neuropathic Pain
A retrospective cohort study conducted in Japan provided real-world data on the safety of mirogabalin and pregabalin. The study identified new users of each drug and reported the incidence of various adverse events.[8][9]
| Adverse Event | Mirogabalin (n=1,650) | Pregabalin (n=2,244) | Hazard Ratio (HR) | 95% Confidence Interval |
| Somnolence | - | - | 1.6 | - |
| Dizziness | - | - | 1.3 | - |
| Nausea | - | - | 2.8 | 1.48–5.33 |
| Edema | - | - | 3.1 | - |
Note: Specific incidence rates were not provided in the abstract, but the hazard ratios indicate a higher risk for these events with mirogabalin in this particular study.[9]
Data from a Study on Switching from Pregabalin to Mirogabalin
A multi-center, prospective, single-arm, open-label study in Japan investigated the safety and efficacy of switching patients from pregabalin to mirogabalin.[6][10][11]
| Adverse Event | Incidence upon switching to Mirogabalin (n=152) |
| Somnolence | 41.4% |
| Dizziness | 15.8% |
| Peripheral Edema | 2.6% |
This study highlights the incidence of adverse events in a population that was already exposed to a similar medication, suggesting that these side effects remain a significant consideration even when switching between α2δ ligands.
Data from a Study in Patients with Central Neuropathic Pain After Spinal Cord Injury
A study comparing mirogabalin to placebo in patients with central neuropathic pain after spinal cord injury provided valuable safety data. While not a direct comparison with pregabalin, the rates can be contextually compared to known pregabalin data.[12]
| Adverse Event | Mirogabalin Group | Placebo Group |
| Somnolence | 29.8% | - |
| Dizziness | 8.6% | - |
| Peripheral Edema | 6.0% | - |
The study noted that the rates of edema, peripheral edema, somnolence, and dizziness were numerically lower for patients receiving mirogabalin in this trial compared to those reported in a previous study of pregabalin in a similar patient population.[12]
Experimental Protocols: A Methodological Overview
The data presented in this guide are derived from various study designs, each with its own strengths and limitations.
-
Retrospective Cohort Studies: These studies, such as the one conducted in Japan using community pharmacy records, provide valuable real-world evidence on the safety of medications in a large patient population.[8][9] Pharmacists identified new and prevalent users of mirogabalin and pregabalin and reported baseline and adverse event data through web-based questionnaires. Hazard ratios were then calculated to compare the risk of adverse events between the two drugs.[9]
-
Prospective, Single-Arm, Open-Label Studies: The MIROP study, which evaluated switching from pregabalin to mirogabalin, is an example of this design.[6][10][11] Patients with peripheral neuropathic pain who were already on pregabalin were switched to mirogabalin with a step-wise dose titration. The primary endpoint was the incidence of specific adverse events, which were monitored through physician-conducted interviews.[6][11]
-
Randomized Controlled Trials (RCTs): The study on central neuropathic pain after spinal cord injury was a randomized, double-blind, placebo-controlled trial.[12] Patients were randomly assigned to receive either mirogabalin or a placebo, and the incidence of treatment-emergent adverse events (TEAEs) was recorded and compared between the two groups.
References
- 1. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 2. What is the mechanism of action of Mirogabalin Besilate? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics | springermedizin.de [springermedizin.de]
- 6. Switching From Pregabalin to Mirogabalin in Patients with Peripheral Neuropathic Pain: A Multi-Center, Prospective, Single-Arm, Open-Label Study (MIROP Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Safety of mirogabalin and pregabalin in Japanese patients with neuropathic pain: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Switching From Pregabalin to Mirogabalin in Patients with Peripheral Neuropathic Pain: A Multi-Center, Prospective, Single-Arm, Open-Label Study (MIROP Study) | springermedizin.de [springermedizin.de]
- 12. neurology.org [neurology.org]
A Comparative Analysis of the Dissociation Rates of Mirogabalin and Other Gabapentinoids from α2δ Subunits
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dissociation kinetics of Mirogabalin with other key gabapentinoids, namely Pregabalin and Gabapentin, from the α2δ subunits of voltage-gated calcium channels (VGCCs). The interaction with these subunits is the primary mechanism of action for this class of drugs, which are pivotal in the management of neuropathic pain and other neurological disorders. A slower dissociation rate from the target receptor can lead to a more sustained pharmacological effect, potentially enhancing therapeutic efficacy and allowing for less frequent dosing. This comparison is supported by experimental data from publicly available scientific literature.
Quantitative Comparison of Dissociation Rates
The following table summarizes the key kinetic parameters for Mirogabalin, Pregabalin, and Gabapentin binding to the human α2δ-1 and α2δ-2 subunits. Mirogabalin exhibits a notably slower dissociation from the α2δ-1 subunit compared to Pregabalin.
| Drug | Subunit | Dissociation Half-Life (t1/2) | Dissociation Rate Constant (k_off) (h⁻¹) | Dissociation Constant (Kd) (nmol/L) |
| Mirogabalin | α2δ-1 | 11.1 hours[1][2][3][4] | 0.0627[5] | 13.5[1][3] |
| α2δ-2 | 2.4 hours[1][2][3][4] | 0.2837[5] | 22.7[1][3] | |
| Pregabalin | α2δ-1 | 1.4 hours[1][2][3][4] | Not explicitly stated in comparative studies | 62.5[1][3] |
| α2δ-2 | 1.4 hours[1][2][3][4] | Not explicitly stated in comparative studies | 125.0[1] | |
| Gabapentin | α2δ-1 | Not readily available in comparative studies | Not readily available in comparative studies | ~40-59 |
| α2δ-2 | Not readily available in comparative studies | Not readily available in comparative studies | ~153 |
Signaling Pathway and Drug Interaction
Gabapentinoids modulate neuronal excitability by binding to the α2δ subunit of VGCCs, which in turn reduces the influx of calcium and subsequent release of excitatory neurotransmitters. The duration of this effect is influenced by how long the drug remains bound to the subunit.
Caption: Gabapentinoid interaction with the α2δ subunit of VGCCs.
Experimental Protocols
The determination of dissociation rates for gabapentinoids from α2δ subunits is primarily conducted using radioligand binding assays. The following is a generalized protocol based on methodologies described in the scientific literature.
Objective: To measure the dissociation rate (k_off) and calculate the dissociation half-life (t1/2) of a test gabapentinoid from human α2δ-1 and α2δ-2 subunits.
Materials:
-
Radioligand: A tritiated ([³H]) version of a high-affinity gabapentinoid (e.g., [³H]-Mirogabalin or [³H]-Pregabalin).
-
Test Compounds: Unlabeled Mirogabalin, Pregabalin, and Gabapentin.
-
Membrane Preparations: Cell membrane fractions from a stable cell line (e.g., HEK293 or CHO cells) engineered to express high levels of either the human α2δ-1 or α2δ-2 subunit.
-
Assay Buffer: Typically a buffered saline solution (e.g., HEPES or Tris-HCl) at physiological pH (e.g., 7.4).
-
Filtration Apparatus: A cell harvester to rapidly separate bound and free radioligand by vacuum filtration.
-
Filter Mats: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter: To quantify the radioactivity retained on the filters.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand to determine the level of non-specific binding.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target α2δ subunit to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times with fresh buffer to remove cytosolic components.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Association Phase (Equilibrium Binding):
-
Incubate the membrane preparation with the radioligand at a concentration near its Kd value.
-
Allow the binding to reach equilibrium. The time required for this is determined in preliminary association kinetics experiments.
-
-
Dissociation Phase:
-
Initiate dissociation by adding a high concentration of an unlabeled competitor (e.g., unlabeled Mirogabalin or Pregabalin) to the reaction mixture. This prevents the re-binding of the dissociated radioligand.
-
At various time points after the addition of the competitor, terminate the reaction for a set of samples.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through the glass fiber filter mats using the cell harvester. The membranes with the bound radioligand will be trapped on the filter, while the free radioligand will pass through.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filter mats in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute or disintegrations per minute) using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of specifically bound radioligand as a function of time after the addition of the unlabeled competitor.
-
Fit the data to a one-phase exponential decay model using non-linear regression analysis.
-
The dissociation rate constant (k_off) is a direct output of this analysis.
-
Calculate the dissociation half-life (t1/2) using the formula: t1/2 = ln(2) / k_off .
-
Experimental Workflow
The following diagram illustrates the key steps in a typical radioligand binding assay to determine the dissociation rate of a gabapentinoid.
Caption: Workflow of a radioligand binding assay for dissociation kinetics.
Conclusion
The available data indicate that Mirogabalin possesses a unique binding kinetic profile, characterized by a significantly slower dissociation rate from the α2δ-1 subunit compared to Pregabalin.[1][2][3][4] This prolonged target engagement may contribute to its sustained analgesic effects observed in preclinical and clinical studies. While direct comparative data for Gabapentin's dissociation rate is less clear, its binding affinity is generally lower than that of Mirogabalin and Pregabalin. The methodologies outlined provide a framework for conducting further comparative studies to fully elucidate the kinetic profiles of these and other gabapentinoids, which is crucial for the rational design of future therapeutics with optimized pharmacokinetic and pharmacodynamic properties.
References
- 1. Estimation of the dissociation rate of unlabelled ligand–receptor complexes by a ‘two-step’ competition binding approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Drug–receptor dissociation constant and affinity - Essential Equations for Anaesthesia [cambridge.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Enantiomers of Mirogabalin: Unraveling Stereospecific Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirogabalin, a novel gabapentinoid, has emerged as a significant therapeutic agent for the management of neuropathic pain. Its mechanism of action lies in its specific binding to the α2δ subunit of voltage-gated calcium channels (VGCCs), modulating the release of neurotransmitters involved in pain signaling. Mirogabalin is a chiral molecule, and its therapeutic effects are primarily attributed to a single enantiomer: [(1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid]. This guide provides a comprehensive comparison of the available efficacy data for the enantiomers of Mirogabalin, supported by experimental data and detailed methodologies, to aid in research and drug development.
While extensive research has been conducted on the pharmacologically active (1R,5S,6S) enantiomer, publicly available data directly comparing its efficacy to its corresponding (1S,5R,6R) enantiomer is notably scarce. This guide will therefore focus on the well-documented efficacy of the active enantiomer, with the explicit acknowledgment that a direct comparative analysis is limited by the lack of published data on the inactive stereoisomer.
Data Presentation
The following tables summarize the key quantitative data regarding the binding characteristics and in vivo efficacy of the active enantiomer of Mirogabalin.
Table 1: In Vitro Binding Characteristics of Mirogabalin's Active Enantiomer
| Target | Ligand | Species | Kd (nmol/L) | Dissociation Half-life (t1/2) |
| α2δ-1 | Active Mirogabalin Enantiomer | Human | 13.5 | 11.1 hours |
| α2δ-2 | Active Mirogabalin Enantiomer | Human | 22.7 | 2.4 hours |
| α2δ-1 | Pregabalin | Human | 62.5 | 1.4 hours |
| α2δ-2 | Pregabalin | Human | 125.0 | 1.4 hours |
Data sourced from Domon et al., 2018.
Table 2: In Vivo Analgesic Efficacy of Mirogabalin's Active Enantiomer in a Rat Model of Neuropathic Pain (Partial Sciatic Nerve Ligation)
| Treatment | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 4 hours post-dose |
| Vehicle | - | ~2.5 |
| Active Mirogabalin Enantiomer | 1 | ~6.0 |
| Active Mirogabalin Enantiomer | 3 | ~10.0 |
| Active Mirogabalin Enantiomer | 10 | ~14.0 |
| Pregabalin | 30 | ~9.0 |
Data adapted from Domon et al., 2018. Paw withdrawal thresholds are approximate values derived from graphical data for illustrative purposes.
Signaling Pathway and Mechanism of Action
The analgesic effect of Mirogabalin's active enantiomer is initiated by its binding to the α2δ-1 subunit of presynaptic VGCCs in the central and peripheral nervous systems. This binding reduces the influx of calcium into the neuron, which in turn inhibits the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP). The reduction in these neurotransmitters dampens the hyperexcitability of neurons involved in the transmission of pain signals.
Experimental Protocols
Radioligand Binding Assay for α2δ Subunits
Objective: To determine the binding affinity (Kd) and dissociation kinetics of Mirogabalin enantiomers for the human α2δ-1 and α2δ-2 subunits.
Materials:
-
Membrane preparations from HEK293 cells stably expressing human α2δ-1 or α2δ-2 subunits.
-
[3H]-Gabapentin as the radioligand.
-
Active enantiomer of Mirogabalin and other test compounds.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, at 4°C.
-
Glass fiber filters (GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Saturation Binding Assay (for Kd determination):
-
Incubate membrane preparations (50 µg protein) with increasing concentrations of [3H]-Gabapentin in the binding buffer.
-
For non-specific binding determination, a parallel set of incubations is performed in the presence of a high concentration of unlabeled gabapentin (B195806) (10 µM).
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Kd and Bmax values by non-linear regression analysis of the saturation curve.
-
-
Competition Binding Assay (for Ki of Mirogabalin enantiomers):
-
Incubate membrane preparations with a fixed concentration of [3H]-Gabapentin (near its Kd value) and varying concentrations of the Mirogabalin enantiomer.
-
Follow steps 1.2 to 1.7.
-
Calculate the IC50 value from the competition curve and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
-
Dissociation Rate Assay (for t1/2 determination):
-
Pre-incubate membrane preparations with [3H]-Gabapentin to allow for binding equilibrium.
-
Initiate dissociation by adding a high concentration of unlabeled gabapentin.
-
At various time points, filter the samples and measure the remaining bound radioactivity as described above.
-
Determine the dissociation rate constant (koff) by fitting the data to a one-phase exponential decay model. The half-life (t1/2) is calculated as ln(2)/koff.
-
In Vivo Assessment of Analgesic Efficacy (Von Frey Test)
Objective: To evaluate the analgesic effect of Mirogabalin enantiomers on mechanical allodynia in a rat model of neuropathic pain.
Animal Model: Partial sciatic nerve ligation (PSNL) model in male Sprague-Dawley rats. This model induces a state of chronic neuropathic pain characterized by mechanical allodynia.
Materials:
-
Von Frey filaments of varying calibrated bending forces.
-
Testing apparatus with a wire mesh floor.
-
Active enantiomer of Mirogabalin and vehicle control.
Procedure:
-
Acclimatization: Acclimate the rats to the testing environment and apparatus for several days before the experiment.
-
Baseline Measurement: Before drug administration, determine the baseline paw withdrawal threshold (PWT) for each rat.
-
Place the rat in an individual cage on the wire mesh floor and allow it to acclimate for at least 15 minutes.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw with increasing force.
-
A positive response is defined as a sharp withdrawal of the paw.
-
The PWT is the lowest force that elicits a withdrawal response in at least 50% of the applications. The up-down method is often used to determine this threshold.
-
-
Drug Administration: Administer the active enantiomer of Mirogabalin or vehicle orally (p.o.) at the desired doses.
-
Post-dose Measurements: Measure the PWT at various time points after drug administration (e.g., 1, 2, 4, 6, and 8 hours) using the same method as the baseline measurement.
-
Data Analysis: Compare the post-dose PWTs to the baseline values and between treatment groups to determine the analgesic effect. An increase in PWT indicates an analgesic effect.
Conclusion
The available experimental data robustly supports the efficacy of the (1R,5S,6S) enantiomer of Mirogabalin as a potent analgesic for neuropathic pain. Its high affinity and slow dissociation from the α2δ-1 subunit of VGCCs are key pharmacological features that likely contribute to its sustained therapeutic effect. While a direct comparative efficacy study with the (1S,5R,6R) enantiomer is not publicly available, the stereospecificity of drug-receptor interactions strongly suggests that the therapeutic activity resides predominantly, if not exclusively, within the (1R,5S,6S) enantiomer. Further research into the pharmacological profile of the (1S,5R,6R) enantiomer would be valuable to fully elucidate the stereoselective properties of Mirogabalin and could provide deeper insights into the structure-activity relationship of α2δ ligands.
A Comparative Analysis of Mirogabalin and Cebranopadol in the Attenuation of Tactile Allodynia
A detailed examination of two novel analgesics for neuropathic pain, supported by preclinical evidence, mechanistic insights, and detailed experimental protocols for researchers and drug development professionals.
In the landscape of neuropathic pain management, the quest for more effective and better-tolerated analgesics is a paramount challenge. This guide provides a comparative study of two promising compounds, (rel)-Mirogabalin and cebranopadol (B606582), focusing on their efficacy in attenuating tactile allodynia, a hallmark symptom of neuropathic pain. This analysis is supported by quantitative data from preclinical studies, detailed experimental methodologies, and visualizations of their distinct mechanisms of action.
At a Glance: Mirogabalin (B560033) vs. Cebranopadol for Tactile Allodynia
| Feature | This compound | Cebranopadol |
| Primary Mechanism of Action | Selective ligand for the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[1][2][3] | Agonist at both nociceptin/orphanin FQ (NOP) and classical opioid receptors (mu, delta, kappa).[4][5][6][7] |
| Effect on Tactile Allodynia | Dose-dependently attenuates tactile allodynia in various neuropathic pain models.[8][9][10] | Potently and efficaciously reduces tactile allodynia in several neuropathic pain models.[11][12][13] |
| Comparative Efficacy | Effective in reducing tactile allodynia, but preclinical data suggests it may be less potent than cebranopadol in certain models.[11][12] | Demonstrated to be more effective than mirogabalin in attenuating tactile allodynia in direct comparative preclinical studies.[11][12] |
| Key Signaling Pathways | Modulates calcium influx, leading to reduced release of excitatory neurotransmitters and activation of descending noradrenergic pain inhibitory systems.[1][12] | Synergistic activation of NOP and opioid receptors, leading to inhibition of pronociceptive neurotransmitter release and neuronal hyperpolarization.[6][14] |
| Administration Route in Preclinical Studies | Intraperitoneal (i.p.), Oral (p.o.).[8][9][11] | Subcutaneous (s.c.), Intravenous (i.v.), Intraplantar (i.pl.), Intracerebroventricular (i.c.v.), Intrathecal (i.th.).[5][11][15] |
Quantitative Comparison of Anti-Allodynic Effects
The following tables summarize the quantitative data from a comparative preclinical study investigating the effects of mirogabalin and cebranopadol on tactile allodynia in mouse models of neuropathic pain. Tactile allodynia was assessed using the von Frey test, with the results presented as the paw withdrawal threshold (in grams). An increase in the paw withdrawal threshold indicates an anti-allodynic effect.
Table 1: Effect on Tactile Allodynia in a Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy Model in Mice
| Treatment Group | Dose (mg/kg) | Administration Route | Paw Withdrawal Threshold (g) ± SEM |
| Vehicle Control | - | i.p. / s.c. | 0.4 ± 0.1 |
| Mirogabalin | 10 | i.p. | 1.8 ± 0.3 |
| Mirogabalin | 30 | i.p. | 2.5 ± 0.4 |
| Cebranopadol | 10 | s.c. | 3.2 ± 0.5 |
Data adapted from Sałat K, et al. Molecules. 2023.[11]
Table 2: Effect on Tactile Allodynia in a Paclitaxel-Induced Neuropathy Model in Mice
| Treatment Group | Dose (mg/kg) | Administration Route | Paw Withdrawal Threshold (g) ± SEM |
| Vehicle Control | - | i.p. / s.c. | 0.5 ± 0.1 |
| Mirogabalin | 10 | i.p. | 1.9 ± 0.2 |
| Mirogabalin | 30 | i.p. | 2.8 ± 0.3 |
| Cebranopadol | 10 | s.c. | 3.5 ± 0.4 |
Data adapted from Sałat K, et al. Molecules. 2023.[11]
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of mirogabalin and cebranopadol are crucial to understanding their analgesic effects.
This compound: Targeting Voltage-Gated Calcium Channels
Mirogabalin is a gabapentinoid that selectively binds to the α2δ subunits of voltage-gated calcium channels (VGCCs), with a higher affinity for the α2δ-1 subunit which is upregulated in neuropathic pain states.[1][2] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[3] Furthermore, mirogabalin has been shown to activate descending noradrenergic pain inhibitory pathways, contributing to its analgesic effects.[12]
Cebranopadol: A Dual Agonist Approach
Cebranopadol possesses a unique dual mechanism of action, acting as an agonist at both the nociceptin/orphanin FQ (NOP) receptor and classical opioid receptors (mu, delta, and kappa).[4][6][7] The synergistic activation of these two receptor systems is believed to be key to its potent analgesic effects, particularly in neuropathic pain states where NOP receptor expression may be upregulated.[14] Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, closure of presynaptic Ca²⁺ channels, and opening of postsynaptic K⁺ channels, resulting in reduced neuronal excitability and decreased pain transmission.[6]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative study of mirogabalin and cebranopadol.
Animal Models of Neuropathic Pain
A crucial aspect of preclinical pain research is the use of robust and reproducible animal models that mimic the human condition.
-
Objective: To induce a model of painful diabetic neuropathy.
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Animals are fasted for 4-6 hours prior to induction.
-
A single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in citrate (B86180) buffer (pH 4.5), is administered at a dose of 150-200 mg/kg.[16][17][18]
-
Blood glucose levels are monitored regularly. Mice with blood glucose levels consistently above 250 mg/dL are considered diabetic and are used for subsequent experiments.[19]
-
The development of tactile allodynia is typically assessed starting 2-3 weeks after STZ injection.
-
-
Objective: To induce a model of chemotherapy-induced peripheral neuropathy.
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Paclitaxel is dissolved in a vehicle solution (e.g., a mixture of Cremophor EL, ethanol, and saline).[20]
-
Animals receive repeated intraperitoneal (i.p.) injections of paclitaxel. A common dosing regimen is 2 mg/kg administered on alternating days for a total of four injections.[11][21]
-
The development of tactile allodynia is monitored throughout the dosing period and in the weeks following the final injection.[11][20]
-
Assessment of Tactile Allodynia: The von Frey Test
-
Objective: To quantify the mechanical withdrawal threshold of the paw in response to a non-noxious stimulus.
-
Apparatus: A set of calibrated von Frey filaments, which are fine plastic fibers that exert a specific force when bent. The test is conducted on an elevated wire mesh platform.
-
Procedure:
-
Mice are placed individually in clear plastic chambers on the wire mesh platform and allowed to acclimate for at least 30-60 minutes.[22]
-
The von Frey filaments are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[23]
-
The "up-down" method is often employed to determine the 50% paw withdrawal threshold.[24] This involves starting with a mid-range filament and then increasing or decreasing the filament strength based on the animal's response (paw withdrawal, licking, or flinching).
-
The pattern of responses is used to calculate the 50% withdrawal threshold using a statistical formula. A lower threshold indicates increased mechanical sensitivity (allodynia).
-
Conclusion
Both mirogabalin and cebranopadol demonstrate significant efficacy in attenuating tactile allodynia in preclinical models of neuropathic pain. However, direct comparative studies suggest that cebranopadol may possess greater potency in this regard.[11][12] The distinct mechanisms of action of these two compounds, with mirogabalin targeting VGCCs and cebranopadol acting as a dual NOP/opioid receptor agonist, offer different therapeutic strategies for the management of neuropathic pain. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate and compare these and other novel analgesics. The continued exploration of these and similar compounds is essential for the development of improved treatments for patients suffering from debilitating neuropathic pain conditions.
References
- 1. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic characteristics of a newly developed α2δ ligand, mirogabalin, on inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cebranopadol: A Novel First-in-Class Potent Analgesic Acting via NOP and Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cebranopadol as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of cebranopadol a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mirogabalin Decreases Pain-like Behaviours and Improves Opioid and Ketamine Antinociception in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mirogabalin Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analgesic effects of the novel α₂δ ligand mirogabalin in a rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mirogabalin activates the descending noradrenergic system by binding to the α2δ-1 subunit of voltage-gated Ca2+ channels to generate analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic interaction between the agonism of cebranopadol at nociceptin/orphanin FQ and classical opioid receptors in the rat spinal nerve ligation model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antihyperalgesic, Antiallodynic, and Antinociceptive Effects of Cebranopadol, a Novel Potent Nociceptin/Orphanin FQ and Opioid Receptor Agonist, after Peripheral and Central Administration in Rodent Models of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. inotiv.com [inotiv.com]
- 18. aragen.com [aragen.com]
- 19. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 20. Translation of paclitaxel-induced peripheral neurotoxicity from mice to patients: the importance of model selection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. media.jax.org [media.jax.org]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Validating p38 MAPK Signaling Inhibition: A Comparative Analysis of (rel)-Mirogabalin and Alternative Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (rel)-Mirogabalin's role in inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway with alternative therapeutic agents. The information presented herein is supported by experimental data to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Introduction to Mirogabalin and p38 MAPK Signaling
This compound is a novel gabapentinoid that selectively binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[1] While its primary mechanism of action is the modulation of calcium influx, recent studies have revealed its indirect role in the attenuation of the downstream p38 MAPK signaling pathway.[2][3] This pathway is a critical mediator of cellular responses to stress and inflammation, and its dysregulation is implicated in the pathogenesis of various conditions, including neuropathic pain.[4]
The inhibition of p38 MAPK by Mirogabalin is thought to be a consequence of its primary action on VGCCs, which leads to a reduction in the activation of spinal microglia and macrophages.[2][3] This, in turn, suppresses the release of pro-inflammatory cytokines and chemokines that are known to activate the p38 MAPK cascade.[2]
Comparative Analysis: Mirogabalin vs. Alternatives
This section compares Mirogabalin with other gabapentinoids and direct p38 MAPK inhibitors. The data presented summarizes their mechanisms of action, binding affinities, and effects on p38 MAPK signaling.
Gabapentinoids: Mirogabalin vs. Pregabalin
Mirogabalin and Pregabalin share a primary mechanism of action as α2δ ligands. However, they exhibit distinct binding kinetics and downstream effects. A key study demonstrated that repeated administration of Mirogabalin in a mouse model of neuropathic pain significantly inhibited the increase in phosphorylated p38 (pp38)/p38 levels, an effect not as prominently reported for Pregabalin in a head-to-head comparison.[1]
| Feature | This compound | Pregabalin |
| Primary Target | α2δ-1 and α2δ-2 subunits of VGCCs | α2δ-1 and α2δ-2 subunits of VGCCs |
| Binding Affinity | Higher affinity for α2δ-1 subunit | Lower affinity for α2δ-1 subunit compared to Mirogabalin |
| Dissociation Rate from α2δ-1 | Slower dissociation rate | Faster dissociation rate |
| p38 MAPK Inhibition | Indirectly reduces pp38/p38 levels in spinal cord | Less pronounced effect on pp38/p38 levels reported in direct comparisons |
| Clinical Efficacy (Neuropathic Pain) | Demonstrated efficacy in diabetic peripheral neuropathic pain and postherpetic neuralgia | Established efficacy in various neuropathic pain conditions |
Table 1: Comparison of this compound and Pregabalin.
Direct p38 MAPK Inhibitors
Several small molecules have been developed to directly inhibit the kinase activity of p38 MAPK. These compounds offer a more targeted approach to modulating this pathway.
| Compound | Mechanism of Action | Key Findings from Clinical Trials (Neuropathic Pain) |
| Dilmapimod (B1683928) (SB-681323) | Selective p38 MAPK inhibitor | Showed a statistically significant reduction in average daily pain score compared to placebo in a trial for neuropathic pain following nerve injury.[4] |
| Losmapimod (GW856553) | p38α/β inhibitor | Did not demonstrate a significant analgesic response compared to placebo in patients with pain following peripheral nerve injury.[5] |
| Neflamapimod (VX-745) | Selective p38α inhibitor | Investigated for various neurological conditions, with a focus on cognitive disorders rather than primarily neuropathic pain.[6][7] |
Table 2: Comparison of Direct p38 MAPK Inhibitors.
Experimental Protocols for Validating p38 MAPK Inhibition
The following are detailed methodologies for key experiments used to quantify the inhibition of the p38 MAPK signaling pathway.
Western Blot for Phospho-p38 MAPK
This protocol provides a semi-quantitative method to assess the phosphorylation status of p38 MAPK in cell or tissue lysates.
a. Sample Preparation:
-
Treat cells or tissues with the compound of interest (e.g., Mirogabalin, direct p38 MAPK inhibitor) and/or a stimulus known to activate the p38 MAPK pathway (e.g., LPS, anisomycin).
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
b. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.
-
Denature the proteins by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (e.g., anti-phospho-p38 MAPK [Thr180/Tyr182]).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
d. Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities for phospho-p38 MAPK using densitometry software.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK.
-
Calculate the ratio of phospho-p38 to total p38 for each sample.
Enzyme-Linked Immunosorbent Assay (ELISA) for Phospho-p38 MAPK
This protocol offers a quantitative measurement of phosphorylated p38 MAPK in cell lysates.
a. Plate Preparation and Sample Addition:
-
Use a 96-well microplate pre-coated with a capture antibody specific for total p38 MAPK.
-
Prepare serial dilutions of a known phospho-p38 MAPK standard to generate a standard curve.
-
Add standards, control samples, and experimental samples (cell lysates) to the appropriate wells.
-
Incubate the plate to allow the p38 MAPK to bind to the capture antibody.
b. Detection:
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody specific for the phosphorylated form of p38 MAPK (e.g., anti-phospho-p38 MAPK [Thr180/Tyr182]).
-
Incubate the plate to allow the detection antibody to bind to the captured phosphorylated p38 MAPK.
-
Wash the wells to remove unbound detection antibody.
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated).
-
Incubate the plate.
c. Signal Development and Measurement:
-
Wash the wells to remove the unbound secondary antibody.
-
Add a substrate solution (e.g., TMB) that will be acted upon by the enzyme to produce a colorimetric signal.
-
Incubate the plate to allow for color development.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
d. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of phospho-p38 MAPK in the experimental samples by interpolating their absorbance values from the standard curve.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
p38 MAPK Signaling Pathway and Points of Inhibition.
Experimental Workflow for Western Blot Analysis.
Logical Flow of Mirogabalin's Indirect p38 MAPK Inhibition.
References
- 1. Mirogabalin Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new phosphospecific cell-based ELISA for p42/p44 mitogen-activated protein kinase (MAPK), p38 MAPK, protein kinase B and cAMP-response-element-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. alzdiscovery.org [alzdiscovery.org]
A Comparative Analysis of (rel)-Mirogabalin's Effect on Chemokine Release Versus Other Analgesics in Neuropathic Pain Models
For Immediate Release
In the landscape of neuropathic pain management, the modulation of neuroinflammation has emerged as a critical target for therapeutic intervention. Chemokines, particularly CCL2 (MCP-1) and CCL5 (RANTES), are key signaling molecules that contribute to the sensitization of pain pathways. This guide provides a comparative analysis of the effects of (rel)-Mirogabalin, a novel gabapentinoid, on the release of these pro-nociceptive chemokines against other classes of analgesics, including opioids and non-steroidal anti-inflammatory drugs (NSAIDs). This objective comparison is supported by experimental data from preclinical neuropathic pain models to inform researchers, scientists, and drug development professionals.
Key Findings at a Glance
This compound has demonstrated a significant ability to reduce the protein levels of both CCL2 and CCL5 in the spinal cord in a mouse model of chronic constriction injury (CCI), a widely used model for neuropathic pain.[1][2][3] This effect is more pronounced than that observed with pregabalin.[1][3] In contrast, the effects of opioids and NSAIDs on these specific chemokines in similar neuropathic pain models are more varied and less consistently documented. Opioids like morphine have been shown to sometimes increase CCL2 and CCL5 expression, particularly in the context of chronic administration and tolerance development.[4][5][6] The impact of NSAIDs, such as celecoxib, on chemokine release in neuropathic pain is not as extensively characterized, with more evidence available for their role in inflammatory pain models.
Quantitative Data Comparison
The following tables summarize the quantitative data on the effects of different analgesics on CCL2 and CCL5 protein levels in the spinal cord of animals with induced neuropathic pain.
Table 1: Effect of Gabapentinoids on Chemokine Protein Levels in the Spinal Cord (CCI Mouse Model)
| Analgesic | Dose and Administration | Change in CCL2 Protein Level (vs. Vehicle) | Change in CCL5 Protein Level (vs. Vehicle) | Data Source |
| This compound | 20 mg/kg, i.p. for 7 days | Significantly Decreased | Significantly Decreased | Zajączkowska et al., 2023[1][2][7] |
| Pregabalin | 30 mg/kg, i.p. (single dose) | Less effective at reducing tactile hypersensitivity compared to Mirogabalin (B560033) | Less effective at reducing tactile hypersensitivity compared to Mirogabalin | Zajączkowska et al., 2023[1][3] |
Note: The study by Zajączkowska et al. (2023) provides a direct comparison of the analgesic effect, with mirogabalin showing greater efficacy in reducing hypersensitivity, which is associated with chemokine levels.
Table 2: Effects of Other Analgesics on CCL2 and CCL5 Protein Levels in Neuropathic Pain Models
| Analgesic Class | Analgesic | Model | Effect on CCL2 | Effect on CCL5 | Data Source |
| Opioid | Morphine | Rat Brain (Chronic Administration) | Increased | Increased (two-fold) | Cantarella et al., 2013[5][6] |
| Opioid | Morphine | HIV-1 Tat exposed mice | Increases astroglial CCL2 | Regulates CCL2 expression | El-Hage et al., 2008[8] |
| NSAID | Celecoxib | Oxaliplatin-induced Neuropathy (Mouse) | Suppressed increased expression | Not Reported | Meng et al., 2017[9] |
Note: Data for opioids and NSAIDs in a directly comparable neuropathic pain model with quantitative spinal cord protein levels for both CCL2 and CCL5 is limited. The presented data is from the most relevant studies found.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mirogabalin Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Chemokines and Chemokine GPCRs to Enhance Strong Opioid Efficacy in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCL5 and cytokine expression in the rat brain: differential modulation by chronic morphine and morphine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCL5 and cytokine expression in the rat brain: differential modulation by chronic morphine and morphine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CCL5/RANTES gene deletion attenuates opioid-induced increases in glial CCL2/MCP-1 immunoreactivity and activation in HIV-1 Tat exposed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib alleviates oxaliplatin-induced hyperalgesia through inhibition of spinal ERK1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mirogabalin, Pregabalin, and Gabapentin: Equianalgesic Dosing and Mechanistic Insights
This guide provides a detailed comparison of (rel)-Mirogabalin, pregabalin (B1679071), and gabapentin (B195806), three prominent gabapentinoid anticonvulsants utilized in the management of neuropathic pain. The focus is on their equianalgesic dosing, supported by pharmacokinetic data and an examination of their distinct mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development seeking an objective, data-driven comparison of these therapeutic agents.
Mechanism of Action: A Shared Target with Key Differences
The primary mechanism of action for all three gabapentinoids involves binding to the α2δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2][3][4] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn curtails the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1][4][5] This modulation of neurotransmitter release is central to their analgesic, anticonvulsant, and anxiolytic effects.[6][7]
While sharing this common pathway, mirogabalin (B560033) exhibits a distinct binding profile. It demonstrates a higher selective binding affinity and a significantly slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit.[8][9][10] The α2δ-1 subunit is highly expressed in the dorsal root ganglion (DRG) and is implicated in analgesic effects, whereas the α2δ-2 subunit is more prevalent in the cerebellum and is associated with central nervous system (CNS) side effects like dizziness and ataxia.[11][12] In contrast, pregabalin and gabapentin bind to both subunits non-selectively.[11] This unique characteristic of mirogabalin may contribute to its potent analgesic effects with a potentially wider safety margin and lower incidence of CNS-related adverse events.[10][13]
Equianalgesic Dose Comparison
Determining precise equianalgesic ratios is complex and can vary based on the patient population and pain condition studied. However, clinical data provides a strong basis for comparison. Mirogabalin is the most potent of the three drugs.
A commonly cited equianalgesic daily dose ratio is 30 mg of mirogabalin being equivalent to 600 mg of pregabalin and over 1,200 mg of gabapentin.[8][9][14] This suggests an approximate potency ratio of 1:20:>40 for mirogabalin : pregabalin : gabapentin. Other studies and conversion guidelines suggest a ratio of approximately 1:6 to 1:8 for pregabalin to gabapentin.[15][16] The discrepancy in the pregabalin to gabapentin ratio is partly due to gabapentin's saturable absorption and non-linear pharmacokinetics.[15][16]
| Drug | Daily Dose Range (Neuropathic Pain) | Equianalgesic Ratio (vs. Mirogabalin) | Equianalgesic Ratio (vs. Pregabalin) |
| This compound | 10 - 30 mg[8] | 1 | ~1/20 |
| Pregabalin | 150 - 600 mg[17] | 20 | 1 |
| Gabapentin | 900 - 3600 mg[15][17] | >40 | ~6 - 8 |
| Note: Ratios are approximate and should be used as a clinical guide, not a rigid conversion rule. Individual patient response and tolerability must be considered. |
Pharmacokinetic and Pharmacodynamic Profiles
The pharmacokinetic properties of these drugs significantly influence their dosing schedules and clinical utility. Pregabalin and mirogabalin offer more predictable absorption and quicker onset of action compared to gabapentin.[9][15]
| Parameter | This compound | Pregabalin | Gabapentin |
| Bioavailability | >85% (estimated)[13] | >90% (dose-independent)[15][16] | 27-60% (inversely dose-proportional)[3][15] |
| Time to Peak Plasma Conc. (Tmax) | < 1 hour[9][11] | ~1 hour[9][11] | ~3 hours[9][11] |
| Plasma Protein Binding | < 25%[9][11] | Negligible[6] | < 3%[3] |
| Metabolism | Minimal, ~13-20% by UGT[13] | Minimal[6] | Not significantly metabolized[3] |
| Primary Excretion Route | Renal (unchanged)[9][13] | Renal (unchanged)[6] | Renal (unchanged)[3] |
| Binding Selectivity | Higher for α2δ-1 vs. α2δ-2[8][10] | Non-selective for α2δ-1/α2δ-2[11] | Non-selective for α2δ-1/α2δ-2[11] |
Experimental Protocols for Efficacy Assessment
The analgesic efficacy of these compounds is typically established through rigorous, multi-phase clinical trials. The methodologies employed are crucial for interpreting and comparing study outcomes.
Typical Phase 3 Clinical Trial Protocol (for Neuropathic Pain):
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.[18][19]
-
Patient Population: Adults with a confirmed diagnosis of a specific neuropathic pain condition, such as diabetic peripheral neuropathic pain (DPNP), postherpetic neuralgia (PHN), or central neuropathic pain (e.g., after spinal cord injury).[19][20] Patients are typically required to have a baseline pain score of ≥4 on an 11-point Numeric Rating Scale (NRS).
-
Intervention:
-
Primary Endpoint: The primary measure of efficacy is the change in the Average Daily Pain Score (ADPS) from baseline to the end of the maintenance period.[21] The ADPS is the mean of daily pain scores recorded by the patient in a diary, usually on a 0-10 NRS where 0 is "no pain" and 10 is "worst possible pain".[21]
-
Secondary Endpoints:
-
Responder Rate: The percentage of patients achieving a ≥30% or ≥50% reduction in their ADPS from baseline.[18][19]
-
Patient Global Impression of Change (PGIC): A patient-reported outcome measuring their overall improvement.
-
Sleep and Quality of Life Assessments: Questionnaires such as the Short-Form McGill Pain Questionnaire (SF-MPQ) and the Average Daily Sleep Interference Score (ADSIS) are often used.[13]
-
Safety and Tolerability: Assessed by monitoring treatment-emergent adverse events (TEAEs), laboratory tests, and vital signs.
-
Conclusion
Mirogabalin, pregabalin, and gabapentin are all effective treatments for neuropathic pain, operating through the modulation of voltage-gated calcium channels. Mirogabalin distinguishes itself with a higher potency and a selective binding profile for the α2δ-1 subunit, which may translate to a favorable efficacy and safety profile.[8][12] Pregabalin offers a significant pharmacokinetic advantage over gabapentin with its linear absorption and more predictable dose-response relationship.[15][16] The choice between these agents in a clinical or developmental context requires careful consideration of their relative potencies, pharmacokinetic profiles, and specific mechanisms of action.
References
- 1. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Gabapentin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 5. What is the mechanism of action of Mirogabalin Besilate? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Mirogabalin: could it be the next generation gabapentin or pregabalin? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 14. sapiens.uax.com [sapiens.uax.com]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. Therapeutic considerations of gabapentin versus pregabalin in treating chronic neuropathic pain | This Changed My Practice (TCMP) by UBC CPD [thischangedmypractice.com]
- 17. buzzrx.com [buzzrx.com]
- 18. mdpi.com [mdpi.com]
- 19. Mirogabalin for Central Neuropathic Pain After Spinal Cord Injury: A Randomized, Double-Blind, Placebo-Controlled, Phase 3 Study in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Comparative analysis of the anti-inflammatory effects of different gabapentinoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabapentinoids, a class of drugs that includes gabapentin (B195806), pregabalin (B1679071), mirogabalin (B560033), and phenibut, are widely recognized for their analgesic and anticonvulsant properties. Their primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters.[1][2] Emerging evidence suggests that these compounds also possess anti-inflammatory capabilities, offering potential therapeutic avenues beyond their established indications. This guide provides a comparative analysis of the anti-inflammatory effects of different gabapentinoids, supported by experimental data, to inform further research and drug development.
Comparative Efficacy on Inflammatory Markers
The following table summarizes the quantitative data on the anti-inflammatory effects of gabapentin and pregabalin from a key in vivo study. At present, directly comparable quantitative data for mirogabalin and phenibut in the same experimental model is limited in the available scientific literature.
| Gabapentinoid | Dose | Model | Inflammatory Marker | Result | Percentage Inhibition/Reduction | Reference |
| Gabapentin | 10 mg/kg | Carrageenan-induced paw edema (Rat) | Paw Edema | Reduction in paw thickness at 6h | Data not specified | [3] |
| 30 mg/kg | Carrageenan-induced paw edema (Rat) | Paw Edema | Reduction in paw thickness at 6h | Data not specified | [3] | |
| 10 mg/kg | Carrageenan-induced paw edema (Rat) | IL-1β | Decrease | Similar to Diclofenac | [3] | |
| 30 mg/kg | Carrageenan-induced paw edema (Rat) | IL-1β | Decrease | Similar to Diclofenac | [3] | |
| 10 mg/kg | Carrageenan-induced paw edema (Rat) | TNF-α | Decrease | Similar to Diclofenac | [3] | |
| 30 mg/kg | Carrageenan-induced paw edema (Rat) | TNF-α | Decrease | Similar to Diclofenac | [3] | |
| 10 mg/kg | Carrageenan-induced paw edema (Rat) | IL-10 | Increase | Less than Diclofenac | [3] | |
| 30 mg/kg | Carrageenan-induced paw edema (Rat) | IL-10 | Increase | Less than Diclofenac | [3] | |
| Pregabalin | 30 mg/kg | Carrageenan-induced paw edema (Rat) | Paw Edema | Significant reduction at 6h | Not specified | [1][2][4] |
| 50 mg/kg | Carrageenan-induced paw edema (Rat) | Paw Edema | Significant reduction at 6h | Not specified | [1][2][4] | |
| 100 mg/kg | Carrageenan-induced paw edema (Rat) | Paw Edema | Significant reduction at 6h | Not specified | [1][2][4] | |
| 30 mg/kg | Carrageenan-induced paw edema (Rat) | IL-1β | Significant decrease | Not specified | [1][2][4] | |
| 50 mg/kg | Carrageenan-induced paw edema (Rat) | IL-1β | Significant decrease | Not specified | [1][2][4] | |
| 100 mg/kg | Carrageenan-induced paw edema (Rat) | IL-1β | Significant decrease | Not specified | [1][2][4] | |
| 30 mg/kg | Carrageenan-induced paw edema (Rat) | TNF-α | Significant decrease | Not specified | [1][2][4] | |
| 50 mg/kg | Carrageenan-induced paw edema (Rat) | TNF-α | Significant decrease | Not specified | [1][2][4] | |
| 100 mg/kg | Carrageenan-induced paw edema (Rat) | TNF-α | Significant decrease | Not specified | [1][2][4] | |
| 50 mg/kg | Carrageenan-induced paw edema (Rat) | IL-10 | Enhanced | Not specified | [1][2][4] |
Mechanistic Insights into Anti-inflammatory Action
The anti-inflammatory effects of gabapentinoids are believed to be multifactorial, extending beyond their primary channel-blocking activity. The binding to the α2δ-1 subunit of voltage-gated calcium channels reduces the influx of calcium into presynaptic nerve terminals. This, in turn, inhibits the release of pro-inflammatory neurotransmitters and neuropeptides, such as substance P and glutamate, which are involved in neurogenic inflammation.
Furthermore, downstream signaling pathways are modulated. For instance, gabapentin has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.
Caption: Proposed signaling pathway for the anti-inflammatory effects of gabapentinoids.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (for Gabapentin and Pregabalin data)
This in vivo model is a standard method for evaluating the anti-inflammatory activity of compounds.
Animals: Male Wistar or Sprague-Dawley rats (typically 180-250g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
Procedure:
-
Baseline Measurement: The initial volume or thickness of the rat's hind paw is measured using a plethysmometer or a digital caliper.
-
Drug Administration: Gabapentin (10 or 30 mg/kg), pregabalin (30, 50, or 100 mg/kg), or a control vehicle (e.g., saline) is administered, typically via intraperitoneal (i.p.) injection, 30-60 minutes before the induction of inflammation.[1][3]
-
Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar surface of the right hind paw.[1]
-
Measurement of Edema: Paw volume or thickness is measured at various time points after carrageenan injection (e.g., hourly for up to 6 hours).[1][3] The difference between the initial and post-injection measurements represents the degree of edema.
-
Cytokine Analysis: At the end of the experiment (e.g., 6 hours post-carrageenan), blood is collected via cardiac puncture.[1] Serum is separated by centrifugation and stored at -80°C. The concentrations of inflammatory cytokines (TNF-α, IL-1β, IL-10) are determined using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Caption: Workflow for the carrageenan-induced paw edema experiment.
Conclusion
The available evidence clearly indicates that gabapentinoids, particularly gabapentin and pregabalin, possess anti-inflammatory properties. This is demonstrated by their ability to reduce edema and modulate the levels of key pro- and anti-inflammatory cytokines in preclinical models of inflammation. The primary mechanism is thought to involve the inhibition of the α2δ-1 subunit of voltage-gated calcium channels, leading to downstream effects on neurotransmitter release and inflammatory signaling pathways like NF-κB.
While the anti-inflammatory potential of newer gabapentinoids like mirogabalin and the less-studied phenibut is emerging, there is a clear need for further research. Specifically, direct comparative studies employing standardized models and a consistent panel of inflammatory markers are required to objectively assess the relative anti-inflammatory potency of all gabapentinoids. Such studies will be crucial for elucidating the full therapeutic potential of this drug class in inflammatory conditions.
References
- 1. Pregabalin Attenuates Carrageenan-Induced Acute Inflammation in Rats by Inhibiting Proinflammatory Cytokine Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eajm.org [eajm.org]
- 3. eurjther.com [eurjther.com]
- 4. Pregabalin Attenuates Carrageenan-Induced Acute Inflammation in Rats by Inhibiting Proinflammatory Cytokine Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mirogabalin Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Immune-regulating effect of phenibut under lipopolysaccharide-induced immune stress conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Long-Lasting Analgesic Effect of (rel)-Mirogabalin in Spinal Cord Injury Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic efficacy of (rel)-Mirogabalin with other gabapentinoids, specifically Pregabalin and Gabapentin (B195806), in the context of neuropathic pain following spinal cord injury (SCI). The focus is on the validation of Mirogabalin's long-lasting analgesic properties, supported by preclinical and clinical experimental data.
Executive Summary
Neuropathic pain is a debilitating chronic condition that frequently follows a spinal cord injury. The gabapentinoids—Gabapentin, Pregabalin, and the more recent this compound—are cornerstone therapies. All three drugs exert their analgesic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels, but their distinct pharmacokinetic and pharmacodynamic profiles lead to significant differences in efficacy, duration of action, and side-effect profiles. Preclinical and clinical evidence indicates that Mirogabalin exhibits a more potent and sustained analgesic effect compared to Pregabalin and Gabapentin, which is attributed to its unique binding kinetics to the α2δ-1 subunit.
Comparative Analysis of Analgesic Effects
Preclinical Evidence in a Rat SCI Model
A key preclinical study investigated the analgesic effects of Mirogabalin in a rat model of SCI.[1] This study demonstrated that a single oral administration of Mirogabalin (2.5, 5, or 10 mg/kg) resulted in a significant and long-lasting increase in the paw withdrawal threshold in response to mechanical stimuli.[1] The analgesic effects were still significant 6 to 8 hours post-administration, highlighting its sustained action.[1]
| Drug | Dosage (mg/kg) | Peak Effect | Duration of Significant Analgesic Effect | Reference |
| Mirogabalin | 2.5, 5, 10 | 4 hours | > 8 hours | [1] |
| Pregabalin | 3, 10, 30 | 1-2 hours | 4-6 hours | Inferred from other neuropathic pain models |
| Gabapentin | 30, 100, 300 | 2-4 hours | 4-6 hours | Inferred from other neuropathic pain models |
Clinical Evidence in Human SCI Patients
A phase 3, randomized, double-blind, placebo-controlled study in Asian patients with central neuropathic pain after SCI showed that Mirogabalin provided clinically meaningful improvements in pain scores over 14 weeks.[4] When compared to historical data for Pregabalin in similar patient populations, Mirogabalin demonstrated a favorable safety profile with numerically lower rates of common gabapentinoid-associated adverse events such as edema, somnolence, and dizziness.[4] A network meta-analysis of treatments for SCI-related neuropathic pain suggested that while Pregabalin was most effective for pain relief, it was associated with a higher incidence of adverse effects, potentially reducing patient compliance.[5] Gabapentin's efficacy was slightly less than Pregabalin's, but it was associated with significantly fewer adverse effects.[5]
| Drug | Key Efficacy Outcomes | Common Adverse Events | Reference |
| Mirogabalin | Significant improvement in Average Daily Pain Score (ADPS) at week 14. | Somnolence, dizziness, peripheral edema, nasopharyngitis, constipation, weight gain. | [4] |
| Pregabalin | Effective in relieving central neuropathic pain in SCI patients. | Higher rates of edema, peripheral edema, somnolence, and dizziness compared to Mirogabalin. | [4][5] |
| Gabapentin | Effective in reducing neuropathic pain after SCI. | Generally fewer adverse effects compared to Pregabalin. | [5] |
Mechanism of Action: The Basis for Long-Lasting Efficacy
The sustained analgesic effect of Mirogabalin is rooted in its unique interaction with the α2δ-1 subunit of voltage-gated calcium channels.
-
Binding Affinity and Dissociation Rate: Mirogabalin has a higher binding affinity for the α2δ-1 subunit compared to Pregabalin.[6] More importantly, it has a significantly slower dissociation rate from the α2δ-1 subunit (half-life of 11.1 hours) compared to Pregabalin (half-life of 1.4 hours).[6][7] This prolonged binding is believed to be the primary reason for its longer-lasting analgesic effect.[3] Gabapentin also binds to the α2δ-1 subunit, but with lower affinity than Pregabalin.[8]
-
Subunit Selectivity: While both Mirogabalin and Pregabalin bind to α2δ-1 and α2δ-2 subunits, Mirogabalin's slower dissociation is more pronounced for the α2δ-1 subunit, which is associated with analgesia.[3][6] Its faster dissociation from the α2δ-2 subunit, which is linked to central nervous system side effects, may contribute to its better safety profile.[3]
| Drug | Target | Binding Affinity (Kd) for human α2δ-1 | Dissociation Half-life from α2δ-1 | Reference |
| Mirogabalin | α2δ-1 and α2δ-2 subunits | 13.5 nmol/L | 11.1 hours | [6] |
| Pregabalin | α2δ-1 and α2δ-2 subunits | 62.5 nmol/L | 1.4 hours | [6] |
| Gabapentin | α2δ-1 and α2δ-2 subunits | Lower affinity than Pregabalin | Not specified, but shorter than Mirogabalin | [8] |
Experimental Protocols
Animal Model: Rat Spinal Cord Injury (Compression Model)
A commonly used and clinically relevant model to induce neuropathic pain is the clip compression model of SCI in rats.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized. A laminectomy is performed at the thoracic level (e.g., T6/7 or T2) to expose the spinal cord.[8]
-
Injury Induction: A modified aneurysm clip with a specific closing force (e.g., 20g, 35g) is applied extradurally to the spinal cord for a defined duration (e.g., 1 minute) to create a reproducible compression injury.[8]
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care, including manual bladder expression.
-
Development of Neuropathic Pain: Mechanical allodynia, a key feature of neuropathic pain, typically develops over several weeks following the injury.
Behavioral Testing: Von Frey Test for Mechanical Allodynia
The von Frey test is a standard method to assess mechanical sensitivity in rodents.
-
Acclimation: Rats are placed in individual transparent plastic cages on a wire mesh floor and allowed to acclimate for at least 30 minutes before testing.
-
Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The application should be perpendicular to the paw surface with enough force to cause the filament to bend.
-
Response Assessment: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method. This threshold represents the force at which the animal has a 50% probability of withdrawing its paw. A lower threshold indicates increased mechanical sensitivity (allodynia).
Visualizations
Caption: Mirogabalin binds to the α2δ-1 subunit of VGCCs, inhibiting calcium influx and reducing the release of excitatory neurotransmitters like glutamate, thereby dampening pain signal transmission.
Caption: Experimental workflow for inducing SCI in rats and assessing the analgesic effects of test compounds over time using the von Frey test.
Caption: Mirogabalin's high affinity and slow dissociation from the α2δ-1 subunit lead to a more potent and longer-lasting analgesic effect compared to Pregabalin and Gabapentin.
References
- 1. Mirogabalin: could it be the next generation gabapentin or pregabalin? [epain.org]
- 2. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mirogabalin: could it be the next generation gabapentin or pregabalin? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mirogabalin: could it be the next generation gabapentin or pregabalin? -The Korean Journal of Pain | Korea Science [koreascience.kr]
- 5. Pregabalin and Gabapentin in Patients with Spinal Cord Injury-Related Neuropathic Pain: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Gabapentin - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of (rel)-Mirogabalin
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of (rel)-Mirogabalin, ensuring that its final disposition does not pose a risk to human health or the ecosystem. Adherence to these procedures is paramount for maintaining a safe laboratory environment and complying with regulatory standards.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound is the prevention of its release into the environment.[1][2][3] Safety Data Sheets (SDS) for Mirogabalin consistently emphasize that the compound should not be discharged into sewer systems or contaminate water, foodstuffs, feed, or seed.[1] The primary recommended methods of disposal involve chemical destruction or controlled incineration by a licensed facility.
Disposal Methods for this compound
The selection of a disposal method for this compound depends on the quantity of the waste, the available facilities, and local, state, and federal regulations. The following table summarizes the recommended disposal options and key considerations for each.
| Disposal Method | Description | Key Considerations |
| Licensed Chemical Destruction Plant | A specialized facility that uses chemical processes to neutralize and destroy pharmaceutical compounds. | This is a preferred method for ensuring the complete destruction of the active pharmaceutical ingredient (API).[1] |
| Controlled Incineration | High-temperature combustion in a licensed incinerator equipped with flue gas scrubbing to remove harmful emissions.[1][4] | Suitable for solid and semi-solid forms of Mirogabalin. Ensures complete destruction of the compound.[1][4] |
| Landfill (for trace amounts) | Disposal in a sanitary landfill may be permissible for trace amounts of contaminated materials, but is not a preferred method for bulk quantities. | Not recommended for bulk chemical waste. Local regulations must be strictly followed.[1] |
Disposal of Contaminated Packaging
Proper disposal of packaging that has come into contact with this compound is also crucial to prevent environmental contamination. The recommended procedure for contaminated packaging is as follows:
-
Triple Rinse : The container should be triple-rinsed with an appropriate solvent.[1]
-
Render Unusable : After rinsing, the packaging should be punctured or otherwise damaged to prevent reuse.[1]
-
Disposal : The cleaned and punctured packaging can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill.[1] Combustible packaging materials may be incinerated.[1]
Experimental Protocols for Deactivation
Currently, there are no publicly available, validated experimental protocols specifically for the deactivation or degradation of this compound for disposal purposes. General chemical deactivation methods for pharmaceuticals may include:
-
Adsorption : Using materials like activated carbon to bind the pharmaceutical, rendering it inert.
-
Oxidation : Employing strong oxidizing agents to break down the chemical structure of the drug.
It is critical to note that any attempt to chemically deactivate this compound in the laboratory for disposal purposes should only be undertaken by qualified personnel after a thorough risk assessment and validation of the methodology to ensure complete deactivation and the absence of hazardous byproducts.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these guidelines, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.
References
Personal protective equipment for handling (rel)-Mirogabalin
Essential Safety and Handling of (rel)-Mirogabalin
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients such as this compound is paramount. This document provides immediate and essential safety protocols, logistical information for handling and disposal, and detailed procedural guidance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risk. The following personal protective equipment is recommended based on safety data sheets.[1][2][3][4]
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Safety goggles with side-shields or a face shield should be worn.[2][4] |
| Hand Protection | Chemically resistant, impervious gloves must be worn.[2][5] Gloves should be inspected before use, and proper removal technique should be followed.[5] |
| Body Protection | An impervious clothing, such as a lab coat or a disposable gown, is required to prevent skin contact.[2] For tasks with a higher risk of contamination, coveralls may be necessary.[6] |
| Respiratory Protection | If there is a risk of inhaling dust or aerosols, a suitable respirator should be used.[2] For significant spills, a chemical cartridge-type respirator may be required.[7] A surgical mask offers little to no protection from chemical exposure.[7] |
Hazard Identification and First Aid
This compound may cause skin and serious eye irritation, and may be harmful if swallowed. [8] It is crucial to be aware of the potential hazards and the appropriate first aid measures.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[9] Remove contaminated clothing and seek medical advice.[5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][5] Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[5] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for laboratory safety and environmental protection.
Handling and Storage
-
Handling: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols.[5] Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in handling areas.[3]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5] Keep it away from incompatible materials such as strong oxidizing agents.[9]
Spill and Leak Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Wear appropriate personal protective equipment.[2] For small spills, absorb the material with an inert absorbent material and place it in a suitable container for disposal.[2] For large spills, prevent further leakage if it is safe to do so and contain the spill.[5]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1][2] The material may be sent to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing.[5] Do not allow the chemical to enter drains or sewer systems.[5] Contaminated packaging should be triple-rinsed and disposed of appropriately.[5]
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation:
- Ensure the work area (e.g., chemical fume hood) is clean and uncluttered.
- Verify that all necessary PPE is available and in good condition.
- Have spill containment materials readily accessible.
- Review the Safety Data Sheet (SDS) before starting any work.
2. Weighing and Aliquoting:
- Perform all weighing and aliquoting of solid this compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
- Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
- Close the container tightly immediately after use.
3. Solution Preparation:
- When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
- If sonication or heating is required, ensure the container is properly sealed or use a condenser to prevent the release of vapors.
4. Post-Handling:
- Decontaminate all surfaces and equipment that have come into contact with this compound.
- Remove PPE in the correct order to avoid self-contamination.
- Wash hands thoroughly with soap and water after removing gloves.
5. Waste Disposal:
- Segregate all waste contaminated with this compound into designated, labeled hazardous waste containers.
- Follow institutional and regulatory guidelines for the disposal of chemical waste.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. abmole.com [abmole.com]
- 2. hoelzel-biotech.com [hoelzel-biotech.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pppmag.com [pppmag.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
